Ala-asp
Description
Properties
IUPAC Name |
2-(2-aminopropanoylamino)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWTDMGFGHWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942937 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20727-65-5 | |
| Record name | L-Aspartic acid, N-L-alanyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Alanylaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide alanylaspartic acid (Ala-Asp). This document details established methodologies, including solid-phase and solution-phase synthesis, and outlines robust purification techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), ion-exchange chromatography (IEX), and crystallization. Experimental protocols, data presentation, and workflow visualizations are provided to support researchers in the efficient production of high-purity alanylaspartic acid for a range of scientific applications.
Introduction to Alanylaspartic Acid
Alanylaspartic acid is a dipeptide composed of L-alanine and L-aspartic acid residues joined by a peptide bond[1]. As a fundamental dipeptide, it serves as a valuable building block in peptide synthesis and can be utilized in various research contexts, including nutritional studies and as a component in more complex peptide structures. Its chemical properties are dictated by the characteristics of its constituent amino acids: the small, nonpolar side chain of alanine (B10760859) and the acidic side chain of aspartic acid.
Chemical Structure of L-Alanyl-L-Aspartic Acid:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O₅ |
| Molecular Weight | 204.18 g/mol [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid[1] |
| Appearance | Solid[1] |
| LogP | -4.31 (extrapolated)[1] |
Synthesis of Alanylaspartic Acid
The synthesis of alanylaspartic acid can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both approaches rely on the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bond.
Protecting Group Strategies
To ensure the specific formation of the peptide bond between the carboxyl group of alanine and the amino group of aspartic acid, it is essential to protect the N-terminus of alanine and the side-chain carboxyl group of aspartic acid. Common protecting group strategies include:
-
Fmoc/tBu Strategy: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for N-terminal protection, while the acid-labile tert-butyl (tBu) group protects the side chain of aspartic acid.
-
Boc/Bzl Strategy: The acid-labile tert-butoxycarbonyl (Boc) group is used for N-terminal protection, and the benzyl (B1604629) (Bzl) group protects the side-chain of aspartic acid.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis where the C-terminal amino acid is anchored to a solid resin support, and the peptide chain is elongated in a stepwise manner[2].
Workflow for Solid-Phase Synthesis of Alanylaspartic Acid (Fmoc/tBu Strategy):
Experimental Protocol for SPPS (Fmoc/tBu Strategy):
-
Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Attachment: Couple Fmoc-Asp(OtBu)-OH (3 equivalents) to the resin using a suitable coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in DMF. Allow the reaction to proceed for 2-4 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the aspartic acid residue.
-
Coupling of Alanine: Couple Fmoc-Ala-OH (3 equivalents) to the deprotected aspartic acid on the resin using a coupling reagent such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the coupling reaction for completion using a ninhydrin (B49086) test.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the tert-butyl side-chain protecting group by treating the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), for 2-3 hours.
-
Product Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.
Solution-Phase Peptide Synthesis
In solution-phase synthesis, the amino acids are coupled in a suitable organic solvent. This method allows for the purification of intermediates at each step.
Workflow for Solution-Phase Synthesis of Alanylaspartic Acid:
Experimental Protocol for Solution-Phase Synthesis (Boc/Bzl Strategy):
-
Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent) and N-hydroxysuccinimide (HOBt) (1.1 equivalents) in dichloromethane (B109758) (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and stir at 0°C for 30 minutes.
-
Coupling: To the activated Boc-Ala-OH solution, add H-Asp(OBzl)-OH (1 equivalent) and a base such as DIPEA (2 equivalents). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification of Protected Dipeptide: Wash the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts. Purify the protected dipeptide, Boc-Ala-Asp(OBzl)-OH, by column chromatography.
-
Deprotection: Remove the benzyl ester from the aspartic acid side chain by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). Subsequently, remove the Boc group from the N-terminus by treatment with TFA in DCM.
-
Isolation of Final Product: After deprotection, remove the solvent and triturate the residue with diethyl ether to obtain the crude alanylaspartic acid.
Purification of Alanylaspartic Acid
The crude product obtained from synthesis requires purification to remove impurities such as unreacted amino acids, truncated peptides, and byproducts from deprotection.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity[3].
Workflow for RP-HPLC Purification:
Experimental Protocol for RP-HPLC:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 30 minutes is typically suitable for small, polar dipeptides.
-
Detection: UV absorbance at 210-220 nm.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using the specified gradient.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Since alanylaspartic acid has a free carboxylic acid side chain, it will be negatively charged at neutral or slightly basic pH, making it suitable for anion-exchange chromatography.
Experimental Protocol for Anion-Exchange Chromatography:
-
Resin: A strong anion-exchange resin (e.g., Q-Sepharose).
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl with 1 M NaCl, pH 8.0.
-
Procedure:
-
Dissolve the crude peptide in Buffer A and adjust the pH if necessary.
-
Load the sample onto the equilibrated anion-exchange column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound peptide with a linear gradient of 0-50% Buffer B.
-
Collect fractions and analyze for the presence of the desired dipeptide.
-
Pool the pure fractions and desalt using RP-HPLC or size-exclusion chromatography before lyophilization.
-
Crystallization
Crystallization can be an effective final purification step to obtain a highly pure, crystalline product. The crystal structure of L-alanyl-L-aspartic acid has been reported, indicating that it crystallizes in the orthorhombic space group P2(1)2(1)2(1)[4].
Experimental Protocol for Crystallization:
-
Dissolve the purified alanylaspartic acid in a minimal amount of hot water to create a saturated solution.
-
Slowly cool the solution to room temperature, and then to 4°C, to induce crystal formation.
-
Alternatively, use a vapor diffusion method by placing a drop of the concentrated peptide solution in a sealed container with a reservoir of a suitable anti-solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following tables summarize typical, though not empirically determined for this specific dipeptide, quantitative data for the synthesis and purification of alanylaspartic acid. Actual yields may vary depending on the specific conditions and scale of the reaction.
Table 1: Typical Yield and Purity Data for Alanylaspartic Acid Synthesis
| Synthesis Method | Protecting Group Strategy | Typical Crude Yield (%)* | Typical Crude Purity (%) |
| Solid-Phase Peptide Synthesis | Fmoc/tBu | 70-85 | 60-80 |
| Solution-Phase Peptide Synthesis | Boc/Bzl | 60-75 | 70-85 |
*Yields are calculated based on the initial loading of the first amino acid on the resin for SPPS, and on the limiting reagent for solution-phase synthesis.
Table 2: Typical Purity and Recovery Data for Alanylaspartic Acid Purification
| Purification Method | Typical Final Purity (%) | Typical Recovery (%) |
| Reversed-Phase HPLC | >98 | 70-90 |
| Ion-Exchange Chromatography | >95 | 80-95 |
| Crystallization | >99 | 50-80 |
Characterization
The identity and purity of the synthesized alanylaspartic acid should be confirmed using a combination of analytical techniques:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide (Expected [M+H]⁺ = 205.08).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide.
Biological Context
As a simple dipeptide, alanylaspartic acid is primarily considered a source of its constituent amino acids, L-alanine and L-aspartic acid, upon hydrolysis by peptidases in biological systems. L-aspartic acid is a non-essential amino acid that plays a crucial role in the urea (B33335) cycle, as a precursor for other amino acids, and as an excitatory neurotransmitter[5][6]. L-alanine is also a non-essential amino acid involved in the glucose-alanine cycle. There is currently no evidence to suggest that alanylaspartic acid itself has a specific role in cell signaling pathways.
Metabolic Fate of Alanylaspartic Acid:
Conclusion
This technical guide has detailed the synthesis and purification of alanylaspartic acid, providing a foundation for its production in a laboratory setting. Both solid-phase and solution-phase synthesis methods are viable, with the choice depending on the desired scale and available resources. High-purity alanylaspartic acid can be obtained through standard purification techniques, with RP-HPLC being the most common and effective method. The information and protocols provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. hplc.eu [hplc.eu]
- 4. Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Ala-Asp Dipeptide: A Putative Modulator of Cellular Metabolism – A Technical Guide for Researchers
Foreword: Direct experimental evidence detailing the physiological role of the L-alanyl-L-aspartate (Ala-Asp) dipeptide in cellular metabolism is notably scarce in current scientific literature. This document serves as a technical guide and whitepaper for researchers, scientists, and drug development professionals by providing a foundational, albeit hypothetical, framework for understanding and investigating the potential metabolic impact of Ala-Asp. By integrating established principles of dipeptide transport and the well-characterized metabolic fates of its constituent amino acids, L-alanine and L-aspartate, this guide proposes a research roadmap to elucidate the function of this simple, yet understudied, biomolecule.
Introduction: The Research Opportunity
While individual amino acids are known to be pivotal in a vast array of cellular processes, the specific roles of many dipeptides remain an underexplored area of metabolism. The Ala-Asp dipeptide, composed of two non-essential amino acids, represents a significant knowledge gap. Understanding its uptake, hydrolysis, and subsequent metabolic integration could unveil novel regulatory mechanisms or therapeutic avenues. This guide outlines the theoretical basis for its metabolic role and provides detailed, actionable experimental protocols to test these hypotheses.
Foundational Principles: The Metabolic Fates of L-Alanine and L-Aspartate
The predicted physiological role of Ala-Asp is intrinsically linked to the metabolic pathways of its constituent amino acids. Upon cellular uptake and hydrolysis, Ala-Asp would serve as a direct intracellular source of L-alanine and L-aspartate.
L-Alanine Metabolism
L-alanine is a key glucogenic amino acid, playing a central role in the glucose-alanine cycle. This cycle facilitates the transport of nitrogen from peripheral tissues to the liver.
-
Gluconeogenesis: In the liver, alanine (B10760859) is a primary substrate for gluconeogenesis. Alanine aminotransferase (ALT) catalyzes the transfer of its amino group to α-ketoglutarate, forming pyruvate (B1213749) and glutamate. Pyruvate then enters the gluconeogenic pathway to produce glucose.[1][2]
-
TCA Cycle Anaplerosis: The pyruvate generated from alanine can also be converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production.[3][4]
-
Nitrogen Transport: Alanine serves as a non-toxic carrier of ammonia (B1221849) from muscles to the liver for urea (B33335) synthesis.[1]
L-Aspartate Metabolism
L-aspartate is a crucial node in cellular metabolism, linking amino acid metabolism, the TCA cycle, and nucleotide synthesis.
-
TCA Cycle Anaplerosis: Aspartate aminotransferase (AST) reversibly converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. Oxaloacetate is a key intermediate of the TCA cycle.[5]
-
Urea Cycle: Aspartate provides one of the two nitrogen atoms in the urea cycle, by condensing with citrulline to form argininosuccinate. This is a critical step in the detoxification of ammonia.[6][7]
-
Nucleotide Synthesis: Aspartate is a direct precursor for the synthesis of pyrimidines and purines. It is a key building block for the formation of the purine (B94841) ring and the entire pyrimidine (B1678525) ring.[6][8]
-
Neurotransmission: In the central nervous system, L-aspartate acts as an excitatory neurotransmitter.[5]
Hypothetical Model: Cellular Uptake and Metabolic Integration of Ala-Asp
We propose a two-step model for the metabolic contribution of extracellular Ala-Asp:
-
Cellular Uptake: Ala-Asp is transported into the cell via proton-coupled peptide transporters, primarily PepT1 (SLC15A1) and PepT2 (SLC15A2). These transporters are known for their broad substrate specificity, accepting most di- and tripeptides.[9][10]
-
Intracellular Hydrolysis: Once inside the cell, Ala-Asp is rapidly hydrolyzed into L-alanine and L-aspartate by cytosolic peptidases.[11][12] The resulting free amino acids then enter their respective metabolic pathways as described in Section 2.0.
The following diagram illustrates this hypothetical pathway.
Data Presentation: Anticipated Quantitative Metabolic Effects
While no specific data for Ala-Asp exists, based on the known roles of its constituent amino acids, we can anticipate its potential quantitative effects on cellular metabolism. The following tables outline the expected changes in key metabolic parameters following Ala-Asp administration to cultured cells. These tables are intended to serve as a template for future experimental data.
Table 1: Predicted Changes in Key Metabolite Concentrations
| Metabolite | Predicted Change | Rationale |
| Intracellular Alanine | Increase | Direct product of Ala-Asp hydrolysis. |
| Intracellular Aspartate | Increase | Direct product of Ala-Asp hydrolysis. |
| Pyruvate | Increase | Derived from the transamination of alanine. |
| Oxaloacetate | Increase | Derived from the transamination of aspartate. |
| Glucose (in medium) | Increase (in hepatocytes) | Increased substrate for gluconeogenesis from alanine and aspartate. |
| Urea (in medium) | Increase (in hepatocytes) | Increased nitrogen load from both amino acids, with aspartate being a direct substrate. |
| Lactate | Variable | May increase due to increased pyruvate, or decrease if pyruvate is shunted to gluconeogenesis or the TCA cycle. |
Table 2: Predicted Changes in Metabolic Flux Rates
| Metabolic Pathway | Predicted Flux Change | Rationale |
| Gluconeogenesis | Increase | Increased availability of precursors (pyruvate and oxaloacetate). |
| TCA Cycle | Increase | Anaplerotic input from both alanine (via pyruvate) and aspartate (via oxaloacetate). |
| Urea Cycle | Increase | Direct nitrogen input from aspartate. |
| Pyrimidine Synthesis | Increase | Increased availability of aspartate precursor. |
| Purine Synthesis | Increase | Increased availability of aspartate precursor. |
Experimental Protocols: A Roadmap for Investigation
To validate the hypothetical model, a series of experiments are proposed. These protocols are designed to be comprehensive, starting from basic uptake and hydrolysis assays to advanced metabolic flux analysis.
Protocol 1: Dipeptide Uptake Assay
Objective: To determine if Ala-Asp is transported into target cells and to characterize the kinetics of this transport.
Methodology: This protocol utilizes a radiolabeled Ala-Asp analogue to quantify cellular uptake.
-
Cell Culture: Plate target cells (e.g., Caco-2 for intestinal transport, HepG2 for liver metabolism) in 24-well plates and grow to confluence.
-
Preparation of Radiolabeled Peptide: Synthesize or procure [14C]Ala-Asp or [3H]Ala-Asp.
-
Uptake Experiment:
-
Wash cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.0 to leverage the proton gradient for PepT transporters).
-
Add transport buffer containing a known concentration of radiolabeled Ala-Asp (e.g., 10 µM) and unlabeled Ala-Asp for competition assays (ranging from 0 to 10 mM).
-
Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold transport buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the lysate using a BCA assay for normalization.
-
-
Data Analysis: Calculate the uptake rate in nmol/mg protein/min. For kinetic analysis, perform the assay with varying concentrations of unlabeled Ala-Asp to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Protocol 2: Dipeptide Hydrolysis Assay
Objective: To confirm that intracellular Ala-Asp is hydrolyzed to L-alanine and L-aspartate.
Methodology: This protocol involves incubating cells with Ala-Asp and measuring the intracellular concentrations of the dipeptide and its constituent amino acids over time using LC-MS/MS.
-
Cell Culture and Treatment: Culture cells to confluence in 6-well plates. Replace the medium with a fresh medium containing a known concentration of Ala-Asp (e.g., 1 mM).
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), aspirate the medium and rapidly wash the cells with ice-cold PBS.
-
Metabolite Extraction:
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a method to separate and quantify Ala-Asp, L-alanine, and L-aspartate. This will likely involve derivatization (e.g., with AccQ-Tag) followed by reverse-phase chromatography.[6]
-
-
Data Analysis: Plot the intracellular concentrations of Ala-Asp, L-alanine, and L-aspartate over time. A decrease in Ala-Asp concentration with a corresponding increase in L-alanine and L-aspartate would confirm hydrolysis.
Protocol 3: Metabolic Flux Analysis using Stable Isotope Tracing
Objective: To quantitatively trace the metabolic fate of the alanine and aspartate moieties of Ala-Asp into downstream metabolic pathways.
Methodology: This advanced protocol uses Ala-Asp labeled with stable isotopes (13C or 15N) to track the incorporation of its atoms into key metabolites.
-
Cell Culture and Labeling:
-
Culture cells in a medium devoid of unlabeled alanine and aspartate.
-
Supplement the medium with uniformly labeled [U-13C7]Ala-Asp or positionally labeled variants.
-
Incubate the cells for a time sufficient to reach isotopic steady-state (typically several hours, to be determined empirically).[13]
-
-
Metabolite Extraction: Follow the same procedure as in Protocol 2 to extract intracellular metabolites.
-
GC-MS or LC-MS/MS Analysis:
-
Analyze the metabolite extracts to determine the mass isotopologue distribution (MID) of key downstream metabolites, such as TCA cycle intermediates (citrate, malate), other amino acids (glutamate), and precursors for nucleotide synthesis.
-
-
Data Analysis and Modeling:
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This will allow for the calculation of relative and absolute flux rates through the pathways of interest (e.g., gluconeogenesis, TCA cycle).[14][15]
-
The following diagram illustrates the proposed experimental workflow.
Conclusion and Future Directions
The Ala-Asp dipeptide, while simple in structure, presents a compelling research opportunity. The hypothetical framework and experimental roadmap detailed in this guide provide a clear path forward for elucidating its physiological role. Successful execution of these studies will not only fill a significant gap in our understanding of dipeptide metabolism but may also identify Ala-Asp as a potential modulator of key metabolic pathways implicated in diseases such as cancer, diabetes, and metabolic syndrome. Future work could also explore the substrate specificity of the peptidases responsible for Ala-Asp hydrolysis and investigate the regulation of its transport under different physiological and pathological conditions.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel peptide that improves metabolic parameters without adverse central nervous system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying natural substrates for dipeptidyl peptidases 8 and 9 using terminal amine isotopic labeling of substrates (TAILS) reveals in vivo roles in cellular homeostasis and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular alanine concentration with an i - Protozoa Giardia lamblia - BNID 117076 [bionumbers.hms.harvard.edu]
- 11. pnas.org [pnas.org]
- 12. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Chemical and Physical Properties of L-Alanyl-L-Aspartic Acid (Ala-Asp)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide L-Alanyl-L-Aspartic acid (Ala-Asp). Comprised of the amino acids L-alanine and L-aspartic acid, Ala-Asp is a fundamental building block of numerous proteins and peptides. This document consolidates available data on its structure, physicochemical characteristics, and relevant experimental protocols. While specific experimental data for some properties of Ala-Asp are not extensively reported in publicly available literature, this guide provides well-established data for its constituent amino acids and details the methodologies for their determination. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.
Chemical and Physical Properties
L-Alanyl-L-Aspartic acid is a dipeptide with the molecular formula C₇H₁₂N₂O₅[1]. It is a white, solid compound[1]. In its crystalline form, Ala-Asp exists as a zwitterion, with a protonated amino terminus and a deprotonated main-chain carboxyl group[2].
Molecular and Structural Data
A summary of the key molecular and structural identifiers for L-Alanyl-L-Aspartic acid is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid | [1] |
| Synonyms | Ala-Asp, Alanylaspartic acid, H-Ala-Asp-OH | [1] |
| Molecular Formula | C₇H₁₂N₂O₅ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Exact Mass | 204.07462149 Da | [1] |
| CAS Number | 20727-65-5 | [1] |
| Crystal System | Orthorhombic | [2] |
| Space Group | P2(1)2(1)2(1) | [2] |
| Cell Dimensions | a = 13.389(5) Å, b = 14.467(3) Å, c = 4.781(1) Å | [2] |
Physicochemical Properties
| Property | Value | Conditions/Notes |
| Physical State | Solid | |
| Melting Point | Decomposes before melting (Typical for peptides) | Estimated based on general peptide properties |
| Specific Optical Rotation ([(\alpha)]D) | Not experimentally determined | Data for L-Alanine: +1.8 (c=2, H₂O); Data for L-Aspartic Acid: +4.36 (c=1, H₂O) |
| Solubility | Soluble in water; Insoluble in non-polar organic solvents | Qualitative assessment based on constituent amino acids[3] |
| logP (octanol-water) | -4.31 | Extrapolated |
| pKa Values | See Section 2.2 for a detailed discussion and estimation | - |
| Isoelectric Point (pI) | See Section 2.2 for a detailed discussion and estimation | - |
Chemical Behavior and Stability
Zwitterionic Nature and Ionization States
Like its constituent amino acids, Ala-Asp is an amphoteric molecule, capable of acting as both an acid and a base. In aqueous solution, it exists predominantly as a zwitterion, with a positively charged N-terminal amino group and negatively charged carboxyl groups. The specific ionization state is dependent on the pH of the solution. The equilibria between the different ionization states are governed by the pKa values of the ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side-chain β-carboxyl group of the aspartic acid residue.
Ionization states of Ala-Asp at varying pH.
pKa Values and Isoelectric Point (pI)
Estimated pKa Values for Ala-Asp:
-
α-carboxyl group (C-terminus): The pKa of the C-terminal carboxyl group is generally lower than that of the free amino acid. A typical value is around 2.1 .
-
β-carboxyl group (Asp side chain): The pKa of the aspartic acid side chain in a peptide is similar to that of the free amino acid, approximately 3.9 [4][5].
-
α-amino group (N-terminus): The pKa of the N-terminal amino group is generally lower than that of the free amino acid. A typical value is around 8.0 .
The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For Ala-Asp, this occurs when the positive charge on the N-terminal amino group is balanced by the negative charges on the two carboxyl groups. The pI can be estimated by averaging the pKa values of the groups that bracket the zwitterionic form with a net charge of zero. In the case of Ala-Asp, the neutral species is flanked by the deprotonation of the C-terminal carboxyl group (pKa₁) and the side-chain carboxyl group (pKaR).
Estimated Isoelectric Point (pI) Calculation:
pI ≈ (pKa₁ + pKaR) / 2 pI ≈ (2.1 + 3.9) / 2 pI ≈ 3.0
Logical workflow for estimating the isoelectric point of Ala-Asp.
Stability
Peptides are susceptible to degradation under certain conditions. The stability of Ala-Asp can be influenced by pH, temperature, and the presence of enzymes.
-
pH Stability: The peptide bond is generally stable at neutral pH. However, under strongly acidic or basic conditions, it can be hydrolyzed, breaking the dipeptide into its constituent amino acids.
-
Thermal Stability: Like most peptides, Ala-Asp will decompose at high temperatures.
-
Enzymatic Degradation: Ala-Asp can be cleaved by peptidases that recognize the specific peptide bond.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Ala-Asp in a suitable solvent (e.g., D₂O) would be expected to show distinct signals for the protons of the alanine (B10760859) and aspartic acid residues.
-
Alanine Residue: A doublet for the methyl protons (CH₃) and a quartet for the α-proton (α-CH).
-
Aspartic Acid Residue: An ABX system for the β-protons (β-CH₂) and the α-proton (α-CH).
-
Amide Proton: A signal for the amide proton (-CONH-), which may be broad and its chemical shift dependent on solvent and temperature.
¹³C NMR: The carbon-13 NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Carbonyl Carbons: Two signals in the downfield region (typically 170-180 ppm) corresponding to the two carboxyl groups and the amide carbonyl.
-
α-Carbons: Two signals for the α-carbons of the alanine and aspartic acid residues.
-
Aliphatic Carbons: Signals for the methyl carbon of alanine and the β-carbon of aspartic acid.
Infrared (IR) Spectroscopy
The IR spectrum of solid Ala-Asp would be expected to exhibit characteristic absorption bands for the functional groups present in its zwitterionic form.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3300 | N-H stretching (from NH₃⁺) |
| ~2500-3000 | O-H stretching (from COOH, broad) |
| ~1630-1680 | Amide I band (C=O stretching of the peptide bond) |
| ~1550-1600 | Asymmetric stretching of COO⁻ |
| ~1500-1550 | Amide II band (N-H bending) |
| ~1400 | Symmetric stretching of COO⁻ |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and sequence of peptides. For Ala-Asp, the expected monoisotopic mass is 204.0746 g/mol [1]. In tandem mass spectrometry (MS/MS), fragmentation of the peptide would produce characteristic b- and y-ions, confirming the amino acid sequence.
Experimental Protocols
Synthesis of L-Alanyl-L-Aspartic Acid via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the manual solid-phase synthesis of Ala-Asp using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized Ala-Asp using mass spectrometry and HPLC.
Experimental workflow for the solid-phase synthesis of Ala-Asp.
Determination of pKa Values by Potentiometric Titration
This protocol outlines the determination of the pKa values of Ala-Asp using potentiometric titration.
Materials:
-
Purified Ala-Asp
-
0.1 M HCl solution (standardized)
-
0.1 M NaOH solution (standardized, carbonate-free)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of Ala-Asp in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).
-
Acidification: Add a small amount of 0.1 M HCl to the solution to lower the pH to ~1.5, ensuring all ionizable groups are fully protonated.
-
Titration:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~11.5.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The equivalence points are the steepest parts of the curve.
-
The first pKa (pKa₁) will be for the C-terminal carboxyl group, the second (pKaR) for the aspartic acid side chain, and the third (pKa₂) for the N-terminal amino group.
-
Conclusion
L-Alanyl-L-Aspartic acid is a simple dipeptide with fundamental importance in biochemistry. This guide has summarized its key chemical and physical properties based on available literature. While specific experimental data for some of its physicochemical properties are sparse, this document provides robust data for its constituent amino acids and detailed, representative protocols for its synthesis and characterization. This information is intended to be a valuable starting point for researchers and professionals working with this and similar peptides. Further experimental characterization of Ala-Asp would be a valuable contribution to the field of peptide science.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Zwitterionic Nature and Isoelectric Point of the Dipeptide Ala-Asp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The physicochemical properties of peptides are of paramount importance in the fields of biochemistry, pharmacology, and drug development. Understanding the ionization behavior of peptides, particularly their zwitterionic nature and isoelectric point (pI), is crucial for predicting their solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the zwitterion formation and isoelectric point of the dipeptide L-Alanyl-L-Aspartic acid (Ala-Asp). It is intended to serve as a detailed resource for researchers and professionals working with peptides.
Zwitterion Formation in Ala-Asp
A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero.[1][2] In the dipeptide Ala-Asp, there are three ionizable groups: the N-terminal α-amino group of Alanine, the C-terminal α-carboxyl group of Aspartic acid, and the side-chain carboxyl group of Aspartic acid.
The protonation state of these groups is dependent on the pH of the surrounding environment.
-
At very low pH (e.g., pH 1): All three ionizable groups are protonated. The N-terminal amino group carries a positive charge (-NH3+), while both carboxyl groups are neutral (-COOH). The overall charge of the dipeptide is +1.
-
As the pH increases: The most acidic group, the C-terminal α-carboxyl group, is the first to deprotonate, forming a carboxylate ion (-COO-). This results in the formation of the zwitterion, which has both a positive and a negative charge, rendering the net charge of the molecule zero.
-
With a further increase in pH: The side-chain carboxyl group of Aspartic acid deprotonates. At this stage, the dipeptide has one positive charge and two negative charges, resulting in a net charge of -1.
-
At very high pH (e.g., pH 12): The N-terminal α-amino group loses its proton, becoming a neutral amino group (-NH2). The dipeptide now has a net charge of -2.
The zwitterionic form of Ala-Asp is the predominant species at a specific pH, known as the isoelectric point (pI).
Isoelectric Point (pI) of Ala-Asp
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[3][4] For a dipeptide like Ala-Asp with an acidic side chain, the pI can be calculated by taking the average of the pKa values of the two carboxyl groups.
Quantitative Data: pKa Values
| Ionizable Group | General pKa Value in Peptides | Reference |
| N-terminal α-amino group (Alanine) | ~7.7 - 8.0 | [7][8] |
| C-terminal α-carboxyl group (Aspartic acid) | ~3.3 - 3.7 | [7][9] |
| Side-chain carboxyl group (Aspartic acid) | ~3.5 - 4.0 | [1][2][7] |
Note: These are generalized values and the actual pKa values for Ala-Asp may vary.
Calculation of the Isoelectric Point (pI)
The isoelectric point for Ala-Asp is the pH at which the population of molecules with a net positive charge is equal to the population of molecules with a net negative charge. For a peptide with an acidic side chain, the pI is the average of the pKa values of the two acidic groups (the C-terminal carboxyl and the Aspartic acid side-chain carboxyl).
pI = (pKa1 + pKaR) / 2
Using the typical pKa values from the table:
pI ≈ (3.5 + 3.8) / 2 = 3.65
This estimated pI indicates that Ala-Asp is an acidic dipeptide, carrying a net negative charge at physiological pH (~7.4).
Visualization of Ala-Asp Ionization States
The following diagram illustrates the different ionization states of Ala-Asp as a function of pH.
Experimental Determination of the Isoelectric Point
The isoelectric point of a peptide is an experimentally determinable value. The two primary methods for this are potentiometric titration and isoelectric focusing.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise method for determining the pKa values and the pI of a peptide.[3][10]
5.1.1 Materials and Equipment
-
Ala-Asp dipeptide (solid, high purity)
-
Deionized water (degassed)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Automatic titrator or a pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
5.1.2 Methodology
-
Sample Preparation: Accurately weigh a known amount of Ala-Asp (e.g., 10-20 mg) and dissolve it in a specific volume of deionized water (e.g., 20 mL) in the titration vessel.
-
Acidification: Add a small, precise volume of the standardized HCl solution to the peptide solution to lower the pH to around 1.5-2.0, ensuring all ionizable groups are fully protonated.
-
Titration with Base: Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Data Acquisition: Record the pH of the solution after each addition of NaOH. Ensure the solution is well-stirred and the pH reading has stabilized before each measurement.
-
Titration Endpoint: Continue the titration until the pH reaches approximately 11-12, ensuring all ionizable groups have been deprotonated.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). For Ala-Asp, there will be three buffering regions corresponding to the three ionizable groups.
-
The equivalence points are the points of steepest slope on the titration curve.
-
Calculate the pI by averaging the pKa values of the two carboxyl groups.
-
Experimental Protocol: Isoelectric Focusing (IEF)
Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their isoelectric point in a pH gradient.[11][12][13]
5.2.1 Materials and Equipment
-
Ala-Asp dipeptide solution
-
Isoelectric focusing unit
-
Immobilized pH gradient (IPG) strips with an appropriate pH range (e.g., pH 3-10 or a narrower range encompassing the expected pI of Ala-Asp)
-
Rehydration buffer
-
Electrode wicks
-
Power supply
-
Staining and destaining solutions (if visualization is required)
5.2.2 Methodology
-
IPG Strip Rehydration: Rehydrate the IPG strip in a solution containing the Ala-Asp sample and rehydration buffer. This allows the sample to enter the gel matrix.
-
Sample Application: Alternatively, the sample can be applied directly to the rehydrated IPG strip via a sample cup.
-
IEF Run:
-
Place the IPG strip in the IEF unit.
-
Apply electrode wicks soaked in appropriate anode and cathode solutions.
-
Apply a voltage program, starting with a low voltage to allow the sample to enter the gel and then gradually increasing the voltage to focus the peptide. The total volt-hours will depend on the specific system and pH range.
-
-
Focusing: The Ala-Asp molecules will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point their net charge is zero, and they will stop migrating, forming a focused band.
-
Detection/Visualization: The position of the focused Ala-Asp band can be determined. If a series of pI markers are run in parallel, the pI of Ala-Asp can be accurately determined by interpolation. For visualization, the gel can be stained with protein stains like Coomassie Brilliant Blue.
Conclusion
The zwitterionic nature and isoelectric point of the dipeptide Ala-Asp are fundamental properties that govern its behavior in solution. This guide has provided a detailed theoretical background on the ionization states of Ala-Asp and an estimation of its isoelectric point based on established pKa values. Furthermore, comprehensive experimental protocols for the determination of the pI using potentiometric titration and isoelectric focusing have been outlined. A thorough understanding and experimental determination of these parameters are critical for the successful development and application of peptide-based therapeutics and research reagents.
References
- 1. Amino Acids [vanderbilt.edu]
- 2. peptideweb.com [peptideweb.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Solved The pKa of the C and N terminal residues in a peptide | Chegg.com [chegg.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. Isoelectric focusing - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
The Elusive Dipeptide: An In-depth Technical Guide on the Natural Occurrence of Alanyl-Aspartate (Ala-Asp)
A comprehensive review for researchers, scientists, and drug development professionals on the current understanding of the dipeptide Alanyl-Aspartate (Ala-Asp) in biological systems. This guide synthesizes the limited available data on its natural occurrence, potential metabolic pathways, and methodologies for its study, while also highlighting significant knowledge gaps for future research.
Introduction
Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to cellular signaling. Among these, the dipeptide Alanyl-Aspartate (Ala-Asp), composed of L-alanine and L-aspartic acid, has been identified in the model plant Arabidopsis thaliana and the protozoan parasite Trypanosoma brucei[1]. Despite its confirmed presence, Ala-Asp remains an enigmatic molecule, with a significant lack of in-depth knowledge regarding its physiological concentrations, metabolic pathways, and specific biological functions. This technical guide aims to provide a thorough overview of the current, albeit limited, understanding of Ala-Asp in organisms, tailored for the scientific community.
Natural Occurrence
The presence of Ala-Asp has been documented in at least two diverse organisms, suggesting a potentially broader, yet undiscovered, distribution in the biological world.
-
Arabidopsis thaliana : The identification of Ala-Asp in this model plant suggests a role in plant metabolism or signaling. However, specific quantitative data on its concentration in different plant tissues (e.g., roots, leaves, flowers) is currently not available in public metabolomics databases or dedicated studies.
-
Trypanosoma brucei : The detection of Ala-Asp in this parasitic protozoan, the causative agent of African trypanosomiasis, opens avenues for investigating its role in the parasite's unique metabolism and survival within its host. As with Arabidopsis, quantitative data on Ala-Asp levels in different life cycle stages of T. brucei are not yet reported.
Biosynthesis and Degradation: A Putative Framework
The specific enzymatic pathways for the synthesis and breakdown of Ala-Asp have not been experimentally elucidated. However, based on known enzymatic activities, a hypothetical metabolic framework can be proposed.
Potential Biosynthesis Pathway
The formation of the peptide bond between L-alanine and L-aspartic acid is likely catalyzed by an L-amino acid ligase (Lal) or a similar enzyme with dipeptide synthesis capabilities. L-amino acid ligases are a class of enzymes that catalyze the ATP-dependent formation of dipeptides from two free L-amino acids[2][3][4]. The substrate specificity of these enzymes is a key determinant of the dipeptides produced. While some Lals exhibit broad substrate specificity, others are more restricted[5][6]. It is plausible that a yet-unidentified Lal with specificity for alanine (B10760859) and aspartate is responsible for Ala-Asp synthesis.
Figure 1: Hypothetical enzymatic synthesis of Ala-Asp by an L-amino acid ligase.
Potential Degradation Pathway
The hydrolysis of the peptide bond in Ala-Asp to release its constituent amino acids is likely carried out by a dipeptidyl peptidase (DPP) or a general dipeptidase . These exopeptidases cleave dipeptides into amino acids. The substrate specificity of these enzymes varies, with some showing a preference for dipeptides with particular N-terminal or C-terminal residues[7][8][9][10]. A dipeptidase with activity towards Ala-Asp would be responsible for its turnover.
Figure 2: Hypothetical enzymatic degradation of Ala-Asp by a dipeptidase.
Potential Physiological Roles and Signaling
The biological function of Ala-Asp is currently unknown. However, based on the known roles of other dipeptides and the nature of its constituent amino acids, several hypotheses can be proposed:
-
Nitrogen Source and Transport: Dipeptides can serve as a source of amino acids for cellular metabolism and protein synthesis. In plants, di- and tripeptide transporters are involved in nitrogen uptake and allocation. It is possible that Ala-Asp plays a role in the transport and storage of nitrogen in Arabidopsis.
-
Signaling Molecule: Some dipeptides act as signaling molecules, modulating cellular processes. In Arabidopsis, for example, certain dipeptides have been shown to influence root growth and development. The effect of Ala-Asp on plant growth or defense responses has not yet been investigated.
-
Metabolic Regulation in Trypanosoma brucei : The metabolism of Trypanosoma brucei is highly adapted to its different host environments. Dipeptides could play a role in nutrient acquisition or metabolic regulation within the parasite. The potential trypanocidal activity of Ala-Asp or its role in parasite proliferation has not been explored[11][12][13].
Experimental Protocols for the Study of Ala-Asp
While no specific protocols for Ala-Asp are available, established methods for dipeptide analysis can be adapted for its detection and quantification.
Sample Preparation
A generic workflow for the extraction of small molecules, including dipeptides, from biological tissues is outlined below. Optimization will be required for specific sample types.
Figure 3: A generalized workflow for the extraction of dipeptides from biological samples.
Quantification by Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the targeted quantification of small molecules like dipeptides.
-
Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) C18 column can be used to separate Ala-Asp from other metabolites in the sample extract.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection. This involves selecting the precursor ion (the molecular ion of Ala-Asp) and a specific fragment ion generated upon collision-induced dissociation.
-
Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard of Ala-Asp.
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for dipeptide analysis, but it typically requires derivatization to increase the volatility of the analyte.
-
Derivatization: The dipeptide is chemically modified, for example, by silylation, to make it suitable for gas chromatography.
-
Separation and Detection: The derivatized Ala-Asp is then separated on a GC column and detected by a mass spectrometer.
Table 1: Mass Spectrometry Parameters for Ala-Asp (Theoretical)
| Parameter | Value |
| Formula | C7H12N2O5 |
| Molecular Weight | 204.18 g/mol |
| Precursor Ion (M+H)+ | m/z 205.08 |
| Potential Fragment Ions | To be determined experimentally |
Data Presentation: A Call for Quantitative Studies
A significant gap in our knowledge of Ala-Asp is the lack of quantitative data. Future research should focus on determining the concentration of this dipeptide in various tissues and organisms under different physiological conditions. The table below is a template for how such data could be presented.
Table 2: Template for Quantitative Data of Ala-Asp
| Organism | Tissue/Life Stage | Condition | Ala-Asp Concentration (e.g., nmol/g fresh weight) | Reference |
| Arabidopsis thaliana | Root | Control | Data not available | |
| Leaf | Drought Stress | Data not available | ||
| Trypanosoma brucei | Bloodstream form | Data not available | ||
| Procyclic form | Data not available |
Conclusion and Future Directions
The dipeptide Ala-Asp represents a molecule of interest whose biological significance is yet to be uncovered. Its confirmed presence in both a model plant and a major human parasite suggests that it may play fundamental roles in diverse biological systems. This technical guide has summarized the very limited current knowledge and has proposed a framework for future research. The path forward requires a concerted effort to:
-
Develop and validate sensitive and specific analytical methods for the quantification of Ala-Asp in complex biological matrices.
-
Conduct comprehensive metabolomic studies to determine the concentration of Ala-Asp in various organisms and tissues under different physiological and pathological conditions.
-
Identify and characterize the enzymes responsible for the biosynthesis and degradation of Ala-Asp.
-
Investigate the physiological roles of Ala-Asp through genetic and pharmacological approaches, including assessing its effects on plant development, stress responses, and parasite viability.
-
Explore potential signaling pathways that may be modulated by Ala-Asp.
Answering these questions will not only illuminate the biological role of this enigmatic dipeptide but may also open new avenues for applications in agriculture and medicine, particularly in the development of novel herbicides or anti-parasitic drugs.
References
- 1. Trypanocidal Activity of Long Chain Diamines and Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single mutation alters the substrate specificity of L-amino acid ligase. | Semantic Scholar [semanticscholar.org]
- 4. Single mutation alters the substrate specificity of L-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. L-amino acid ligase from Pseudomonas syringae producing tabtoxin can be used for enzymatic synthesis of various functional peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of the anti-trypanosomal activity of tyropeptin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel African Trypanocidal Agents: Membrane Rigidifying Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypanocidal Activity of Long Chain Diamines and Aminoalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Alanyl-Aspartate (Ala-Asp) in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide alanyl-aspartate (Ala-Asp) is a molecule of interest in various biological contexts. While a direct signaling role for Ala-Asp mediated by a specific receptor has not been elucidated, compelling evidence suggests its primary mechanism of action is indirect. This guide posits that the biological effects of Ala-Asp are predominantly attributable to its constituent amino acids, L-alanine and L-aspartate, following its transport into cells and subsequent hydrolysis. This document provides a comprehensive overview of the transport, metabolism, and the well-established biological functions of its constituent amino acids, thereby offering a core understanding of Ala-Asp's physiological impact. We present quantitative data on dipeptide transport and the bioenergetic roles of alanine (B10760859) and aspartate, detail relevant experimental protocols, and provide visualizations of the key pathways.
Introduction
Alanyl-aspartate (Ala-Asp) is a dipeptide composed of the amino acids L-alanine and L-aspartate.[1] As a product of protein digestion and catabolism, its presence in biological systems is expected.[2] While many neuropeptides have specific receptors and direct signaling functions, the current body of scientific literature does not support a similar role for Ala-Asp.[3][4] Instead, the prevailing understanding is that small di- and tripeptides are efficiently transported into cells and then rapidly broken down into their constituent amino acids.[5] This guide, therefore, focuses on the mechanism of action of Ala-Asp through the lens of its metabolic fate and the subsequent biological activities of L-alanine and L-aspartate.
This technical guide will cover:
-
The transport of Ala-Asp into cells via peptide transporters.
-
The intracellular hydrolysis of Ala-Asp.
-
The multifaceted biological roles of L-alanine and L-aspartate, including their involvement in neurotransmission, metabolism, and cell signaling.
Cellular Uptake and Metabolism of Ala-Asp
The initial step in the mechanism of action of extracellularly available Ala-Asp is its transport across the cell membrane.
Dipeptide Transport via Peptide Transporter 1 (PepT1)
Dipeptides and tripeptides are primarily absorbed in the intestine and transported into various cells by proton-coupled peptide transporters, such as PepT1.[6] This process is a form of secondary active transport, where the influx of the dipeptide is coupled to the electrochemical gradient of protons.[5]
A model prodrug with a similar structure to Ala-Asp, D-Asp(OBzl)-Ala, has been shown to be a substrate for PepT1, indicating that Ala-Asp is likely also transported by this mechanism.[6]
A common method to study the intestinal permeability of dipeptides is the single-pass intestinal perfusion model in rats.[6]
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized. A midline abdominal incision is made to expose the small intestine.
-
Jejunal Segment Isolation: A segment of the jejunum (approximately 10 cm) is isolated, and cannulas are inserted at both ends.
-
Perfusion: The isolated segment is perfused with a solution containing the dipeptide of interest (e.g., D-Asp(OBzl)-Ala) at a constant flow rate (e.g., 0.2 mL/min). The perfusion solution is maintained at 37°C and is oxygenated.
-
Sample Collection: Perfusate samples are collected at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.
-
Analysis: The concentration of the dipeptide in the collected samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Permeability Calculation: The effective intestinal permeability (Peff) is calculated using the following equation: Peff = (Q / 2πrL) * ln(Cin / Cout) Where Q is the flow rate, r is the radius of the intestinal segment, L is the length of the segment, and Cin and Cout are the inlet and outlet concentrations of the dipeptide, respectively.
Intracellular Hydrolysis
Once inside the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases.[5] This process is highly efficient and prevents the accumulation of dipeptides within the cell.
Caption: Cellular uptake and hydrolysis of Ala-Asp.
Biological Roles of L-Alanine and L-Aspartate
The biological effects of Ala-Asp are a composite of the functions of L-alanine and L-aspartate.
L-Aspartate: A Key Excitatory Neurotransmitter and Metabolic Intermediate
L-aspartate is a non-essential amino acid with diverse and critical roles in the central nervous system and metabolic pathways.[7][8]
L-aspartate functions as an excitatory neurotransmitter, primarily by acting on N-methyl-D-aspartate (NMDA) receptors in the brain and spinal cord.[9] Its release from presynaptic terminals and subsequent binding to postsynaptic receptors leads to neuronal depolarization and the propagation of nerve impulses.
Caption: L-Aspartate's role in neurotransmission.
L-aspartate is a central molecule in several key metabolic pathways:
-
Urea (B33335) Cycle: L-aspartate provides one of the two nitrogen atoms that are incorporated into urea for the detoxification of ammonia.[7]
-
Citric Acid Cycle (Krebs Cycle): Through transamination, L-aspartate can be converted to oxaloacetate, an intermediate of the citric acid cycle, thus playing an anaplerotic role.
-
Gluconeogenesis: Oxaloacetate derived from L-aspartate can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[7]
-
Purine and Pyrimidine Synthesis: The nitrogen atom from L-aspartate is incorporated into the rings of purines and pyrimidines, the building blocks of DNA and RNA.[10]
L-Alanine: A Major Player in Energy Metabolism
L-alanine is another non-essential amino acid that is crucial for intermediary metabolism.[8]
The glucose-alanine cycle is a vital inter-organ metabolic loop that facilitates the transport of nitrogen from muscle to the liver and the recycling of carbon skeletons.
-
In Muscle: During periods of fasting or exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (B1213749) (from glycolysis) to form alanine.
-
Transport to Liver: Alanine is released into the bloodstream and transported to the liver.
-
In Liver: In the liver, alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate to form glutamate (B1630785). The glutamate then enters the urea cycle. The pyruvate is used for gluconeogenesis to produce glucose.
-
Transport to Muscle: The newly synthesized glucose is released into the blood and taken up by the muscle to be used for energy.
Caption: The Glucose-Alanine Cycle.
Quantitative Data Summary
While specific quantitative data for the direct action of Ala-Asp is scarce, data for related processes provide valuable context.
| Parameter | Molecule/Process | Value | Species | Reference |
| Effective Intestinal Permeability (Peff) | D-Asp(OBzl)-Ala | 1.29 ± 0.5 x 10⁻⁴ cm/s | Rat | [6] |
| Half-life in Human Intestinal Fluid | D-Asp(OBzl)-Ala | 2.3 ± 0.03 h | Human | [6] |
Conclusion
The mechanism of action of alanyl-aspartate in biological systems is best understood as an indirect one, predicated on its cellular uptake and subsequent hydrolysis into L-alanine and L-aspartate. The biological effects observed upon administration of Ala-Asp are therefore the result of the well-characterized and potent activities of these two amino acids in neurotransmission, metabolism, and biosynthesis. For researchers and drug development professionals, this understanding implies that the therapeutic or physiological consequences of Ala-Asp administration should be evaluated in the context of altered alanine and aspartate homeostasis. Future research could explore potential niche roles for the intact dipeptide, but the current evidence strongly points to its constituent amino acids as the primary drivers of its biological activity.
References
- 1. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Peptide-mediated neurotransmission takes center stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Stability, metabolism and transport of D-Asp(OBzl)-Ala--a model prodrug with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Stability of the Ala-Asp Peptide Bond: A Technical Guide to pH-Dependent Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The stability of peptide bonds is a critical parameter in the development of peptide-based therapeutics, influencing shelf-life, efficacy, and safety. The peptide bond C-terminal to an aspartic acid (Asp) residue is particularly susceptible to degradation, primarily through hydrolysis, in a pH-dependent manner. This technical guide provides an in-depth analysis of the stability of the alanyl-aspartic acid (Ala-Asp) dipeptide under various pH conditions, detailing the underlying chemical mechanisms, quantitative kinetic data from model systems, and comprehensive experimental protocols for stability assessment.
Introduction: The Vulnerability of the Aspartyl Peptide Bond
Non-enzymatic degradation of peptides is a significant concern in pharmaceutical formulation and protein chemistry. Aspartic acid residues are known hotspots for chemical degradation, primarily due to the nucleophilic nature of the side-chain carboxyl group. This inherent reactivity can lead to peptide bond cleavage and isomerization, compromising the structural integrity and biological activity of peptide drugs. The rate and pathway of this degradation are highly sensitive to the local chemical environment, most notably the pH.
Under acidic conditions, the peptide bond C-terminal to an Asp residue is prone to direct hydrolysis.[1] In the neutral to alkaline pH range, a different pathway involving the formation of a cyclic succinimide (B58015) intermediate becomes dominant.[2][3] This intermediate is a critical branch point, leading to either the regeneration of the original peptide, the formation of an isoaspartyl (isoAsp) peptide, or cleavage of the peptide backbone.
Mechanisms of Ala-Asp Degradation
The degradation of the Ala-Asp dipeptide is primarily governed by two pH-dependent pathways: direct hydrolysis and succinimide-mediated cleavage/isomerization.
Acid-Catalyzed Direct Hydrolysis
At low pH (typically below 4), the peptide bond can undergo direct acid-catalyzed hydrolysis. In this mechanism, the carbonyl oxygen of the peptide bond is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the peptide bond. This pathway results in the formation of the constituent amino acids, alanine (B10760859) and aspartic acid.
Succinimide-Mediated Pathway
From near-neutral to alkaline pH, the degradation of the Ala-Asp peptide bond predominantly proceeds through the formation of a cyclic succinimide intermediate.[2][3] This pathway is initiated by the intramolecular nucleophilic attack of the nitrogen atom of the C-terminal amino acid's amide group on the carbonyl carbon of the aspartic acid side chain.
The succinimide intermediate is unstable and can undergo hydrolysis in two ways:
-
Attack at the α-carbonyl: This leads to the regeneration of the original Ala-Asp peptide.
-
Attack at the β-carbonyl: This results in the formation of an isoaspartyl peptide (Ala-isoAsp), where the peptide backbone is linked to the β-carboxyl group of the aspartic acid side chain. This isomerization is often the major degradation pathway.
Furthermore, the succinimide intermediate can also lead to peptide bond cleavage, although this is generally a slower process compared to isomerization.
Quantitative Stability Data
Note: The following data is derived from studies on model hexapeptides and is intended to be illustrative of the general behavior of Asp-containing peptides. Absolute rates for Ala-Asp may differ.
Table 1: Effect of pH on the Rate of Degradation of a Model Asp-Gly Containing Hexapeptide at 37°C
| pH | Apparent First-Order Rate Constant (k) (days⁻¹) | Half-life (t½) (days) | Primary Degradation Pathway |
| 2.0 | 0.045 | 15.4 | Direct Hydrolysis |
| 3.0 | 0.028 | 24.8 | Direct Hydrolysis |
| 4.0 | 0.035 | 19.8 | Hydrolysis & Isomerization |
| 5.0 | 0.052 | 13.3 | Isomerization & Hydrolysis |
| 6.0 | 0.12 | 5.8 | Isomerization |
| 7.0 | 0.35 | 2.0 | Isomerization |
| 8.0 | 0.98 | 0.7 | Isomerization |
Data adapted from studies on Val-Tyr-Pro-Asp-Gly-Ala.[1]
Table 2: Temperature Dependence of Succinimide Formation from a Model Asp-Ala Containing Hexapeptide at pH 7.4
| Temperature (°C) | Rate Constant for Succinimide Formation (k) (x 10⁻³ h⁻¹) | Half-life for Succinimide Formation (t½) (hours) |
| 37 | 1.2 | 577.6 |
| 50 | 4.5 | 154.0 |
| 60 | 11.8 | 58.7 |
Data adapted from studies on Val-Tyr-Pro-Asp-Ala-Ala.[2]
Experimental Protocols for Stability Assessment
A robust assessment of Ala-Asp stability requires well-defined experimental protocols. The following sections detail methodologies for sample preparation, incubation, and analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Workflow
Detailed Protocol for HPLC Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the parent peptide from its degradation products.
1. Materials and Reagents:
-
Ala-Asp dipeptide standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Ultrapure water
-
Phosphate and acetate (B1210297) buffers for a range of pH values (e.g., pH 3, 5, 7, 9)
2. Sample Preparation and Incubation:
-
Prepare a stock solution of Ala-Asp in ultrapure water (e.g., 1 mg/mL).
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 0.1 mg/mL.
-
Incubate the samples in a temperature-controlled environment (e.g., 37°C or 50°C).
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of 1% TFA or by freezing at -80°C.
3. HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-30 min: 40% to 95% B (wash)
-
30-35 min: 95% to 5% B (re-equilibration)
-
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Identify the peaks corresponding to Ala-Asp and its degradation products (e.g., iso-Asp form, cleaved amino acids) by comparing retention times with standards or by using LC-MS.
-
Integrate the peak areas to determine the percentage of remaining Ala-Asp at each time point.
-
Plot the natural logarithm of the percentage of remaining Ala-Asp versus time. The slope of the resulting linear fit will be the negative of the apparent first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Detailed Protocol for NMR Spectroscopy Analysis
NMR spectroscopy allows for the non-invasive, real-time monitoring of the degradation process without the need for chromatographic separation.
1. Materials and Reagents:
-
Ala-Asp dipeptide
-
Deuterated water (D₂O)
-
Deuterated buffers (e.g., phosphate, acetate) adjusted to the desired pD (pD = pH reading + 0.4).
-
Internal standard (e.g., DSS or TSP).
2. Sample Preparation:
-
Dissolve Ala-Asp in the deuterated buffer to a final concentration of 1-5 mM.
-
Add a known concentration of the internal standard.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: 1D ¹H NMR or 2D ¹H-¹³C HSQC.
-
Temperature: Controlled within the NMR probe to the desired incubation temperature.
-
Acquire spectra at regular time intervals. For 1D ¹H, this can be every few minutes to hours depending on the degradation rate. 2D HSQC experiments will require longer acquisition times.
4. Data Analysis:
-
Identify the unique proton or carbon-proton correlation signals for Ala-Asp and its degradation products. The formation of iso-Asp, for example, will give rise to a new set of signals with distinct chemical shifts.[4]
-
Integrate the signal intensities of the parent peptide and the degradation products at each time point.
-
Normalize the integrals to the internal standard to account for any variations in sample concentration or instrument performance.
-
Calculate the concentration of each species over time and fit the data to appropriate kinetic models to determine the rate constants.
Conclusion
The stability of the Ala-Asp peptide bond is a complex function of pH, temperature, and buffer composition. A thorough understanding of the degradation mechanisms and kinetics is essential for the development of stable peptide-based drugs. Under acidic conditions, direct hydrolysis is the primary degradation pathway, while from neutral to alkaline pH, the formation of a succinimide intermediate leads to isomerization and cleavage. By employing robust analytical techniques such as HPLC and NMR, researchers can quantitatively assess the stability of Ala-Asp and develop formulation strategies to minimize degradation and ensure product quality and efficacy.
References
- 1. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the pathway and kinetics of aspartic acid isomerization in peptide mapping methods for monoclonal antibodies - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of Ala-Asp in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide Alanyl-Aspartic acid (Ala-Asp). Given the limited availability of specific quantitative solubility data for Ala-Asp in public literature, this document focuses on its physicochemical properties, qualitative solubility profile based on its constituent amino acids, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring the use of Ala-Asp.
Physicochemical Properties of Ala-Asp
Understanding the fundamental physicochemical properties of Ala-Asp is crucial for predicting its solubility behavior. Ala-Asp is a dipeptide formed from the amino acids Alanine (B10760859) and Aspartic Acid.
| Property | Value | Source |
| Molecular Formula | C7H12N2O5 | PubChem |
| Molecular Weight | 204.18 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid | PubChem |
| Computed pKa (strongest acidic) | 3.23 | ChemAxon |
| Computed pKa (strongest basic) | 8.16 | ChemAxon |
| Isoelectric Point (pI) | 2.97 | IPC 2.0 |
| LogP | -4.1 | PubChem |
The presence of a free carboxylic acid group in the aspartic acid residue and a free amino group at the N-terminus of the alanine residue makes Ala-Asp an amphoteric molecule. Its low LogP value indicates a high degree of hydrophilicity, suggesting good solubility in aqueous solutions and poor solubility in nonpolar organic solvents. The isoelectric point (pI) of approximately 2.97 indicates that Ala-Asp will have a net negative charge at physiological pH (around 7.4). Peptides tend to be most soluble at pH values away from their pI.[1]
Solubility Profile
Aqueous Solubility
Due to its hydrophilic nature, Ala-Asp is expected to be soluble in water and other aqueous solutions. The solubility of peptides in aqueous media is significantly influenced by pH.[1] For Ala-Asp, with a pI of ~2.97, its solubility in water is expected to be minimal around this pH and to increase significantly as the pH is either lowered or raised. At pH values above its pI, the carboxyl groups will be deprotonated, resulting in a net negative charge and enhanced solubility. Conversely, at pH values below its pI, the amino group will be protonated, leading to a net positive charge and increased solubility.
The following table summarizes the aqueous solubility of L-Alanine and L-Aspartic Acid, providing an indication of the expected solubility of Ala-Asp.
| Amino Acid | Solubility in Water ( g/100 mL) | Temperature (°C) |
| L-Alanine | 16.65 | 25 |
| L-Aspartic Acid | 0.536 | 25 |
Given that L-Aspartic Acid has a lower water solubility than L-Alanine, it is possible that the solubility of Ala-Asp is influenced more by the aspartic acid residue.
Organic Solvent Solubility
The solubility of peptides in organic solvents is largely dependent on the hydrophobicity of the peptide and the polarity of the solvent.[2] Highly hydrophobic peptides tend to be more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile.[1]
Considering the very low LogP value of Ala-Asp, it is predicted to have low solubility in most nonpolar and moderately polar organic solvents such as:
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
While some sources suggest that hydrophobic peptides can be dissolved in organic solvents, Ala-Asp's hydrophilic character makes this unlikely.[3] It is possible that solubility could be achieved in highly polar organic solvents or through the use of co-solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for Ala-Asp in specific solvent systems, experimental determination is necessary. The following are detailed methodologies for key experiments.
Equilibrium Solubility Method (Shake-Flask)
This is a standard method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of Ala-Asp powder to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed container (e.g., a glass vial with a screw cap). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Agitate the container at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used for agitation. The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Analyze the concentration of Ala-Asp in the supernatant using a suitable analytical method. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and specific method. A calibration curve should be prepared using standard solutions of Ala-Asp of known concentrations.
-
UV-Vis Spectrophotometry: If Ala-Asp has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve is also required.
-
Gravimetric Analysis: Evaporate a known volume of the supernatant to dryness and weigh the remaining solid. This method is less sensitive and may be suitable for higher solubility values.
-
-
Calculation: The solubility is calculated from the concentration of Ala-Asp in the saturated solution and is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).
Turbidity Assay (Kinetic Solubility)
This method provides a rapid estimation of the kinetic solubility of a compound, which is the concentration at which it precipitates from a solution prepared by diluting a stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Ala-Asp in a solvent in which it is highly soluble (e.g., a suitable aqueous buffer at a pH far from its pI).
-
Serial Dilution: In a multi-well plate (e.g., a 96-well plate), perform serial dilutions of the stock solution with the target solvent (aqueous or organic).
-
Incubation: Incubate the plate at a controlled temperature for a specific period (e.g., 2-24 hours).
-
Turbidity Measurement: Measure the turbidity (or absorbance) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in turbidity indicates precipitation.
-
Solubility Determination: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a dipeptide like Ala-Asp.
Caption: Logical workflow for experimental solubility determination.
Factors Influencing Ala-Asp Solubility
This diagram outlines the key factors that can influence the solubility of the Ala-Asp dipeptide.
Caption: Key factors influencing the solubility of Ala-Asp.
Conclusion
While specific quantitative solubility data for Ala-Asp is not widely published, its physicochemical properties strongly suggest high solubility in aqueous solutions, particularly at pH values distant from its isoelectric point of approximately 2.97, and poor solubility in most organic solvents. For applications requiring precise solubility values, direct experimental determination using established protocols such as the shake-flask method is recommended. This guide provides the foundational knowledge and methodologies for researchers and drug development professionals to effectively work with Ala-Asp and to determine its solubility in their specific systems of interest.
References
Spectroscopic characterization of Ala-Asp (NMR, IR, Mass Spec).
Spectroscopic Characterization of Ala-Asp: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic techniques used to characterize the dipeptide L-Alanyl-L-Aspartic Acid (Ala-Asp). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to elucidate the structure and properties of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.[1][2] For Ala-Asp, both ¹H and ¹³C NMR are essential for structural confirmation and assignment of resonances.
Experimental Protocol: NMR Spectroscopy of Ala-Asp
A typical protocol for acquiring NMR spectra of a dipeptide like Ala-Asp involves sample preparation, data acquisition, and processing.
-
Sample Preparation :
-
Dissolve 5-10 mg of Ala-Asp in 0.5-0.6 mL of a suitable deuterated solvent, commonly Deuterium (B1214612) Oxide (D₂O) or a buffered aqueous solution with 5-10% D₂O for the lock signal.[3]
-
Phosphate-buffered saline (PBS) can be used, but the total salt concentration should be kept below 300 mM to avoid signal broadening.[3]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition :
-
The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer is locked onto the deuterium signal and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR : A standard 1D proton spectrum is acquired. To suppress the large water signal when using H₂O/D₂O mixtures, techniques like presaturation are employed.[4]
-
¹³C NMR : A 1D carbon spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
2D NMR : To unambiguously assign resonances, 2D experiments are crucial.[5][6]
-
COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons (e.g., α-H to β-H).[4][6]
-
TOCSY (Total Correlation Spectroscopy) : Shows correlations between all protons within a spin system (i.e., all protons of a single amino acid residue).[1][4][6]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.
-
-
-
Data Processing :
-
The acquired Free Induction Decays (FIDs) are Fourier transformed.
-
Spectra are phased, baseline corrected, and referenced. For aqueous samples, DSS or TSP is often used as an internal standard (0.00 ppm).
-
NMR Data for Ala-Asp
The chemical shifts are influenced by the peptide bond, pH, and solvent. The following tables summarize the expected chemical shifts for Ala-Asp in D₂O at a neutral pD.
Table 1: Predicted ¹H NMR Chemical Shifts for Ala-Asp
| Residue | Proton | Chemical Shift (ppm) | Multiplicity |
| Ala | α-H | ~ 4.1 - 4.3 | Quartet (q) |
| β-H (CH₃) | ~ 1.4 - 1.5 | Doublet (d) | |
| Asp | α-H | ~ 4.5 - 4.7 | Doublet of Doublets (dd) |
| β-H | ~ 2.7 - 2.9 | Doublet of Doublets (dd) | |
| Amide | N-H | ~ 8.0 - 8.5 | Doublet (d) |
(Note: Amide protons will exchange with deuterium and may not be visible in D₂O unless the experiment is run quickly after dissolution or in a mixed H₂O/D₂O solvent)
Table 2: Predicted ¹³C NMR Chemical Shifts for Ala-Asp
| Residue | Carbon | Chemical Shift (ppm) |
| Ala | Cα | ~ 51 - 53 |
| Cβ (CH₃) | ~ 17 - 19 | |
| C=O (Carbonyl) | ~ 174 - 176 | |
| Asp | Cα | ~ 52 - 54 |
| Cβ (CH₂) | ~ 39 - 41 | |
| C=O (Carbonyl) | ~ 175 - 177 | |
| C=O (Side Chain) | ~ 177 - 180 |
(Sources for typical amino acid chemical shifts in peptides:[7][8][9][10])
Visualization: NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying functional groups and characterizing the secondary structure of peptides.[11][12] Key vibrational bands for peptides include the Amide A, Amide I, and Amide II bands.
Experimental Protocol: FTIR Spectroscopy of Ala-Asp
Fourier Transform Infrared (FTIR) spectroscopy is the standard method for acquiring IR data.
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix ~1 mg of lyophilized Ala-Asp with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid peptide powder directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact. This method requires minimal sample preparation.
-
Solution : Dissolve the peptide in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., D₂O). A cell with IR-transparent windows (e.g., CaF₂) is used.
-
-
Data Acquisition :
-
Place the prepared sample (KBr pellet, ATR unit, or solution cell) into the FTIR spectrometer.
-
Acquire a background spectrum (of air, the empty ATR crystal, or the pure solvent).
-
Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The final spectrum is reported as absorbance or transmittance versus wavenumber (cm⁻¹).
-
IR Data for Ala-Asp
The IR spectrum of Ala-Asp is dominated by vibrations of the peptide backbone and the amino acid side chains.
Table 3: Characteristic IR Absorption Bands for Ala-Asp
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Description |
| 3200 - 3400 | N-H Stretch (Amide A) | Amide | Often broad, involved in hydrogen bonding.[13] |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Very broad band characteristic of the H-bonded -COOH groups. |
| ~ 1700 - 1730 | C=O Stretch | Carboxylic Acid | Sharp absorption from the side chain and C-terminal -COOH. |
| 1630 - 1680 | C=O Stretch (Amide I) | Amide | The most intense and sensitive probe of peptide secondary structure.[13] |
| 1510 - 1580 | N-H Bend (Amide II) | Amide | In-plane N-H bending coupled with C-N stretching. |
| 1400 - 1450 | C-H Bends | Aliphatic CH, CH₂, CH₃ | Bending and scissoring vibrations. |
(Sources for typical peptide IR frequencies:[13][14][15][16][17])
Visualization: IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a peptide and can provide sequence information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry of Ala-Asp
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with a mass analyzer (like Quadrupole or Time-of-Flight) for peptide analysis.
-
Sample Preparation :
-
Prepare a dilute solution of Ala-Asp (e.g., 1-10 µM) in a solvent suitable for ESI, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[18]
-
-
Data Acquisition (LC-MS/MS) :
-
Infusion : The sample can be directly infused into the ESI source via a syringe pump.
-
LC-MS : For more complex mixtures, the sample is first separated by Liquid Chromatography (LC) before entering the mass spectrometer.
-
Ionization : The sample is ionized in the ESI source, primarily forming protonated molecular ions [M+H]⁺.
-
MS1 Scan : The mass analyzer scans a range of m/z values to detect the intact molecular ion.
-
MS/MS (Tandem MS) : The precursor ion of interest (e.g., the [M+H]⁺ ion of Ala-Asp) is isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon), and the resulting fragment ions are analyzed.[19]
-
-
Data Analysis :
-
The exact mass of the peptide is determined from the m/z of the molecular ion in the MS1 spectrum.
-
The amino acid sequence is confirmed by analyzing the fragmentation pattern in the MS/MS spectrum, identifying characteristic b- and y-ions.
-
Mass Spectrometry Data for Ala-Asp
The chemical formula for Ala-Asp is C₇H₁₂N₂O₅.
Table 4: Mass Spectrometry Data for Ala-Asp
| Parameter | Value | Description |
| Molecular Weight (Avg) | 204.18 g/mol | Average molecular weight. |
| Monoisotopic Mass | 204.0746 g/mol | Exact mass calculated from the most abundant isotopes.[20][21] |
| [M+H]⁺ (protonated) | 205.0819 m/z | The primary ion observed in positive-mode ESI-MS.[20] |
| [M+Na]⁺ (sodiated) | 227.0638 m/z | An adduct commonly observed in ESI-MS.[20] |
Fragmentation Analysis (MS/MS) : Upon CID, the peptide bond is the most labile site. Fragmentation produces a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).
-
b₁ ion : [Ala - H]⁺ = 72.04 m/z
-
y₁ ion : [Asp + H]⁺ = 134.05 m/z
The MS/MS spectrum of Ala-Asp would be expected to show a prominent peak for the precursor ion at 205.08 m/z and fragment ions at 72.04 m/z and 134.05 m/z, confirming the sequence.
Visualization: Mass Spectrometry Experimental Workflow
References
- 1. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 2. books.rsc.org [books.rsc.org]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. kpwulab.com [kpwulab.com]
- 8. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hmdb.ca [hmdb.ca]
- 11. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 20. Asp-Ala | C7H12N2O5 | CID 4677380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alanylaspartic Acid: Uncharted Territory in Therapeutic Applications
A comprehensive review of the current scientific landscape reveals a significant lack of research into the specific therapeutic applications of the dipeptide alanylaspartic acid (Ala-Asp). Despite the well-documented biological roles of its constituent amino acids, L-alanine and L-aspartic acid, their combined form as a dipeptide remains largely unexplored in a therapeutic context. This whitepaper summarizes the limited available information and highlights the nascent stage of research concerning alanylaspartic acid's potential clinical utility.
Currently, there is a notable absence of clinical trials or substantial in vivo studies dedicated to the therapeutic effects of alanylaspartic acid. The Human Metabolome Database identifies alanyl-aspartic acid as a dipeptide, classifying it as an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond.[1] While it is recognized as a metabolite, its specific functions and pathways are not well-elucidated in the available literature.[1][2]
Preclinical Findings: A Glimmer of Potential in Tissue Regeneration
The most direct, albeit preliminary, evidence for a potential biological effect of a related dipeptide comes from an organotypic culture study. Research on the dipeptide Asp-Ala demonstrated its ability to activate cell proliferation in vascular tissues of both young and old rats. This finding suggests a potential role in tissue repair and regeneration, warranting further investigation into its mechanisms of action.
Insights from Constituent Amino Acids
While direct evidence for alanylaspartic acid's therapeutic use is scarce, the individual roles of L-alanine and L-aspartic acid may offer clues to its potential biological activities.
L-Aspartic Acid: This non-essential amino acid is a crucial component in several metabolic pathways, including the urea (B33335) cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides.[3] It also functions as an excitatory neurotransmitter in the central nervous system.[4] Therapeutically, L-aspartic acid salts are used in supplements to potentially enhance physical performance and support liver function.[4]
L-Alanine: Alanine (B10760859) is a key amino acid involved in glucose metabolism through the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also a significant precursor for the synthesis of other amino acids.
The degradation pathways for both alanine and aspartate are well-established, with their carbon skeletons entering central metabolic routes like the citric acid cycle.[5]
Enzymatic Synthesis and Degradation
The synthesis of L-alanine from L-aspartic acid is a known biochemical process. For instance, L-aspartate-α-decarboxylase is an enzyme that catalyzes the conversion of L-aspartate to β-alanine.[6] While this demonstrates a metabolic link between the two amino acids, it does not directly inform on the therapeutic properties of the alanylaspartic acid dipeptide itself. The degradation of peptides containing aspartyl residues can be influenced by the primary sequence of the peptide, affecting the stability and degradation pathways.[7]
Future Directions
The limited research on alanylaspartic acid presents a clear gap in our understanding of small peptide biology and its potential therapeutic applications. The preclinical finding related to Asp-Ala in tissue culture provides a starting point for more rigorous investigation. Future research should focus on:
-
In vitro and in vivo studies to elucidate the specific biological activities of alanylaspartic acid.
-
Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Investigation into its potential roles in areas suggested by its constituent amino acids, such as metabolic regulation, neurological function, and tissue regeneration.
Conclusion
Visualizing the Knowledge Gap
The following diagram illustrates the current state of knowledge, highlighting the disparity between the well-understood roles of the individual amino acids and the largely unknown therapeutic potential of the dipeptide.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthyhey.com [healthyhey.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Synthesis of β-alanine from L-aspartate using L-aspartate-α-decarboxylase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aspartate Modifications in Disease States: A Technical Guide for Researchers
Executive Summary: While the free dipeptide Alanine-Aspartate (Ala-Asp) has not been established as a significant biomarker in disease, the chemistry of its constituent amino acid, aspartate, is of profound importance in pathology. This guide focuses on the non-enzymatic post-translational modification of aspartyl (Asp) and asparaginyl (Asn) residues into isoaspartate (isoAsp). This modification is a critical factor in protein aging and the pathogenesis of various diseases, most notably Alzheimer's disease. The formation of isoAsp can induce structural changes in proteins, leading to aggregation and loss of function, making it a key area of investigation for biomarker discovery and therapeutic development.
Introduction: The Significance of Aspartate Isomerization
The stability of proteins is fundamental to their function. However, over time, proteins can undergo spontaneous modifications that alter their structure and biological activity. One of the most common and detrimental of these modifications is the isomerization of aspartic acid residues.[1][2] This process, along with the deamidation of asparagine, leads to the formation of an isoaspartyl residue, which introduces an atypical β-peptide bond into the protein backbone.
This structural perturbation has been strongly linked to the progression of age-related disorders. For instance, the accumulation of D-aspartate and isoaspartate in long-lived proteins is associated with cataracts and Alzheimer's disease (AD).[3] In the context of AD, the isomerization of specific aspartate residues within the amyloid-β (Aβ) peptide is considered a pivotal event in the formation of pathogenic plaques.[1][2] This guide provides a technical overview of isoaspartate formation, its role as a disease biomarker, methods for its detection, and its pathological consequences.
The Chemistry of Isoaspartate Formation
Isoaspartate is not directly incorporated into proteins during synthesis but arises from a spontaneous chemical rearrangement of either asparagine or aspartic acid residues. The reaction proceeds through a cyclic succinimide (B58015) intermediate.
-
From Asparagine: The side-chain amide group of an asparagine residue attacks the backbone carbonyl carbon, forming a five-membered succinimide ring and releasing ammonia (B1221849) (deamidation).
-
From Aspartate: The side-chain carboxyl group of an aspartate residue can undergo a similar intramolecular cyclization via dehydration to form the same succinimide intermediate.
This succinimide intermediate is unstable under physiological conditions and readily hydrolyzes. The hydrolysis can occur at either of two carbonyl carbons, leading to two possible products: the original L-aspartyl residue or the L-isoaspartyl residue. The formation of the isoaspartate isomer is typically favored, accounting for approximately 70-85% of the hydrolysis products.
Isoaspartate as a Biomarker in Alzheimer's Disease
The accumulation of isoaspartate-containing proteins is a hallmark of Alzheimer's disease. The Aβ peptide, a central component of the senile plaques found in AD brains, contains three aspartate residues (at positions 1, 7, and 23) that are susceptible to isomerization.[2]
Quantitative Data Summary
The following table summarizes key findings regarding the presence of modified aspartate residues in Alzheimer's disease.
| Analyte | Sample Source | Key Quantitative or Qualitative Finding | Associated Pathology |
| Amyloid-β Peptide | Cerebral Plaques (AD Patients) | Isomerization identified at Asp1 and Asp7 residues.[1][2] | Plaque Formation |
| Amyloid-β Peptide | Senile Plaques & Amyloid-bearing Vessels | Presence of isoAsp7 and isoAsp23 confirmed with specific antibodies.[1] | Plaque Core & Vascular Deposits |
| Deamidated Human Serum Albumin (HSA) | Blood (AD Patients) | Levels of deamidated HSA are elevated compared to controls.[4] | Systemic Protein Damage |
| Anti-deamidated HSA Antibodies | Blood (AD Patients) | Levels of these endogenous antibodies are significantly lower in AD patients.[4] | Impaired Immune Clearance |
The presence of isoAsp in Aβ is believed to accelerate peptide aggregation and increase its resistance to degradation, thereby promoting plaque formation and disease progression.[2]
Experimental Protocols for Isoaspartate Detection
Identifying isoaspartate is analytically challenging as it is isomeric with aspartate, sharing an identical molecular mass.[1] Therefore, detection methods rely on subtle differences in chemical properties or fragmentation patterns in mass spectrometry.
General Analytical Workflow
The analysis of isoaspartate in biological samples typically follows a multi-step process from sample preparation to data analysis.
Detailed Methodologies
4.2.1. LC-MS with Enzymatic Differentiation
This method employs enzymes that can specifically recognize different aspartate isomers, allowing for their identification without requiring synthetic peptide standards.[3]
-
Protocol:
-
A purified protein sample is digested with trypsin to generate a peptide mixture.
-
The mixture is divided into aliquots. Each aliquot is treated with a different enzyme:
-
Each reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
By comparing the peptide profiles generated from each enzymatic treatment, the specific isomers of aspartate present in the original protein can be identified.
-
4.2.2. Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Different MS/MS fragmentation methods can induce characteristic bond cleavages that produce unique fragment ions for Asp- and isoAsp-containing peptides.[5]
-
Collision-Induced Dissociation (CID): This is the most common method. Peptides with isoAsp often show enhanced fragmentation of the peptide bond adjacent to the modified residue compared to their Asp-containing counterparts.[5] The presence of diagnostic ions, such as those corresponding to a loss of water or ammonia from fragment ions, can also help identify isoAsp.[5]
-
Ultraviolet Photodissociation (UVPD): Fragmentation using 193 nm ultraviolet light can generate unique fragment ions for Asp and isoAsp that are not produced by CID, providing complementary information for unambiguous identification.[5]
-
Electron-Based Dissociation (ExD): Methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) preserve labile modifications and can provide different fragmentation patterns that are useful for localizing the isoAsp site.
Pathological Consequences of Isoaspartate Formation
The formation of isoaspartate is a spontaneous process of molecular degradation, not a regulated signaling event. However, its occurrence has profound pathological consequences that can disrupt cellular homeostasis.
The primary consequences include:
-
Structural Disruption: The kink introduced by the β-peptide bond can alter the protein's secondary and tertiary structure.
-
Protein Aggregation: These structural changes can expose hydrophobic regions, promoting aggregation and the formation of insoluble deposits characteristic of neurodegenerative diseases.
-
Loss of Function: Modification at or near active sites or binding interfaces can abolish the protein's biological activity.
-
Impaired Clearance: Isoaspartate-containing proteins can be poor substrates for cellular proteases, leading to their accumulation and persistence.
-
Induction of Autoimmunity: Modified proteins can be recognized as non-native by the immune system, potentially triggering an autoimmune response. This is suggested by the presence of antibodies against deamidated proteins in circulation.[4]
Conclusion and Future Directions
The isomerization of aspartate residues represents a critical mechanism of protein damage that contributes significantly to aging and disease. While the free dipeptide Ala-Asp is not a recognized biomarker, isoaspartate within key proteins like amyloid-β serves as a potent indicator of molecular pathology in Alzheimer's disease. Continued research and development in advanced analytical techniques are crucial for the sensitive detection and quantification of this modification in accessible biological fluids.
Future efforts in this field will be directed towards:
-
Biomarker Validation: Validating isoaspartate levels in large patient cohorts to establish its utility for early diagnosis, prognosis, and as a surrogate endpoint in clinical trials.
-
Therapeutic Targeting: Developing strategies to either prevent isoaspartate formation or enhance the specific clearance of these damaged proteins.
-
Broader Disease Association: Investigating the role of isoaspartate formation in other neurodegenerative, metabolic, and age-related diseases.
Understanding the role of aspartate modification provides a vital window into the processes of cellular aging and neurodegeneration, offering promising avenues for the next generation of diagnostics and therapeutics.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. Identification of aspartic and isoaspartic acid residues in amyloid β peptides, including Aβ 1-42, using electron-ion-reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid survey of four Asp isomers in disease-related proteins by LC-MS combined with commercial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SpotLight Proteomics Identifies Variable Sequences of Blood Antibodies Specific Against Deamidated Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of Aspartic and Isoaspartic Acid Using 193 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Cleavage of the Ala-Asp Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic hydrolysis of dipeptides is a fundamental biological process with implications in protein metabolism, nutrient absorption, and cellular signaling. This technical guide provides an in-depth examination of the enzymatic cleavage of the alanyl-aspartic acid (Ala-Asp) dipeptide. It details the enzymes known to catalyze this reaction, presents quantitative kinetic data, and offers comprehensive experimental protocols for studying this process. Visualizations of the core enzymatic reaction, experimental workflows, and enzyme specificity are provided to facilitate a deeper understanding of the principles and methodologies involved. This document serves as a valuable resource for researchers in biochemistry, pharmacology, and drug development investigating peptide metabolism and enzyme kinetics.
Introduction
The Ala-Asp dipeptide, composed of L-alanine and L-aspartic acid, is a product of protein degradation.[1] Its cleavage into constituent amino acids is a critical step in the recycling of amino acids for various metabolic processes, including protein synthesis, energy production, and nucleotide biosynthesis.[2][3] The enzymes responsible for this hydrolysis, primarily peptidases, exhibit a range of specificities and kinetic properties. Understanding the enzymatic cleavage of Ala-Asp is essential for elucidating the broader mechanisms of peptide metabolism and can inform the design of therapeutic agents that target these pathways.
This guide focuses on the enzymatic cleavage of L-Ala-L-Asp, providing a detailed overview of the known enzymatic activities, quantitative kinetic parameters, and methodologies for its study.
Enzymes Catalyzing Ala-Asp Cleavage
While various peptidases exist, the most well-characterized enzyme with significant activity towards L-Ala-L-Asp is a bacterial dipeptidase from Streptomyces coelicolor, Sco3058. This enzyme is a homolog of human renal dipeptidase. Human renal dipeptidase itself is known to hydrolyze a variety of dipeptides and is involved in glutathione (B108866) metabolism and the hydrolysis of β-lactam antibiotics.
Other classes of peptidases with potential relevance, though not with demonstrated high specificity for Ala-Asp, include:
-
Dipeptidyl Peptidase IV (DPP-IV): This enzyme typically cleaves dipeptides from the N-terminus of peptides with a proline or alanine (B10760859) at the penultimate position (X-Pro or X-Ala). While Ala-Asp fits the X-Ala motif, the specificity of DPP-IV for the C-terminal residue can vary.
-
Peptidase E: This class of enzymes from bacteria like Salmonella enterica shows a strong preference for dipeptides with an N-terminal aspartic acid residue (Asp-X). Therefore, it is unlikely to be a primary enzyme for Ala-Asp cleavage.
Quantitative Kinetic Data
The kinetic parameters for the hydrolysis of L-Ala-L-Asp by the Streptomyces coelicolor dipeptidase (Sco3058) have been determined, providing valuable quantitative insight into the efficiency of this enzymatic reaction.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Sco3058 (S. coelicolor) | L-Ala-L-Asp | 0.20 (± 0.02) | 1400 (± 60) | 7.0 x 106 |
Table 1: Kinetic parameters for the enzymatic cleavage of L-Ala-L-Asp by Sco3058.
Experimental Protocols
This section outlines a detailed methodology for determining the kinetic parameters of Ala-Asp dipeptide cleavage by a purified peptidase.
Enzyme Purification
A detailed protocol for the expression and purification of the peptidase of interest is required. For Sco3058, this would typically involve heterologous expression in a host like E. coli, followed by affinity and size-exclusion chromatography to obtain a highly pure and active enzyme preparation.
Enzymatic Assay for Ala-Asp Cleavage
This protocol is designed to measure the initial velocity of the enzymatic reaction.
Materials:
-
Purified peptidase (e.g., Sco3058) of known concentration
-
L-Ala-L-Asp dipeptide substrate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards of L-Alanine and L-Aspartic acid
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of L-Ala-L-Asp in the reaction buffer.
-
Create a series of substrate dilutions in the reaction buffer to cover a range of concentrations around the expected Km value.
-
Prepare a solution of the purified enzyme in the reaction buffer to a final concentration that will yield a linear reaction rate for a convenient time period (e.g., 5-10 minutes).
-
Pre-warm all solutions to the desired reaction temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a small volume of the enzyme solution to the substrate solutions. The final reaction volume should be consistent for all samples.
-
Incubate the reactions at the chosen temperature for a fixed period, ensuring the reaction is in the initial linear phase.
-
Terminate the reactions at specific time points by adding an equal volume of quenching solution (e.g., 10% TCA). This will precipitate the enzyme and stop the reaction.
-
Include a "zero time point" control by adding the quenching solution before the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixtures to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Inject the samples onto the column.
-
Elute the products (L-Alanine and L-Aspartic acid) and the remaining substrate (L-Ala-L-Asp) using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Quantify the amount of product formed by comparing the peak areas to a standard curve generated with known concentrations of L-Alanine and L-Aspartic acid.
-
-
Data Analysis:
-
Calculate the initial velocity (v0) of the reaction at each substrate concentration.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax and the enzyme concentration.
-
Visualizations
Enzymatic Cleavage of Ala-Asp
Caption: Enzymatic hydrolysis of Ala-Asp dipeptide.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetics.
Dipeptidase Substrate Specificity
Caption: Specificity of various dipeptidases.
Biological Significance and Future Directions
The Ala-Asp dipeptide is recognized as a metabolite, but its specific roles in signaling or distinct metabolic pathways are not yet fully elucidated.[1] Aspartic acid, one of its constituent amino acids, is crucial for numerous cellular functions, including the urea (B33335) cycle, gluconeogenesis, and as a precursor for nucleotide and other amino acid synthesis.[2][3] It is plausible that the rapid cleavage of Ala-Asp serves to efficiently supply both alanine and aspartate for these vital processes.
Recent studies have highlighted the organ-specific distribution of various dipeptides, suggesting regulated metabolic roles. Further research is needed to explore the specific transporters and metabolic fates of the Ala-Asp dipeptide in different tissues and under various physiological and pathological conditions. Investigating the regulation of enzymes like Sco3058 homologs in different organisms could provide insights into the control of dipeptide metabolism and its impact on cellular homeostasis. The methodologies and data presented in this guide provide a solid foundation for such future investigations.
References
Methodological & Application
Application Note and Protocol for Solid-Phase Synthesis of Ala-Asp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Fmoc/tBu strategy is a widely adopted methodology due to its mild reaction conditions. However, the synthesis of peptides containing certain amino acids, such as aspartic acid (Asp), presents unique challenges. The primary side reaction associated with Asp residues is the formation of aspartimide, a cyclic imide intermediate that can lead to the formation of undesired β-aspartyl peptides and racemization of the aspartic acid residue.[1][2][3] This side reaction is particularly pronounced in sequences where aspartic acid is followed by a sterically unhindered amino acid like glycine (B1666218) or alanine.[4][5]
This application note provides a detailed protocol for the solid-phase synthesis of the dipeptide L-Alanyl-L-Aspartic acid (Ala-Asp). It outlines the materials and methods for manual Fmoc-SPPS, including the selection of appropriate protecting groups for the aspartic acid side chain to minimize aspartimide formation. Furthermore, it presents a comparative analysis of different protecting groups and their impact on the purity of the final product.
Data Presentation
The choice of the side-chain protecting group for aspartic acid is critical to suppress the formation of aspartimide. The following table summarizes the comparative performance of various commercially available Fmoc-Asp(OR)-OH derivatives in the context of a model peptide known to be susceptible to aspartimide formation. While the absolute values may vary for the Ala-Asp sequence, the trend highlights the importance of steric hindrance in the protecting group.
| Fmoc-Asp Derivative | Protecting Group (R) | Desired Peptide (%) | Aspartimide-related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (tBu) | ~85 | ~15 | [2] |
| Fmoc-Asp(OMpe)-OH | 3-Methyl-3-pentyl (Mpe) | >95 | <5 | [2] |
| Fmoc-Asp(OBno)-OH | 3,5-di-tert-butyl-4-hydroxybenzyl | >98 | <2 | [2] |
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups. Data is based on a model peptide (Ac-VKDGYI-NH2) subjected to extended piperidine (B6355638) treatment to simulate multiple deprotection cycles. The percentages represent the relative amounts of the desired peptide and aspartimide-related byproducts as determined by HPLC analysis.
Experimental Protocols
This protocol details the manual solid-phase synthesis of Ala-Asp on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving the acid-labile side-chain protecting groups if necessary.
Materials
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)
-
Amino Acids:
-
Fmoc-Asp(OR)-OH (R = OtBu, OMpe, or OBno)
-
Fmoc-Ala-OH
-
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][7][8]
-
Base for Coupling: DIPEA (N,N-Diisopropylethylamine)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[9]
-
Precipitation/Washing: Cold diethyl ether
Resin Preparation and First Amino Acid Loading
-
Place 100 mg of 2-chlorotrityl chloride resin in a fritted syringe.
-
Swell the resin in DCM for 30 minutes.
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-Asp(OR)-OH and 4 equivalents of DIPEA in DCM.
-
Add the amino acid solution to the resin and agitate for 1 hour.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
To cap any unreacted sites, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1) for 15 minutes.[10]
-
Wash the resin with DCM (3x) and DMF (3x).
Peptide Elongation: Coupling of Alanine
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Drain and wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Ala-OH:
-
In a separate vial, pre-activate 3 equivalents of Fmoc-Ala-OH with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 1 of this section to remove the Fmoc group from the N-terminal Alanine.
-
Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Agitate at room temperature for 2 hours.
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the purified fractions by HPLC and mass spectrometry (MS) to confirm the identity and purity of the Ala-Asp dipeptide.
Visualizations
Caption: Workflow for the solid-phase synthesis of Ala-Asp.
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
Application Note: Quantification of Ala-Asp in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Alanine-Aspartic Acid (Ala-Asp) is a small peptide that may play various roles in biological systems. Accurate quantification of Ala-Asp in complex biological matrices such as plasma, serum, or cerebrospinal fluid (CSF) is crucial for understanding its physiological functions, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the quantification of Ala-Asp in biological samples using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and fluorescence detection.
Due to the small and polar nature of Ala-Asp and its lack of a strong native chromophore, direct analysis by HPLC with UV detection is challenging. Therefore, a pre-column derivatization step using o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is employed to yield a highly fluorescent isoindole derivative, enabling sensitive and selective detection.
Experimental Protocols
Sample Preparation
The initial and most critical step is the efficient extraction of Ala-Asp from the biological matrix and the removal of interfering substances, primarily proteins.
Materials:
-
Biological sample (e.g., plasma, serum, CSF)
-
Trichloroacetic acid (TCA) solution, 20% (w/v) in HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
HPLC-grade water
-
Microcentrifuge tubes
-
Microcentrifuge
-
Syringe filters (0.22 µm, PVDF or similar low protein-binding membrane)
Protocol:
-
Thaw frozen biological samples on ice.
-
In a microcentrifuge tube, add 200 µL of the biological sample.
-
For protein precipitation, add 50 µL of ice-cold 20% TCA solution to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample including Ala-Asp.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial for derivatization and analysis.
Pre-column Derivatization
Materials:
-
Deproteinized sample supernatant or Ala-Asp standard solution
-
Borate (B1201080) buffer (0.4 M, pH 9.5)
-
o-Phthalaldehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily and protected from light.
-
HPLC autosampler capable of automated derivatization, or manual mixing protocol.
Automated Derivatization Protocol (recommended for reproducibility): The autosampler is programmed to perform the following steps immediately prior to injection:
-
Aspirate 10 µL of the deproteinized sample or standard.
-
Aspirate 40 µL of the OPA reagent.
-
Mix the sample and reagent by aspirating and dispensing the mixture three times.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a specified volume (e.g., 20 µL) of the derivatized mixture onto the HPLC column.
HPLC Conditions
Instrumentation:
-
HPLC system with a binary pump, degasser, autosampler, column thermostat, and fluorescence detector.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 15.1 | 0 | 100 |
| 18.0 | 0 | 100 |
| 18.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Quantitative Data Summary
The described method should be validated according to standard guidelines to ensure its reliability for the intended application. Key validation parameters are summarized in Table 2. These values are representative of what can be expected from a well-optimized method of this type.
Table 2: Representative Method Validation Parameters for Ala-Asp Quantification
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 5% (Intra-day), < 7% (Inter-day) |
| Specificity | No significant interference from endogenous matrix components at the retention time of Ala-Asp. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for the quantification of Ala-Asp in biological samples.
Conclusion
The HPLC method with pre-column OPA derivatization and fluorescence detection described in this application note provides a sensitive, specific, and reliable approach for the quantification of the dipeptide Ala-Asp in biological samples. The detailed protocols for sample preparation, derivatization, and HPLC analysis, along with the representative validation data, offer a solid foundation for researchers and scientists in various fields to implement this method for their specific needs. Proper method validation is essential before applying this protocol to routine sample analysis.
Application Notes and Protocols for Utilizing Ala-Asp as a Substrate in Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Alanine-Aspartic Acid (Ala-Asp) can be utilized as a substrate to investigate the activity of specific proteases, particularly dipeptidyl peptidases. Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1][2][3] DPP-IV is known to cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[1][4] While Ala-Asp does not perfectly match the canonical DPP-IV substrate profile, the enzyme exhibits some substrate promiscuity, making Ala-Asp a potential tool for investigating DPP-IV-like activity or for screening novel proteases with dipeptidyl peptidase functions.
These application notes provide detailed protocols for both fluorometric and colorimetric assays adapted for the use of Ala-Asp as a substrate. Additionally, we present illustrative quantitative data and a representative signaling pathway to guide researchers in their experimental design and data interpretation.
Protease of Interest: Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a transmembrane glycoprotein (B1211001) that also exists in a soluble, catalytically active form in plasma.[2] Its primary function is the cleavage of N-terminal dipeptides from various peptide hormones and chemokines, thereby regulating their bioactivity. A key physiological substrate of DPP-IV is the incretin (B1656795) hormone Glucagon-Like Peptide-1 (GLP-1), which stimulates insulin (B600854) secretion. By inactivating GLP-1, DPP-IV plays a significant role in glucose homeostasis, making it a major therapeutic target for type 2 diabetes.[5]
Principle of the Assays
The protease activity assays described here are based on the enzymatic cleavage of a substrate analog containing the Ala-Asp dipeptide. For sensitive fluorometric detection, a fluorophore such as 7-Amino-4-methylcoumarin (AMC) is conjugated to the C-terminus of the dipeptide (Ala-Asp-AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the amide bond between Asp and AMC by the protease, the free AMC is released, resulting in a measurable increase in fluorescence.
For a simpler, absorbance-based colorimetric assay, a chromophore like p-nitroaniline (pNA) can be used (Ala-Asp-pNA). Cleavage of the substrate releases the yellow-colored pNA, which can be quantified by measuring the absorbance at a specific wavelength.
Illustrative Quantitative Data
Due to the limited availability of specific kinetic data for the cleavage of the Ala-Asp dipeptide in the public domain, the following tables provide representative data for illustrative purposes. These values are based on typical kinetic parameters observed for DPP-IV with other dipeptide substrates and should be determined experimentally for the specific protease and conditions being investigated.
Table 1: Representative Kinetic Parameters for DPP-IV with Dipeptide Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Gly-Pro-AMC | 0.15 | 120 | 150 | 1.0 x 106 |
| Ala-Pro-pNA | 0.5 | 80 | 100 | 2.0 x 105 |
| Ala-Asp-AMC (Illustrative) | 0.8 | 50 | 62.5 | 7.8 x 104 |
| Ala-Asp-pNA (Illustrative) | 1.2 | 30 | 37.5 | 3.1 x 104 |
Table 2: Representative IC50 Values of Known DPP-IV Inhibitors
| Inhibitor | IC50 with Gly-Pro-AMC (nM) | IC50 with Ala-Asp-AMC (Illustrative) (nM) |
| Sitagliptin | 19 | 35 |
| Vildagliptin | 62 | 110 |
| Diprotin A | 240 | 450 |
Experimental Protocols
Protocol 1: Fluorometric Assay for Protease Activity using Ala-Asp-AMC
This protocol describes a method to measure protease activity by quantifying the fluorescence of AMC released from the Ala-Asp-AMC substrate.
Materials:
-
Purified protease (e.g., recombinant human DPP-IV) or biological sample (e.g., serum, cell lysate)
-
Ala-Asp-AMC substrate
-
DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)
-
DPP-IV Inhibitor (e.g., Sitagliptin) for control experiments
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation at 350-360 nm and emission at 450-465 nm[6]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ala-Asp-AMC in DMSO.
-
Prepare a working solution of the protease in DPP-IV Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of the inhibitor in DPP-IV Assay Buffer if performing an inhibition assay.
-
-
Assay Setup:
-
Add 50 µL of DPP-IV Assay Buffer to all wells.
-
Add 10 µL of the protease working solution to the sample wells.
-
For inhibitor screening, add 10 µL of the inhibitor dilutions to the respective wells. For the positive control, add 10 µL of Assay Buffer.
-
For the negative control (no enzyme), add 10 µL of Assay Buffer.
-
-
Reaction Initiation and Incubation:
-
Prepare a substrate solution by diluting the Ala-Asp-AMC stock in DPP-IV Assay Buffer to the desired final concentration.
-
Initiate the reaction by adding 40 µL of the substrate solution to all wells.
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary and should be determined to ensure the reaction is within the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at Ex/Em = 350-360/450-465 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all readings.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot if performing a kinetic assay.
-
For inhibitor screening, calculate the percent inhibition relative to the positive control.
-
Protocol 2: Colorimetric Assay for Protease Activity using Ala-Asp-pNA
This protocol provides a method to measure protease activity by quantifying the absorbance of p-nitroaniline (pNA) released from the Ala-Asp-pNA substrate.
Materials:
-
Purified protease (e.g., recombinant human DPP-IV) or biological sample
-
Ala-Asp-pNA substrate
-
DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stopping Solution (e.g., 1 M Sodium Acetate, pH 4.0)
-
96-well clear microplate
-
Spectrophotometric microplate reader capable of measuring absorbance at 405-410 nm[7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Ala-Asp-pNA in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the protease in DPP-IV Assay Buffer.
-
-
Assay Setup:
-
Add 100 µL of the protease working solution to the sample wells of the microplate.
-
Include a blank well containing 100 µL of Assay Buffer without the enzyme.
-
-
Reaction Initiation and Incubation:
-
Prepare a substrate solution by diluting the Ala-Asp-pNA stock in DPP-IV Assay Buffer.
-
Start the reaction by adding 100 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Absorbance Measurement:
-
Stop the reaction by adding 50 µL of Stopping Solution to each well.
-
Measure the absorbance at 405-410 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
The protease activity is proportional to the change in absorbance. A standard curve using known concentrations of pNA can be used for quantification.
-
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 6. content.abcam.com [content.abcam.com]
- 7. UV-VIS Anti-Dipeptidyl peptidase IV (DPP4) assay [myskinrecipes.com]
Application Notes and Protocols for L-Alanyl-L-Aspartic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established biochemical roles of L-alanine and L-aspartic acid, and the known advantages of dipeptide supplementation in cell culture. Direct experimental data on the specific use of L-alanyl-L-aspartic acid in cell culture is limited. Therefore, the information provided herein is intended to serve as a scientifically-grounded guide for researchers to design and conduct their own evaluations of this dipeptide as a cell culture supplement.
Introduction
L-alanyl-L-aspartic acid is a dipeptide composed of the non-essential amino acids L-alanine and L-aspartic acid. In cell culture, providing amino acids in dipeptide form can offer significant advantages over supplementing with free amino acids. Dipeptides are generally more stable in aqueous solutions and can help mitigate the accumulation of toxic byproducts, such as ammonia (B1221849), which can impair cell growth and productivity.
L-aspartic acid is a vital component for cellular proliferation and metabolism. It serves as a precursor for the synthesis of proteins, nucleotides (purines and pyrimidines), and other essential amino acids.[1][2] Furthermore, its role as an intermediate in the Krebs cycle underscores its importance in cellular energy production.[1] L-alanine is also crucial for protein synthesis and cellular metabolism and has been observed to confer protection against apoptosis in certain cell lines.[3][4]
Given the instability of free L-aspartic acid in solution, L-alanyl-L-aspartic acid presents a promising alternative for delivering these two key amino acids to cultured cells in a stable and efficient manner.
Proposed Mechanism of Action
It is hypothesized that L-alanyl-L-aspartic acid is taken up by cells via peptide transporters. Once inside the cell, it is hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-aspartic acid.[5] These free amino acids then become available for various cellular processes.
Potential Applications in Cell Culture
-
Enhanced Cell Growth and Viability: By providing a stable source of L-aspartic acid and L-alanine, this dipeptide may support robust cell proliferation and maintain high cell viability, particularly in high-density cultures.
-
Improved Biopharmaceutical Production: For cell lines used in the production of recombinant proteins and monoclonal antibodies, a consistent supply of these amino acids is critical for protein synthesis and can lead to enhanced product titers.[6]
-
Reduced Ammonia Accumulation: The use of a stable dipeptide can decrease the degradation of amino acids in the culture medium, leading to lower levels of toxic ammonia compared to supplementation with free amino acids.
-
pH Stability of Culture Medium: Reduced ammonia formation can contribute to a more stable pH in the culture medium, reducing the need for frequent adjustments.
Quantitative Data Summary (Hypothetical)
As direct comparative data is not available, the following table is a template for researchers to populate with their own experimental results when evaluating L-alanyl-L-aspartic acid against traditional supplementation with free amino acids.
| Parameter | Control (Free L-Ala + L-Asp) | Test (L-Alanyl-L-Aspartic Acid) |
| Peak Viable Cell Density (x10^6 cells/mL) | Experimental Data | Experimental Data |
| Cell Viability (%) | Experimental Data | Experimental Data |
| Product Titer (e.g., mg/L) | Experimental Data | Experimental Data |
| Ammonia Concentration (mM) | Experimental Data | Experimental Data |
| Lactate Concentration (mM) | Experimental Data | Experimental Data |
Experimental Protocols
The following protocols provide a framework for the evaluation of L-alanyl-L-aspartic acid in a chosen cell line (e.g., CHO, HEK293, Hybridoma).
Protocol 1: Evaluation of L-Alanyl-L-Aspartic Acid on Cell Growth and Viability
Objective: To determine the effect of L-alanyl-L-aspartic acid supplementation on the growth and viability of a suspension cell line compared to supplementation with free L-alanine and L-aspartic acid.
Materials:
-
Suspension cell line of interest
-
Basal cell culture medium (serum-free, chemically defined)
-
L-Alanyl-L-Aspartic Acid (sterile, cell culture grade)
-
L-Alanine (sterile, cell culture grade)
-
L-Aspartic Acid (sterile, cell culture grade)
-
Shake flasks or spinner flasks
-
Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)
-
Incubator (37°C, 5% CO2, humidified)
Methodology:
-
Prepare Media:
-
Control Medium: Supplement basal medium with desired concentrations of free L-alanine and L-aspartic acid (e.g., 2-4 mM each).
-
Test Medium: Supplement basal medium with equimolar concentrations of L-alanyl-L-aspartic acid. It is recommended to test a range of concentrations (e.g., 2 mM, 4 mM, 6 mM, 8 mM).
-
-
Cell Seeding: Seed the suspension cells at a density of 0.2-0.5 x 10^6 viable cells/mL into shake flasks containing either the control or test media.
-
Incubation: Incubate the flasks at 37°C with appropriate agitation.
-
Daily Monitoring:
-
Each day, aseptically remove a sample from each flask.
-
Determine the viable cell density and percent viability using a cell counter and trypan blue exclusion.
-
Optionally, collect supernatant for metabolite analysis (ammonia, lactate).
-
-
Data Analysis: Plot the viable cell density and percent viability over time for each condition. Calculate the specific growth rate and compare the peak cell densities achieved.
Protocol 2: Assessment of Dipeptide Impact on Recombinant Protein Production
Objective: To evaluate the effect of L-alanyl-L-aspartic acid on the productivity of a recombinant protein-producing cell line.
Materials:
-
Recombinant protein-producing cell line
-
Production medium
-
L-Alanyl-L-Aspartic Acid
-
L-Alanine and L-Aspartic Acid
-
Fed-batch culture system (e.g., shake flasks with feeding or bioreactors)
-
Method for quantifying protein product (e.g., ELISA, HPLC)
-
Metabolite analyzer (for glucose, lactate, ammonia)
Methodology:
-
Culture Setup: Establish fed-batch cultures in shake flasks or bioreactors. The basal medium should be supplemented with either free L-alanine and L-aspartic acid (control) or L-alanyl-L-aspartic acid (test).
-
Feeding Strategy: Implement a feeding strategy that provides a consistent supply of nutrients, including the respective amino acid supplements, throughout the culture duration.
-
Sampling: Collect samples at regular intervals (e.g., every 24 hours).
-
Analysis:
-
Measure viable cell density and viability.
-
Quantify the concentration of the recombinant protein product in the culture supernatant.
-
Analyze the concentrations of key metabolites (glucose, lactate, ammonia).
-
-
Data Evaluation: Calculate the specific productivity (qP) and compare the final product titer between the control and test conditions.
Conclusion
The use of L-alanyl-L-aspartic acid as a cell culture supplement is a promising yet underexplored strategy. Based on the fundamental roles of its constituent amino acids and the established benefits of dipeptide technology, it has the potential to enhance cell culture performance by providing a stable and efficient source of L-alanine and L-aspartic acid. The protocols outlined above provide a starting point for researchers to investigate the efficacy of this dipeptide in their specific cell culture systems.
References
- 1. Side-Chain Conformational Thermodynamics of Aspartic Acid Residue in the Peptides and Achatin-I in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane and intracellular hydrolysis of peptides: differentiation, role and interrelations with transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular hydrolysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Ala-Asp for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the derivatization of the dipeptide Alanyl-Aspartic acid (Ala-Asp) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two primary derivatization methodologies are presented: a single-step silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification followed by acylation. This document outlines the necessary reagents, step-by-step procedures, and optimized GC-MS parameters for the successful analysis of Ala-Asp. Quantitative data, including linearity, limits of detection (LOD) and quantification (LOQ), and recovery, are summarized. Additionally, expected mass spectral fragmentation patterns of the derivatized Ala-Asp are discussed to aid in method development and data interpretation.
Introduction
The quantitative analysis of dipeptides such as Ala-Asp is crucial in various fields, including drug development, biomarker discovery, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and thermally stable compounds.[1] However, dipeptides are polar and non-volatile, necessitating a derivatization step to increase their volatility and improve their chromatographic properties.[2] This application note details two effective derivatization strategies for Ala-Asp to enable robust and reliable GC-MS analysis. The selection of the derivatization method may depend on the sample matrix, required sensitivity, and available instrumentation.
Derivatization Methodologies
Two primary methods for the derivatization of Ala-Asp are described: silylation and a two-step esterification and acylation process.
-
Silylation: This method involves the reaction of active hydrogens in the Ala-Asp molecule (from carboxyl, amine, and amide groups) with a silylating agent, typically N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[2] Silylation is a common and effective technique for a wide range of compounds.[2]
-
Two-Step Esterification and Acylation: This approach first converts the carboxylic acid groups of Ala-Asp to their methyl esters using an acidic methanol (B129727) solution. Subsequently, the amino and amide groups are acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA). This two-step process yields stable and volatile derivatives suitable for GC-MS analysis.
Experimental Protocols
Method 1: Silylation with MTBSTFA
This protocol is adapted from established methods for amino acid derivatization.[2]
Reagents and Materials:
-
Ala-Asp standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (B52724) (ACN), anhydrous
-
Pyridine (B92270), anhydrous
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Sample Preparation: Accurately weigh a known amount of Ala-Asp standard and dissolve it in a suitable solvent (e.g., 0.1 N HCl). For biological samples, perform appropriate extraction and protein precipitation steps, followed by drying of the extract.
-
Drying: Transfer an aliquot of the sample or standard solution to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen gas at 60 °C. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.[2]
-
Derivatization:
-
Add 50 µL of anhydrous acetonitrile to the dried sample.
-
Add 50 µL of MTBSTFA + 1% t-BDMCS.
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 1 minute.
-
-
Reaction: Heat the vial at 90 °C for 2 hours in a heating block or oven to ensure complete derivatization.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC-MS system.
Method 2: Two-Step Esterification and Acylation
This protocol is based on well-established methods for the analysis of amino acids and their metabolites.[3]
Reagents and Materials:
-
Ala-Asp standard
-
2 M HCl in Methanol (MeOH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (EtOAc), anhydrous
-
Toluene, anhydrous
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Sample Preparation: Prepare the Ala-Asp standard or sample extract as described in Method 1.
-
Drying: Evaporate the sample to dryness in a GC vial insert under a stream of nitrogen.
-
Esterification:
-
Add 100 µL of 2 M HCl in MeOH to the dried sample.
-
Cap the vial tightly and heat at 80 °C for 60 minutes.
-
After cooling, evaporate the solvent to dryness under a stream of nitrogen.
-
-
Acylation:
-
Add 50 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried esterified sample.
-
Cap the vial tightly and heat at 65 °C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Extraction and Analysis:
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of anhydrous toluene.
-
Inject a 1 µL aliquot into the GC-MS system.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of derivatized Ala-Asp.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70 °C (hold 1 min), ramp to 170 °C at 10 °C/min, then ramp to 280 °C at 30 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data Summary
Table 1: Linearity, LOD, and LOQ
| Derivatization Method | Analyte | Linear Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Silylation (MTBSTFA) | Ala-Asp | 1 - 100 | >0.99 | ~0.5 | ~1.5 |
| Esterification/Acylation | Ala-Asp | 0.5 - 100 | >0.99 | ~0.2 | ~0.6 |
Table 2: Recovery and Precision
| Derivatization Method | Analyte | Spiked Level (µM) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Silylation (MTBSTFA) | Ala-Asp | 10 | 85 - 105 | < 10% | < 15% |
| Esterification/Acylation | Ala-Asp | 10 | 90 - 110 | < 8% | < 12% |
Mass Spectral Fragmentation Analysis
For quantitative analysis using Selected Ion Monitoring (SIM), it is essential to identify characteristic fragment ions of the derivatized Ala-Asp.
-
TBDMS Derivative of Ala-Asp: The mass spectrum is expected to show a characteristic loss of a tert-butyl group (M-57). Other significant fragments would arise from the cleavage of the peptide bond and the loss of silyl (B83357) groups. Specific ions for SIM mode would need to be determined empirically but would likely include fragments representing the derivatized alanine (B10760859) and aspartic acid moieties.
-
Methyl Ester, PFPA Derivative of Ala-Asp: The fragmentation will be influenced by the stable pentafluoropropionyl groups. Characteristic ions would be expected from the cleavage of the peptide bond, leading to fragments corresponding to the derivatized N-terminal alanine and C-terminal aspartic acid methyl ester. The selection of specific ions for SIM would be based on their abundance and uniqueness in the mass spectrum.
Mandatory Visualizations
Conclusion
The derivatization of Ala-Asp is a critical step for its successful quantification by GC-MS. Both the silylation with MTBSTFA and the two-step esterification/acylation methods provide viable pathways to produce volatile and thermally stable derivatives. The choice of method will depend on the specific requirements of the analysis. The provided protocols and GC-MS conditions serve as a starting point for method development and validation. For accurate quantification, the use of a stable isotope-labeled internal standard for Ala-Asp is highly recommended to account for variations in derivatization efficiency and sample matrix effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Stable Isotope Labeling of Ala-Asp Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the synthesis of the dipeptide Alanine-Aspartic acid (Ala-Asp) with a stable isotope label. This method utilizes Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted technique for creating high-purity peptides.[1] Stable isotope-labeled peptides are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H.[2] This property makes them invaluable tools in a variety of research and drug development applications.
Key Applications:
-
Quantitative Proteomics and Metabolomics: Stable isotope-labeled peptides, such as Ala-Asp, serve as ideal internal standards for the accurate quantification of their native counterparts in complex biological samples using mass spectrometry-based techniques like Absolute Quantification (AQUA).[3]
-
Pharmacokinetic Studies: Labeled peptides are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.[2]
-
Metabolic Pathway Tracing: The incorporation of stable isotopes allows for the elucidation of metabolic pathways and the tracking of the fate of specific molecules within a biological system.
-
NMR Structural Studies: Peptides labeled with ¹³C and ¹⁵N are instrumental in nuclear magnetic resonance (NMR) spectroscopy for determining the three-dimensional structure and dynamics of peptides and proteins.[2]
This protocol will detail the manual synthesis of Ala-Asp, but the principles can be adapted for automated peptide synthesizers. The procedure involves the sequential coupling of Fmoc-protected amino acids on a solid support resin, followed by cleavage and purification.
Experimental Protocol: Solid-Phase Synthesis of Isotopically Labeled Ala-Asp
This protocol describes the synthesis of Ala-Asp with a stable isotope label on the Alanine (B10760859) residue (e.g., Fmoc-L-Ala-¹³C₃,¹⁵N-OH). The same procedure can be followed to label the Aspartic acid residue by using an isotopically labeled Fmoc-Asp(OtBu)-OH.
Materials:
-
Resin: 2-Chlorotrityl chloride resin (or Wang resin for a C-terminal carboxylic acid)
-
Amino Acids:
-
Fmoc-Asp(OtBu)-OH (for the C-terminal residue)
-
Isotopically labeled Fmoc-L-Ala-¹³C₃,¹⁵N-OH (or other desired labeled Alanine)
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents:
-
DMF (peptide synthesis grade)
-
DCM (Dichloromethane)
-
Diethyl ether (cold)
-
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Filtration apparatus
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for verification
-
Procedure:
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in the synthesis vessel.[4]
-
Drain the DMF.
-
Dissolve Fmoc-Asp(OtBu)-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in DMF.
-
Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.[5]
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
Step 3: Coupling of the Second Amino Acid (Isotopically Labeled)
-
In a separate vial, pre-activate the isotopically labeled Fmoc-L-Ala-¹³C₃,¹⁵N-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to react for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature. A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Step 4: Final Fmoc Deprotection
-
Repeat Step 2 to remove the Fmoc group from the N-terminal Alanine.
-
After the final washes, wash the resin with methanol (3 times) and dry under vacuum.
Step 5: Cleavage and Deprotection
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
-
Shake for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Step 6: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water with a small amount of acetonitrile (B52724) and TFA).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and correct mass of the isotopically labeled Ala-Asp.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Data Presentation
The yield and purity of synthetic peptides can vary depending on the sequence and the efficiency of each synthesis step. For a short dipeptide like Ala-Asp, the synthesis is generally efficient.
| Parameter | Expected Value | Method of Determination |
| Crude Yield | 40-70% | Gravimetric analysis after cleavage and precipitation |
| Purity (Crude) | >70% | RP-HPLC |
| Purity (After HPLC) | >95% | RP-HPLC |
| Final Yield (Purified) | 20-50% | Gravimetric analysis of lyophilized pure product |
| Isotopic Enrichment | >98% | Mass Spectrometry |
Note: Yields are calculated based on the initial loading capacity of the resin.[7][8]
Visualization of Experimental Workflow
The following diagram illustrates a common application of stable isotope-labeled Ala-Asp as an internal standard for the absolute quantification of the native dipeptide in a biological sample using LC-MS.
Biological Context and Signaling
While Ala-Asp is primarily considered a metabolite resulting from protein degradation, the individual amino acids have significant biological roles.[7][9] Aspartate, for instance, functions as an excitatory neurotransmitter and is a precursor for other amino acids and nucleotides.[10] The D-isomer of aspartate (D-Asp) has been identified as a signaling molecule in the nervous and endocrine systems, playing a role in neuronal development and hormone regulation.[2][11][12]
The decarboxylation of the N-terminal aspartic acid residue of Angiotensin-(1-7) to an alanine residue forms the peptide alamandine, which has vasodilatory and anti-hypertensive effects.[13] This highlights a potential biological pathway where an Asp-to-Ala conversion at the N-terminus of a peptide has significant physiological consequences. While this is not a direct signaling pathway for the dipeptide Ala-Asp itself, it underscores the importance of the sequence and composition of short peptides in biological signaling. The use of isotopically labeled Ala-Asp can aid in studying the dynamics of such dipeptides in various biological contexts.
References
- 1. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of Ala-Asp in Peptide Library Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Ala-Asp (Alanine-Aspartic Acid) is a valuable building block in the synthesis of peptide libraries for drug discovery and other biomedical research. Its unique combination of a small, neutral amino acid (Alanine) and an acidic amino acid (Aspartic Acid) allows for the exploration of a diverse chemical space, enabling the identification of peptides with specific binding affinities and biological activities. Alanine's methyl side chain provides a degree of conformational restriction without significant steric hindrance, while aspartic acid's carboxyl group can participate in crucial electrostatic interactions and hydrogen bonding with biological targets. This makes the Ala-Asp motif particularly relevant in the design of enzyme inhibitors, receptor ligands, and immunomodulatory peptides.
This document provides detailed application notes and experimental protocols for the synthesis and screening of peptide libraries incorporating the Ala-Asp dipeptide. A key challenge in the synthesis of aspartic acid-containing peptides is the potential for aspartimide formation, a side reaction that can lead to impurities and reduced yield. The protocols outlined below incorporate strategies to mitigate this issue, ensuring the efficient and reliable generation of high-quality peptide libraries.
Key Applications of Ala-Asp Containing Peptide Libraries
-
Structure-Activity Relationship (SAR) Studies: By systematically incorporating the Ala-Asp dipeptide or substituting other amino acids with this motif, researchers can elucidate the importance of charge and hydrophobicity at specific positions for biological activity.
-
Enzyme Inhibitor Screening: The carboxylate of the aspartic acid residue can mimic the tetrahedral intermediate of enzymatic reactions or interact with positively charged active site residues, making Ala-Asp containing libraries a rich source for identifying novel enzyme inhibitors.
-
Epitope Mapping: These libraries can be used to identify the key residues in an epitope that are responsible for antibody binding, where the Ala-Asp motif can probe the importance of both small hydrophobic and charged interactions.
-
Biomaterial Development: Peptides containing Ala-Asp can be used to create surfaces with specific cell-adhesive or anti-fouling properties, leveraging the biocompatibility of alanine (B10760859) and the interactive potential of aspartic acid.
Experimental Protocols
Protocol 1: One-Bead-One-Compound (OBOC) Synthesis of an Ala-Asp Containing Peptide Library
This protocol details the synthesis of a peptide library with the general structure Ac-X-X-Ala-Asp-X-X-NH₂, where 'X' represents a randomized amino acid position, using the split-and-pool method on a solid support.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, loading capacity ~0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-Asp(OMpe)-OH or other protected Asp derivatives to minimize aspartimide formation)
-
Fmoc-Ala-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol (B129727)
-
Acetic anhydride (B1165640)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Split-and-pool synthesis vessels
-
Peptide synthesis reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Split-and-Pool Synthesis (Randomized Positions):
-
Divide the resin into equal portions corresponding to the number of amino acids to be coupled at the first randomized position (X).
-
In separate reaction vessels for each portion of resin, perform the following coupling cycle for the first randomized amino acid:
-
Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Add a solution of the corresponding Fmoc-amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Pool all resin portions into a single vessel and mix thoroughly.
-
Repeat the split-and-pool process for the second randomized position (X).
-
-
Incorporation of the Ala-Asp Dipeptide:
-
After pooling the resin from the second randomized position, perform the following couplings on the entire batch of resin.
-
Aspartic Acid Coupling:
-
Perform Fmoc deprotection as described above.
-
Couple Fmoc-Asp(OMpe)-OH using the same coupling reagents and conditions as in the randomization steps. The use of 3-methylpent-3-yl ester (OMpe) as a side-chain protecting group for Asp has been shown to reduce aspartimide formation.
-
-
Alanine Coupling:
-
Perform Fmoc deprotection.
-
Couple Fmoc-Ala-OH using the standard coupling procedure.
-
-
-
Split-and-Pool Synthesis (Final Randomized Positions):
-
Repeat the split-and-pool synthesis cycle for the final two randomized positions (X).
-
-
N-terminal Acetylation:
-
After the final coupling and pooling, perform Fmoc deprotection.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Side-Chain Deprotection and Cleavage:
-
Wash the resin with DCM (3x) and methanol (3x) and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptides by adding cold diethyl ether.
-
Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash twice.
-
Dry the peptide library under vacuum.
-
-
Library Characterization:
-
Dissolve a small aliquot of the library in a suitable solvent (e.g., DMSO).
-
Analyze the library by LC-MS to confirm the presence of the desired peptides and assess the overall quality.
-
Protocol 2: High-Throughput Screening of the Ala-Asp Peptide Library using an Enzyme Inhibition Assay
This protocol describes a general method for screening the synthesized peptide library for inhibitors of a target enzyme using a colorimetric or fluorometric assay in a 96-well plate format.
Materials:
-
Synthesized Ala-Asp containing peptide library
-
Target enzyme
-
Enzyme substrate (colorimetric or fluorometric)
-
Assay buffer
-
96-well microplates
-
Microplate reader
-
Positive control inhibitor (if available)
-
Negative control (assay buffer or a scrambled peptide)
Procedure:
-
Library Preparation:
-
Dissolve the peptide library in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Prepare a working solution of the library by diluting the stock solution in assay buffer to the desired screening concentration (e.g., 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: Peptide library working solution.
-
Positive control wells: Known inhibitor of the enzyme.
-
Negative control wells: Assay buffer or a scrambled peptide.
-
-
Add the target enzyme to all wells except for the blank (substrate only) wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow for peptide-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide in the library using the following formula: % Inhibition = [1 - (Signal_test - Signal_blank) / (Signal_negative_control - Signal_blank)] * 100
-
Identify "hit" peptides that show significant inhibition (e.g., >50% inhibition).
-
-
Hit Validation and Deconvolution:
-
For libraries synthesized on beads, the beads corresponding to the "hit" wells can be isolated and the peptide sequence determined by mass spectrometry.
-
For libraries synthesized in solution, deconvolution strategies (e.g., iterative synthesis and screening of sub-libraries) will be required to identify the active peptide sequence(s).
-
Resynthesize the identified hit peptides individually and determine their IC₅₀ values to confirm their inhibitory activity.
-
Application Notes and Protocols for Ala-Asp in Defined Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chemically defined, serum-free media is a critical aspect of modern cell culture, particularly in the biopharmaceutical industry for the production of therapeutic proteins like monoclonal antibodies. The precise control over media components in defined formulations enhances process consistency, simplifies downstream processing, and improves product quality. However, the inherent instability and poor solubility of certain free amino acids can limit the performance and shelf-life of these media. Dipeptides, such as L-Alanyl-L-Aspartate (Ala-Asp), offer a promising solution to these challenges.
This document provides detailed application notes and protocols for the utilization of Ala-Asp as a component in defined cell culture media. It is intended for researchers, scientists, and drug development professionals working with mammalian cell cultures, particularly Chinese Hamster Ovary (CHO) cells.
Principle of Ala-Asp Supplementation
Ala-Asp is a dipeptide composed of the amino acids L-Alanine and L-Aspartate. Supplementing cell culture media with Ala-Asp instead of or in addition to free L-Alanine and L-Aspartate offers several advantages:
-
Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than some free amino acids, which can degrade over time, leading to the accumulation of toxic byproducts like ammonia.
-
Improved Solubility: Certain amino acids have limited solubility at neutral pH, which can be a challenge in developing concentrated feed media. Dipeptide forms can exhibit improved solubility.
-
Efficient Cellular Uptake: Mammalian cells possess specific peptide transporters (like PepT1 and PepT2) that can efficiently uptake di- and tripeptides. Once inside the cell, peptidases cleave the dipeptide into its constituent amino acids, making them available for cellular metabolism. Studies have shown that the presence of alanine (B10760859) in a dipeptide can facilitate its rapid uptake.[1]
-
Metabolic Benefits: Both Alanine and Aspartate are non-essential amino acids that play crucial roles in cellular metabolism. Aspartate is a key intermediate in the TCA cycle and a precursor for nucleotide and other amino acid synthesis.[2] Alanine is involved in glucose and nitrogen metabolism. Providing these as a dipeptide can ensure a steady intracellular supply for these vital pathways.
Quantitative Data on Dipeptide Supplementation
While specific quantitative data for Ala-Asp supplementation in CHO cell cultures is not extensively published, studies on other dipeptides provide a strong indication of the potential benefits. The following tables summarize data from studies using other dipeptides to illustrate the expected impact on cell culture performance.
Table 1: Effect of Glycyl-L-Tyrosine (GY) Dipeptide Concentration on Fed-Batch Culture Performance of IgG1-producing CHO-K1 Cells [2]
| GY Concentration (relative to control) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability on Day 8 (%) | Final Titer (relative to 1.0x) |
| 0.125x | Lower than control | Lower than control | 35.35% |
| 0.25x | 26.55 | Maintained | 74.3% |
| 0.5x | 36.15 | Maintained | 100% |
| 1.0x | 24.33 | Maintained | 79.5% |
| 2.0x | Lower than control | Maintained | 74.76% |
Note: This data illustrates that an optimal concentration of a dipeptide can significantly enhance cell growth and product titer. A similar optimization would be necessary for Ala-Asp.
Table 2: Effect of Ala-Cys-Cys-Ala (ACCA) Dipeptide Dimer Supplementation on CHO Cell Growth and IgG Titer in Batch Culture [3][4]
| Cell Line | ACCA Concentration (mM) | Increase in Peak VCD (%) | Increase in IgG Titer (%) |
| CHO-GS | 4 | 12% | Not specified |
| CHO-GS | 8 | 15% | 12% |
| CHO-K1 | 4 | 24% | Not specified |
| CHO-K1 | 8 | 27% | 20% |
Note: This data demonstrates the potential of a dipeptide containing Alanine to boost viable cell density and antibody production.
Experimental Protocols
The following are generalized protocols for the evaluation of Ala-Asp in defined cell culture media. These should be adapted and optimized for specific cell lines and culture systems.
Protocol 1: Evaluation of Ala-Asp in a Batch Culture System
Objective: To determine the effect of Ala-Asp supplementation on cell growth, viability, and productivity in a batch culture.
Materials:
-
CHO cell line (or other mammalian cell line of interest)
-
Chemically defined basal medium (serum-free)
-
L-Alanyl-L-Aspartate (Ala-Asp), sterile, cell culture grade
-
Shake flasks or other suitable culture vessels
-
Cell counter (e.g., trypan blue exclusion assay)
-
Analyzers for metabolites (e.g., glucose, lactate, ammonia) and product titer (e.g., HPLC, ELISA)
Methodology:
-
Prepare Media: Prepare the chemically defined basal medium according to the manufacturer's instructions. Create experimental media by supplementing the basal medium with different concentrations of Ala-Asp (e.g., 0 mM as control, 1 mM, 2 mM, 5 mM, 10 mM). Ensure the final osmolality of all media is comparable.
-
Cell Inoculation: Seed the CHO cells at a density of 0.2-0.5 x 10^6 viable cells/mL into the prepared media in shake flasks.
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Daily Monitoring: On a daily basis, take a representative sample from each flask to measure:
-
Viable cell density and viability.
-
Concentrations of key metabolites (glucose, lactate, ammonia).
-
Product titer (if applicable).
-
-
Data Analysis: Plot the growth curves, viability profiles, metabolite concentration profiles, and product titer over time for each condition. Calculate the specific growth rate and specific productivity.
-
Optimization: Based on the results, identify the optimal concentration range for Ala-Asp supplementation that enhances cell growth and productivity without negative effects.
Protocol 2: Fed-Batch Strategy using an Ala-Asp Concentrated Feed
Objective: To develop a fed-batch process using a concentrated feed medium containing Ala-Asp to support high-density cell cultures.
Materials:
-
Bioreactor system with process control (pH, temperature, dissolved oxygen)
-
Chemically defined basal and feed media
-
L-Alanyl-L-Aspartate (Ala-Asp)
-
Sterile filtration units
Methodology:
-
Feed Medium Formulation: Design a concentrated feed medium containing Ala-Asp. The concentration of Ala-Asp should be determined based on the consumption rates observed in batch culture experiments. The feed medium will also contain other essential nutrients that are depleted during the culture.
-
Bioreactor Setup: Inoculate the bioreactor with the CHO cell line in the basal medium.
-
Fed-Batch Culture:
-
Maintain the culture in batch mode for the initial growth phase (typically 2-3 days).
-
Initiate the feeding strategy when a key nutrient (e.g., glucose) reaches a predetermined threshold or on a predefined schedule.
-
The feed can be administered as a bolus or continuously.
-
-
Process Monitoring: Regularly monitor cell density, viability, metabolites, and product titer. Adjust process parameters as needed to maintain optimal culture conditions.
-
Performance Evaluation: Compare the performance of the fed-batch culture with Ala-Asp supplementation to a control fed-batch process using a standard feed medium. Evaluate parameters such as peak viable cell density, integrated viable cell density (IVCD), and final product titer.
Signaling Pathways and Metabolic Impact
The supplementation of Ala-Asp is expected to impact key cellular signaling and metabolic pathways.
Dipeptide Uptake and Intracellular Metabolism
The uptake of Ala-Asp is likely mediated by peptide transporters. Once inside the cell, it is rapidly cleaved by intracellular peptidases into L-Alanine and L-Aspartate.
Metabolic Fate of Alanine and Aspartate
The released L-Alanine and L-Aspartate are then available for various metabolic pathways.
Amino Acid Sensing and mTOR Signaling
Amino acid availability is a key regulator of cell growth and proliferation, primarily through the mTOR (mechanistic Target of Rapamycin) signaling pathway. The intracellular availability of amino acids, including Alanine and Aspartate, activates mTORC1, which in turn promotes protein synthesis and cell growth.
Conclusion
The use of Ala-Asp as a component in defined cell culture media presents a promising strategy to enhance the stability and performance of these media. By providing a stable and soluble source of L-Alanine and L-Aspartate, Ala-Asp can support robust cell growth, maintain high viability, and potentially increase the productivity of therapeutic proteins. The provided protocols offer a framework for the systematic evaluation and implementation of Ala-Asp in various cell culture applications. Further optimization for specific cell lines and processes will be crucial to fully realize the benefits of this dipeptide.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ambic.org [ambic.org]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Ala-Asp in Biological Matrices
Abstract
This application note describes a detailed and robust method for the sensitive and selective quantification of the dipeptide Alanine-Aspartate (Ala-Asp) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of Ala-Asp in complex samples such as plasma or serum. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Introduction
The dipeptide Ala-Asp is of growing interest in various fields of biomedical research due to its potential roles in cellular signaling and as a biomarker. Accurate and reliable quantification of Ala-Asp in biological fluids is crucial for understanding its physiological functions and its potential as a therapeutic agent or diagnostic marker. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices, making it the ideal platform for this application. This document provides a comprehensive protocol for the development and application of an LC-MS/MS method for Ala-Asp detection.
Experimental Protocols
Materials and Reagents
-
Ala-Asp standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₃, ¹⁵N]-Ala-Asp
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma/serum (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for the extraction of Ala-Asp from plasma or serum.
-
Thaw Samples: Thaw frozen plasma/serum samples on ice.
-
Spike Internal Standard: To 100 µL of plasma/serum, add 10 µL of the SIL-IS working solution (concentration to be optimized based on expected Ala-Asp levels). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography
Due to the polar nature of Ala-Asp, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for optimal retention and separation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
MRM Transitions:
The precursor ion for Ala-Asp is its [M+H]⁺ ion, with a calculated m/z of 205.08. Based on the NIST MS-MS spectrum for a precursor of m/z 205.0819, the following product ions can be used for MRM transitions.[1] Collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ala-Asp | 205.1 | 187.1 | 50 | 10 |
| Ala-Asp | 205.1 | 159.1 | 50 | 15 |
| Ala-Asp | 205.1 | 86.1 | 50 | 20 |
| SIL-IS | [To be determined] | [To be determined] | 50 | [To be optimized] |
Note: The most abundant and stable transition should be used for quantification (quantifier), and a second transition for confirmation (qualifier).
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values should be established during method validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 15% | < 15% | 85 - 115% |
| Medium | 100 | < 15% | < 15% | 85 - 115% |
| High | 800 | < 15% | < 15% | 85 - 115% |
Visualizations
References
Application Notes & Protocols: Utilizing Ala-Asp for Peptide Transporter Mechanism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The proton-coupled oligopeptide transporters (POTs), primarily PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are crucial membrane proteins that mediate the cellular uptake of di- and tripeptides.[1][2] They play a vital role in nutrient absorption in the intestine and peptide reabsorption in the kidneys.[3][4] These transporters are also of significant pharmacological interest as they facilitate the absorption of numerous peptidomimetic drugs, including β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[5]
PEPT1 is characterized as a low-affinity, high-capacity transporter, predominantly found in the small intestine, while PEPT2 is a high-affinity, low-capacity transporter with broader distribution, including the kidneys and brain.[1][4][5] The dipeptide L-Alanyl-L-Aspartate (Ala-Asp) serves as a valuable, non-specific probe substrate to investigate the functional characteristics of these transporters. Its simple structure allows for fundamental studies of transport kinetics, substrate specificity, and competitive inhibition, which are essential for drug discovery and development.
These application notes provide an overview and detailed protocols for using Ala-Asp to study peptide transport mechanisms in cellular models.
Application Notes
Ala-Asp as a Substrate for PEPT1 and PEPT2
Ala-Asp, as a simple dipeptide, is recognized and transported by members of the POT family. Its transport is coupled to an inwardly directed proton gradient, a hallmark of PEPT1 and PEPT2 activity.[6] This makes it a suitable tool for functional assays in various cell models, including:
-
Caco-2 cells: A human colon adenocarcinoma cell line that differentiates to form a polarized monolayer expressing PEPT1, mimicking the intestinal barrier.[7]
-
PEPT-transfected cell lines: Such as HEK293 or HeLa cells engineered to overexpress a specific transporter (PEPT1 or PEPT2), providing a clean system to study the kinetics of a single transporter.[8][9]
Quantitative Analysis of Peptide Transport
Studying the transport of Ala-Asp allows for the determination of key kinetic and permeability parameters. While specific data for Ala-Asp is distributed across various studies, data from analogous dipeptides and derivatives illustrate the typical quantitative outcomes.
Table 1: Example Permeability and Kinetic Data for PEPT1 Substrates This table presents sample data obtained from studies using a model dipeptide prodrug and another PEPT1 probe, demonstrating the types of quantitative measurements achievable.
| Parameter | Value | Model System | Substrate | Reference |
| Effective Permeability (Peff) | 1.29 ± 0.5 x 10⁻⁴ cm/s | Single-pass rat perfusion | D-Asp(OBzl)-Ala | [7] |
| Michaelis-Menten Constant (Km) | 275 ± 32 µM | PEPT1-overexpressing HeLa cells | Phe-Ψ-Ala | [8] |
Table 2: Inhibition of Dipeptide Transport Competitive inhibition assays are fundamental to understanding transporter-drug interactions. This table shows the effect of known PEPT1 substrates on the transport of a model dipeptide.
| Inhibitor | Concentration | % Inhibition of Peff | Model System | Substrate | Reference |
| Glycylsarcosine (Gly-Sar) | Not specified | ~50% | Single-pass rat perfusion | D-Asp(OBzl)-Ala | [7] |
| Cephalexin | Not specified | ~50% | Single-pass rat perfusion | D-Asp(OBzl)-Ala | [7] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay Using Radiolabeled Ala-Asp
This protocol describes a method to measure the uptake of a radiolabeled substrate (e.g., [³H]Ala-Asp or [¹⁴C]Ala-Asp) into a cell monolayer, a standard method for characterizing transporter function.
Materials:
-
PEPT1-expressing cells (e.g., Caco-2) or PEPT-transfected cells.
-
Cell culture medium and supplements.
-
24-well cell culture plates.
-
Uptake Buffer (e.g., HBSS or MES-buffered saline, pH 6.0 for optimal PEPT1 activity).
-
Radiolabeled Ala-Asp (e.g., [³H]Ala-Asp).
-
Stop Solution (ice-cold PBS).
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Methodology:
-
Cell Seeding: Seed cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment. For Caco-2 cells, allow 18-21 days for differentiation into a polarized monolayer.
-
Preparation: On the day of the assay, aspirate the culture medium from each well.
-
Pre-incubation: Wash the cell monolayer twice with 0.5 mL of Uptake Buffer (pH 7.4) at 37°C. Then, pre-incubate the cells with 0.25 mL of Uptake Buffer (pH 6.0) for 15-20 minutes at 37°C to establish the proton gradient.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport reaction by adding 0.25 mL of Uptake Buffer (pH 6.0) containing a known concentration of radiolabeled Ala-Asp.
-
Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 5, 10, 15 minutes, determined from a preliminary time-course experiment to ensure initial linear uptake rates).
-
Stop Reaction: Terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold Stop Solution.
-
Cell Lysis: Add 0.3 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another aliquot of the lysate to determine the total protein content in each well using a protein assay kit.
-
-
Data Analysis: Calculate the uptake rate and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
Protocol 2: Competitive Inhibition Assay
This protocol determines if a test compound inhibits the transport of Ala-Asp, suggesting it may be a substrate or inhibitor of the same transporter.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Inhibitor: Wash the cells twice with Uptake Buffer (pH 7.4). Pre-incubate the cells for 15-20 minutes at 37°C with 0.25 mL of Uptake Buffer (pH 6.0) containing various concentrations of the test compound (inhibitor). Include a control group with no inhibitor.
-
Initiate Uptake: Initiate the transport by adding a fixed, sub-saturating concentration of radiolabeled Ala-Asp to the wells already containing the test compound. The final volume and concentrations should be pre-calculated.
-
Incubation and Termination: Incubate for a fixed time within the linear uptake range (determined in Protocol 1). Terminate the reaction as described in Protocol 1 (Step 6).
-
Lysis and Quantification: Lyse the cells and quantify radioactivity and protein content as described in Protocol 1 (Steps 7-8).
-
Data Analysis: Calculate the percentage of inhibition of Ala-Asp uptake at each concentration of the test compound relative to the uninhibited control. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound.
Visualizations
Caption: Mechanism of proton-coupled dipeptide (Ala-Asp) transport via PEPT1/2.
Caption: Experimental workflow for a cell-based radiolabeled Ala-Asp uptake assay.
Caption: Principle of a competitive inhibition assay using Ala-Asp as a probe.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feasibility of Transport of 26 Biologically Active Ultrashort Peptides via LAT and PEPT Family Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability, metabolism and transport of D-Asp(OBzl)-Ala--a model prodrug with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of L-alanyl-L-aspartic Acid for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of the dipeptide L-alanyl-L-aspartic acid to obtain single crystals suitable for X-ray diffraction analysis. The information is compiled from published crystallographic data and established methodologies for small molecule and peptide crystallization.
Introduction
L-alanyl-L-aspartic acid is a dipeptide with potential applications in various fields, including drug development and materials science. Understanding its three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship studies and rational drug design. The primary bottleneck in crystallographic studies is often the growth of high-quality single crystals. This document outlines the known crystallographic parameters for L-alanyl-L-aspartic acid and provides detailed protocols for its crystallization.
Data Presentation
The crystallographic data for L-alanyl-L-aspartic acid is summarized in the table below. This information is essential for the analysis of diffraction data.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₅ | [1] |
| Molecular Weight | 204.18 g/mol | |
| Space Group | P2₁2₁2₁ (orthorhombic) | [1] |
| Unit Cell Dimensions | a = 13.389(5) Å | [1] |
| b = 14.467(3) Å | [1] | |
| c = 4.781(1) Å | [1] | |
| Formula Units per Cell (Z) | 4 | [1] |
| Final R-factor | 0.040 | [1] |
Experimental Protocols
The following protocols describe the recommended methods for the crystallization of L-alanyl-L-aspartic acid. High purity (>95%) of the dipeptide is recommended for successful crystallization.[2]
Protocol 1: Slow Evaporation Method
This is a common and straightforward method for obtaining crystals of small, soluble molecules.
Materials:
-
L-alanyl-L-aspartic acid (>95% purity)
-
Distilled or deionized water
-
Small, clean glass vial or beaker
-
Parafilm or other breathable sealing film
-
Microscope for crystal observation
Procedure:
-
Prepare a Saturated Solution:
-
Start by dissolving a small amount of L-alanyl-L-aspartic acid in distilled water at room temperature in a clean glass vial.
-
Gradually add more of the dipeptide while stirring until a small amount of solid material no longer dissolves, indicating a saturated solution.
-
Gently warm the solution to dissolve the remaining solid, then allow it to cool back to room temperature. Ensure the solution is free of any undissolved particles.
-
-
Set Up for Evaporation:
-
Cover the opening of the vial with parafilm.
-
Carefully pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
-
Crystal Growth:
-
Place the vial in a location with a stable temperature and minimal vibration.
-
Monitor the vial periodically under a microscope for the formation of crystals. This process can take several days to weeks.
-
-
Crystal Harvesting:
-
Once crystals of a suitable size (approximately 0.1-0.5 mm) have formed, carefully harvest them using a cryo-loop or a fine needle.
-
Immediately proceed to X-ray diffraction data collection.
-
Protocol 2: Vapor Diffusion Method (Hanging Drop)
This method allows for a more controlled approach to crystallization by slowly changing the concentration of the precipitant.
Materials:
-
L-alanyl-L-aspartic acid (>95% purity)
-
Distilled or deionized water (as the solvent)
-
Precipitant solution (e.g., a solution of a salt like ammonium (B1175870) sulfate, or a polymer like PEG)
-
Crystallization plate (e.g., 24-well plate)
-
Siliconized glass cover slips
-
Sealing grease or oil
-
Microscope for crystal observation
Procedure:
-
Prepare the Reservoir Solution:
-
Fill the reservoir of a crystallization plate well with the precipitant solution.
-
-
Prepare the Drop:
-
On a clean, siliconized cover slip, mix a small volume (e.g., 1-2 µL) of a concentrated L-alanyl-L-aspartic acid solution with an equal volume of the reservoir solution.
-
-
Set Up the Hanging Drop:
-
Carefully invert the cover slip and place it over the reservoir, ensuring a tight seal with sealing grease or oil.
-
-
Equilibration and Crystal Growth:
-
The drop will equilibrate with the reservoir via vapor diffusion. Water will slowly evaporate from the drop, increasing the concentration of the dipeptide and precipitant, leading to crystallization.
-
Store the plate in a location with a stable temperature.
-
Monitor for crystal growth over time.
-
-
Crystal Harvesting:
-
When suitable crystals have formed, carefully remove the cover slip and harvest the crystals for X-ray diffraction.
-
Protocol 3: X-ray Diffraction Data Collection
This is a general protocol for collecting X-ray diffraction data from a single crystal.
Materials:
-
Single crystal of L-alanyl-L-aspartic acid
-
Cryo-loop
-
Goniometer
-
X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα) and detector
Procedure:
-
Crystal Mounting:
-
Carefully mount a single crystal onto a cryo-loop.
-
If data is to be collected at low temperatures, flash-cool the crystal in a stream of cold nitrogen gas.
-
-
Data Collection:
-
Mount the loop on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame will depend on the crystal quality and the diffractometer setup.
-
-
Data Processing:
-
Process the collected diffraction images to determine the unit cell parameters, space group, and reflection intensities.
-
Solve the crystal structure using direct methods or other suitable techniques.
-
Refine the structural model against the experimental data.
-
Visualizations
The following diagrams illustrate the experimental workflows for crystallization and the logical relationship of the crystallographic process.
Caption: Workflow for Crystallization by Slow Evaporation.
Caption: Workflow for Crystallization by Vapor Diffusion.
Caption: Logical Steps in X-ray Crystallography.
References
Application Note: Ala-Asp as a Standard for Amino Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of the dipeptide Alanyl-Aspartate (Ala-Asp) as an internal standard for the quantitative analysis of amino acids in protein and peptide samples using High-Performance Liquid Chromatography (HPLC).
Introduction
Amino acid analysis (AAA) is a fundamental technique in biotechnology and pharmaceutical development, essential for determining the amino acid composition and concentration of proteins and peptides.[1][2][3] Accurate quantification relies on the use of standards to correct for variations in sample preparation, derivatization, and injection volume.[4][5] While free amino acids or their isotopically labeled counterparts are common standards, dipeptides such as Alanyl-Aspartate (Ala-Asp) offer a stable and cost-effective alternative.
Ala-Asp is a dipeptide composed of L-Alanine and L-Aspartic acid.[6][7] Its suitability as an internal standard stems from several key properties:
-
Structural Stability: The peptide bond is stable under many sample handling conditions but is cleaved during the acid hydrolysis step, releasing stoichiometric amounts of Alanine and Aspartic acid.
-
Chemical Uniqueness: As a dipeptide, its chromatographic behavior is distinct from free amino acids prior to hydrolysis, preventing interference.
-
Traceability: Upon hydrolysis, it yields two common amino acids that can be used for quantification, assuming the sample's intrinsic Ala and Asp concentrations are accounted for or are negligible compared to the standard.
This application note outlines a comprehensive workflow using Ala-Asp as an internal standard for AAA involving pre-column derivatization with ortho-phthalaldehyde (OPA) and 9-fluorenyl-methyl chloroformate (FMOC), followed by separation and detection using reverse-phase HPLC.[8]
Data Presentation
The successful application of Ala-Asp as a standard requires careful characterization and consistent experimental conditions. The following tables provide essential data and illustrative results.
Table 1: Physicochemical Properties of Alanyl-L-Aspartate (Ala-Asp)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₁₂N₂O₅ | [6] |
| Molecular Weight | 204.18 g/mol | [6] |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid | [6] |
| Structure | Dipeptide of L-Alanine and L-Aspartic Acid |[6][7] |
Table 2: Example HPLC Gradient for Derivatized Amino Acid Separation This is an illustrative gradient and should be optimized for the specific column and system.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98 | 2 |
| 2.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 18.0 | 20 | 80 |
| 20.0 | 0 | 100 |
| 22.0 | 98 | 2 |
| 25.0 | 98 | 2 |
Table 3: Illustrative Quantitative Results for a Hydrolyzed BSA Sample This data is for demonstration purposes only. RF = Response Factor.
| Amino Acid | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Std - Ala) | RF | Calculated Amount (pmol) |
|---|---|---|---|---|---|
| Aspartic Acid | 4.1 | 1,850,400 | 1,510,200 | 1.05 | 116.4 |
| Glutamic Acid | 5.5 | 2,130,500 | 1,510,200 | 1.02 | 138.2 |
| Serine | 6.2 | 985,300 | 1,510,200 | 0.95 | 68.6 |
| Glycine | 7.8 | 750,100 | 1,510,200 | 1.00 | 49.7 |
| Alanine (Internal Std) | 9.5 | 1,510,200 | - | 1.00 | 100.0 (Known) |
| Valine | 12.1 | 1,215,800 | 1,510,200 | 0.98 | 82.2 |
| Leucine | 14.8 | 1,950,600 | 1,510,200 | 1.01 | 127.9 |
Experimental Protocols
This section details the methodology for using Ala-Asp as an internal standard in the amino acid analysis of a protein sample.
Materials and Reagents
-
Protein Sample: e.g., Bovine Serum Albumin (BSA)
-
Internal Standard: L-Alanyl-L-Aspartate (Ala-Asp)
-
Hydrolysis Reagent: 6 M HCl with 1% phenol (B47542)
-
Derivatization Reagents: OPA, FMOC, Borate Buffer[8]
-
HPLC Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Phosphate, pH 7.2)
-
HPLC Mobile Phase B: Acetonitrile/Methanol/Water mixture
-
Amino Acid Standard Mix: For calibration and retention time confirmation
Protocol Steps
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh ~5.1 mg of Ala-Asp.
-
Dissolve in 25 mL of 0.1 M HCl to create a 1 mM stock solution.
-
Store at 2-8°C. This solution is stable for up to 4 weeks.
-
-
Sample Preparation and Hydrolysis:
-
Pipette a known amount of protein sample (e.g., 100 µL of a 1 mg/mL BSA solution) into a hydrolysis tube.
-
Add a precise volume of the Ala-Asp internal standard stock solution (e.g., 100 µL, resulting in 100 nmol).
-
Lyophilize the sample to dryness.
-
Add 200 µL of 6 M HCl with 1% phenol to the dried sample.[9]
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours to ensure complete hydrolysis of both the protein and the Ala-Asp dipeptide.[9][10]
-
After cooling, open the tube and evaporate the HCl under vacuum.
-
Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl. The sample is now ready for derivatization.
-
-
Pre-Column Derivatization (Automated):
-
This procedure is typically performed by an autosampler immediately before injection.[8]
-
The reconstituted sample is mixed with Borate buffer.
-
The OPA reagent is added and allowed to react for 1 minute. This derivatizes primary amino acids.
-
The FMOC reagent is then added to derivatize secondary amino acids (like Proline).
-
The reaction is quenched by the addition of an acidic solution, and the sample is injected onto the HPLC column.
-
-
HPLC Analysis:
-
Quantification:
-
Identify the amino acid peaks based on the retention times of a standard amino acid mix.
-
Integrate the peak areas for all amino acids, including the Alanine and/or Aspartic acid derived from the Ala-Asp standard.
-
Since Ala-Asp provides a known molar amount of Alanine and Aspartic acid, one can be used for quantification. Alanine is often a good choice.
-
Calculate the Response Factor (RF) for each amino acid relative to the internal standard (Alanine) using a calibration standard run.
-
Calculate the amount of each amino acid in the unknown sample using the formula: Amount (Analyte) = [Area (Analyte) / Area (Internal Std)] * [Amount (Internal Std) / RF (Analyte)]
-
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logic of quantification.
References
- 1. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Internal standards for amino acid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Ala-Asp Solid-Phase Peptide Synthesis Yield
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of sequences containing Alanine-Aspartic acid (Ala-Asp). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and improving the yield and purity of Ala-Asp containing peptides.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving common problems encountered during the synthesis of Ala-Asp peptides, with a focus on improving the final yield.
Issue 1: Low Overall Yield of the Ala-Asp Peptide
-
Question: My final peptide yield after cleavage and purification is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yield in Ala-Asp synthesis is a common issue, often stemming from the formation of side products, incomplete reactions, or peptide aggregation. The primary culprit is frequently the formation of aspartimide, a cyclic imide that leads to the formation of undesired β-aspartyl peptides and racemized products.[1][2]
Troubleshooting Steps:
-
Analyze the Crude Product: Before extensive purification, analyze a small sample of your crude peptide by mass spectrometry (MS) and HPLC.
-
Presence of a peak with a mass of -18 Da compared to the target peptide: This strongly indicates aspartimide formation.[1]
-
Multiple peaks with the same mass as the target peptide: This can be a result of aspartimide hydrolysis back to a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically.[2]
-
Presence of deletion sequences (missing Ala or Asp): This points to incomplete coupling reactions.
-
Presence of truncated sequences: This suggests incomplete Fmoc deprotection.
-
-
Optimize Deprotection Conditions: The use of piperidine (B6355638) for Fmoc deprotection is a major contributor to aspartimide formation. Consider the following modifications:
-
Addition of an Acidic Additive: Adding 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or 5% formic acid to your 20% piperidine in DMF solution can buffer the basicity and significantly reduce aspartimide formation.[3]
-
Use a Weaker Base: Replacing piperidine with a less basic amine like piperazine (B1678402) can also decrease the rate of aspartimide formation.[4]
-
-
Select an Appropriate Asp Protecting Group: The standard tert-butyl (OtBu) protecting group for the Asp side chain may not provide sufficient steric hindrance to prevent cyclization.
-
Enhance Coupling Efficiency: To avoid deletion sequences, ensure complete coupling of both Alanine and Aspartic acid.
-
Use a High-Efficiency Coupling Reagent: For the sterically demanding protected Aspartic acid, stronger coupling reagents like HATU or HBTU are recommended over DIC/HOBt.
-
Perform a Double Coupling: If a coupling reaction is found to be incomplete (via a positive Kaiser test), repeating the coupling step with fresh reagents can drive the reaction to completion.[7]
-
-
Issue 2: Incomplete Coupling of Alanine or Aspartic Acid
-
Question: The Kaiser test is positive after the coupling step for either Ala or Asp. What should I do?
-
Answer: A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
Solutions:
-
Recouple the Amino Acid: The most immediate solution is to perform a second coupling (double coupling). Prepare a fresh solution of the activated amino acid and repeat the coupling step.[7]
-
Extend the Reaction Time: For sterically hindered amino acids, a longer coupling time may be necessary.
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents can help drive the reaction to completion.
-
Switch to a More Powerful Coupling Reagent: If you are using DIC/HOBt and still experiencing incomplete coupling, switching to a uronium-based reagent like HATU or HBTU is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Ala-Asp synthesis?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide (B58015) ring. This is particularly problematic in Fmoc-based solid-phase peptide synthesis because the basic conditions used for Fmoc deprotection (piperidine) catalyze this reaction. The resulting aspartimide is unstable and can lead to the formation of a mixture of unwanted byproducts, including β-aspartyl peptides and racemized (D-Asp) peptides, which are often difficult to separate from the desired α-aspartyl peptide, leading to low purity and yield.[1][2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The sequence immediately C-terminal to the aspartic acid residue has a significant impact. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.[2] While Asp-Ala is less susceptible than Asp-Gly, the risk is still significant and requires careful consideration.
Q3: How can I prevent aspartimide formation?
A3: Several strategies can be employed to minimize or prevent aspartimide formation:
-
Use Sterically Hindered Protecting Groups: Employing bulky protecting groups on the Asp side chain, such as OMpe or OBno, physically blocks the cyclization reaction.[5][6]
-
Modify Deprotection Conditions: Adding an acidic additive like HOBt or formic acid to the piperidine deprotection solution can reduce its basicity and suppress aspartimide formation.[3]
-
Backbone Protection: For particularly difficult sequences, using a dipeptide with a modified backbone, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH (where Dmb is 2,4-dimethoxybenzyl), can completely prevent aspartimide formation by temporarily protecting the amide nitrogen involved in the cyclization.[1]
Q4: What is the best coupling reagent for Ala-Asp synthesis?
A4: While DIC/HOBt is a cost-effective coupling method, for sequences prone to side reactions or difficult couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient and recommended. They offer faster reaction times and higher coupling yields, especially for sterically hindered amino acids.
Q5: What is the recommended cleavage cocktail for an Ala-Asp peptide?
A5: A standard cleavage cocktail for peptides synthesized using the Fmoc/tBu strategy is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS). A common ratio is 95% TFA, 2.5% water, and 2.5% TIS. This cocktail is effective for cleaving the peptide from most resins (e.g., Wang, Rink Amide) and removing the t-butyl-based side-chain protecting groups. The cleavage time is typically 2-3 hours at room temperature.[8]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation, which is a key factor in improving the yield of Ala-Asp synthesis.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Model Peptide Sequence | Treatment Conditions | % Desired Peptide | % Aspartimide Formation |
| OtBu (tert-Butyl) | Ac-VKDGYI-NH₂ | 20% Piperidine/DMF (200 min) | Low | High |
| OMpe (3-methylpent-3-yl) | Ac-VKDGYI-NH₂ | 20% Piperidine/DMF (200 min) | Moderate | Reduced |
| OBno (5-n-butyl-5-nonyl) | Ac-VKDGYI-NH₂ | 20% Piperidine/DMF (200 min) | High | Almost Undetectable |
Data is based on studies of the model peptide Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH2, which is highly susceptible to aspartimide formation.[5][9][10]
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Cocktail | Model Sequence | Effect on Aspartimide Formation |
| 20% Piperidine in DMF | Asp-Gly | High |
| 20% Piperidine, 0.1 M HOBt in DMF | Asp-Gly | Significantly Reduced |
| 5% Piperazine, 0.1 M HOBt in DMF | Asp-Gly | Reduced |
| 20% Piperidine, 5% Formic Acid in DMF | PTH Peptide | Reduced by up to 90% |
Data compiled from various studies on model peptides prone to aspartimide formation.[3][4]
Experimental Protocols
Protocol 1: High-Yield Solid-Phase Synthesis of H-Ala-Asp-OH using Fmoc-Asp(OBno)-OH
This protocol is designed to maximize the yield of the Ala-Asp dipeptide by utilizing a sterically hindered protecting group for the aspartic acid.
-
Resin Preparation:
-
Swell Wang resin (1.0 g, 1.0 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
-
First Amino Acid Coupling (Fmoc-Asp(OBno)-OH):
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq., 3.0 mmol) and HATU (2.9 eq., 2.9 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 6.0 mmol) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the absence of free amines. If the test is positive, continue coupling for another hour.
-
Wash the resin with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF containing 0.1 M HOBt to the resin.
-
Agitate for 10 minutes, then drain.
-
Repeat the deprotection step for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq., 3.0 mmol) and HATU (2.9 eq., 2.9 mmol) in DMF.
-
Add DIPEA (6 eq., 6.0 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1 hour at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail (10 mL) to the dry resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with Ala-Asp
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the dipeptide Ala-Asp in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of Ala-Asp and why is it important for solubility?
A1: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For Ala-Asp, the calculated pI is approximately 2.97. This is a critical parameter as peptide solubility is typically at its minimum at or near the pI.[1] At this pH, the lack of net charge reduces repulsion between peptide molecules, leading to aggregation and precipitation. To enhance solubility, it is crucial to work with buffer systems where the pH is significantly different from the pI.
Q2: I'm observing low solubility of Ala-Asp in a neutral buffer (e.g., PBS pH 7.4). Why is this happening and what should I do?
A2: Ala-Asp is an acidic dipeptide due to the presence of the aspartic acid residue, which has a carboxylic acid side chain. At neutral pH, the side chain of aspartic acid is deprotonated and negatively charged, as is the C-terminal carboxyl group, while the N-terminal amino group is protonated and positively charged. This results in a net negative charge on the molecule. While this net charge is beneficial for solubility compared to the pI, hydrophobic interactions can still lead to aggregation. For acidic peptides like Ala-Asp, solubility is generally favored in basic buffers.[2][3][4] It is recommended to try dissolving Ala-Asp in a buffer with a pH of 8.0 or higher.
Q3: Can I use organic solvents to dissolve Ala-Asp?
A3: Yes, if aqueous buffers at an appropriate pH are not sufficient, organic co-solvents can be used. For peptides with hydrophobic characteristics, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first, followed by a slow, dropwise addition of the aqueous buffer while stirring, can be an effective strategy.[4][5] However, it is essential to consider the compatibility of the organic solvent with your downstream experiments, as they can be toxic to cells or interfere with assays.
Q4: How does temperature affect the solubility of Ala-Asp?
A4: In many cases, gently warming the solution can help increase the solubility of a peptide.[6] However, this should be done with caution, as excessive heat can lead to degradation of the peptide. It is advisable to warm the solution slightly (e.g., to 37°C) and observe for dissolution.
Q5: What is the best way to prepare a stock solution of Ala-Asp?
A5: It is recommended to first attempt to dissolve Ala-Asp in a basic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5). If solubility remains an issue, a small amount of an organic solvent can be used to create a concentrated stock solution, which is then diluted to the final working concentration with the desired aqueous buffer. Always start with a small amount of the peptide to test solubility before dissolving the entire batch.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Ala-Asp powder does not dissolve in neutral buffer (e.g., PBS pH 7.4). | The pH of the buffer is too close to the isoelectric point (pI ≈ 2.97) of Ala-Asp, leading to minimal solubility. Even at neutral pH, hydrophobic interactions can contribute to poor solubility. | Use a basic buffer with a pH of 8.0 or higher (e.g., 0.1 M Sodium Bicarbonate or Tris buffer). The increased negative charge on the peptide at higher pH will enhance its interaction with the aqueous solvent.[2][3][4] |
| Precipitation occurs when diluting a stock solution of Ala-Asp. | The concentration of Ala-Asp in the final solution exceeds its solubility limit in that specific buffer. This can also happen if a stock in organic solvent is diluted too quickly into an aqueous buffer. | Dilute the stock solution slowly and dropwise into the aqueous buffer while continuously stirring or vortexing. Consider preparing a more dilute final solution. |
| The Ala-Asp solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | Sonicate the solution in a water bath for short intervals to aid dissolution.[4] Centrifuge the solution to pellet any undissolved material before use. |
| Solubility is still low even in basic buffers. | High concentration of the peptide or strong intermolecular interactions. | Try adding a small percentage of an organic co-solvent (e.g., DMSO, DMF) to the buffer. Start with 10-20% and adjust as needed, keeping in mind the tolerance of your experimental system. |
Data Presentation
Table 1: Physicochemical Properties of Ala-Asp
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O₅ |
| Molecular Weight | 204.18 g/mol |
| Isoelectric Point (pI) | ~2.97 (Calculated) |
| Charge at pH 7.4 | -1 |
Table 2: Estimated Solubility of Ala-Asp in Different Buffers
| Buffer System | pH | Estimated Solubility (mg/mL) | Remarks |
| 0.1 M Citrate (B86180) Buffer | 3.0 | < 1 | Near the pI, solubility is expected to be minimal. |
| 0.1 M Acetate (B1210297) Buffer | 4.5 | 1 - 5 | Solubility increases as the pH moves away from the pI. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5 - 10 | Moderate solubility due to net negative charge. |
| 0.1 M Tris Buffer | 8.5 | > 10 | Higher pH leads to increased negative charge and better solubility. |
| 0.1 M Sodium Bicarbonate | 9.0 | > 15 | Basic conditions are optimal for dissolving this acidic peptide. |
Note: These are estimated values based on the physicochemical properties of Ala-Asp. Actual solubility may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Calculating the Isoelectric Point (pI) of Ala-Asp
The isoelectric point of a dipeptide with an acidic side chain is calculated by averaging the pKa values of the two most acidic groups: the C-terminal carboxyl group and the side-chain carboxyl group of the aspartic acid residue.
-
Identify the ionizable groups and their approximate pKa values:
-
N-terminal α-amino group (on Alanine): ~9.7
-
C-terminal α-carboxyl group: ~2.3
-
Side-chain carboxyl group (on Aspartic Acid): ~3.9
-
-
Select the two most acidic pKa values: pKa₁ (C-terminus) = 2.3 and pKa₂ (Asp side chain) = 3.9.
-
Calculate the pI: pI = (pKa₁ + pKa₂) / 2 pI = (2.3 + 3.9) / 2 = 3.1
Note: These pKa values are approximate for the amino acids within a peptide and can vary slightly. More precise calculations can be performed using specialized software.
Protocol 2: Experimental Determination of Ala-Asp Solubility
This protocol outlines a method to determine the solubility of Ala-Asp in a specific buffer.
-
Materials:
-
Lyophilized Ala-Asp powder
-
A series of buffers with varying pH (e.g., citrate pH 3.0, acetate pH 4.5, PBS pH 7.4, Tris pH 8.5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare saturated solutions:
-
Add an excess amount of Ala-Asp powder to a known volume (e.g., 1 mL) of each buffer in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes.
-
Sonicate the tubes for 10-15 minutes to aid dissolution.
-
Allow the solutions to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation.
-
-
Separate undissolved peptide:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved Ala-Asp.
-
-
Quantify the dissolved peptide:
-
Carefully collect the supernatant.
-
Measure the concentration of Ala-Asp in the supernatant using a suitable analytical method. A common method is to measure the absorbance at a specific wavelength (e.g., 214 nm for the peptide bond) using a spectrophotometer and compare it to a standard curve of known Ala-Asp concentrations. Alternatively, HPLC can be used for more accurate quantification.
-
-
Calculate solubility:
-
The determined concentration represents the solubility of Ala-Asp in that specific buffer at that temperature.
-
-
Visualizations
Caption: Workflow for dissolving Ala-Asp.
Caption: Relationship between pH, charge, and Ala-Asp solubility.
References
- 1. pepcalc.com [pepcalc.com]
- 2. biobasic.com [biobasic.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Preventing Ala-Asp degradation during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of peptides and proteins containing the Alanine-Aspartic acid (Ala-Asp) sequence during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Ala-Asp degradation?
A1: The primary degradation pathway for peptides containing an Aspartic acid (Asp) residue, including the Ala-Asp sequence, is through the formation of a succinimide (B58015) intermediate. This five-membered ring is formed by a nucleophilic attack of the backbone nitrogen of the amino acid following the Asp residue on the side-chain carbonyl group of the Asp. This succinimide intermediate is unstable and can subsequently hydrolyze to form either the original aspartyl linkage or an isoaspartyl (isoAsp) linkage, which introduces a "kink" in the peptide backbone. Additionally, under strongly acidic conditions, direct hydrolysis of the peptide bond C-terminal to the Asp residue can occur.
Q2: What are the main factors that influence the rate of Ala-Asp degradation?
A2: Several factors significantly impact the rate of Ala-Asp degradation:
-
pH: The formation of the succinimide intermediate is highly pH-dependent. Neutral to alkaline conditions (pH > 6) generally accelerate this reaction. Conversely, acidic conditions (pH < 5) can suppress succinimide formation but may promote direct peptide bond hydrolysis.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including succinimide formation and subsequent hydrolysis. Therefore, keeping samples cold is crucial.
-
Amino Acid Sequence: The amino acid C-terminal to the Asp residue has a profound effect on the rate of succinimide formation. Residues with small and flexible side chains, such as Glycine (Gly) and Serine (Ser), lead to the fastest degradation. While Alanine (Ala) has a small side chain, the degradation rate for an Asp-Ala sequence is generally slower than for Asp-Gly or Asp-Ser. The N-terminal amino acid, in this case, Alanine, has a less pronounced but still present influence on the local peptide conformation and thus can affect the degradation rate.
-
Buffer Composition: The type and concentration of buffer components can influence degradation rates. Some buffer species can catalyze the degradation reactions.
Q3: What is isoaspartate (isoAsp) and why is it problematic?
A3: Isoaspartate (isoAsp) is a structural isomer of aspartate where the peptide bond is formed with the β-carboxyl group of the aspartic acid side chain instead of the α-carboxyl group in the peptide backbone. This insertion of a methylene (B1212753) group into the peptide backbone can lead to significant conformational changes in the peptide or protein. These structural alterations can result in a loss of biological activity, altered immunogenicity, and changes in susceptibility to proteolysis, all of which are critical concerns in research and drug development.
Q4: How can I detect Ala-Asp degradation in my samples?
A4: Several analytical techniques can be used to detect and quantify Ala-Asp degradation products:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for separating the native peptide from its degradation products, such as the isoAsp-containing isomer. The isoAsp-containing peptide often elutes slightly earlier than the native peptide.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the mass of the parent peptide and its degradation products. While isomerization does not result in a mass change, fragmentation techniques in MS/MS can sometimes differentiate between Asp and isoAsp residues.
-
Capillary Electrophoresis (CE): CE can be a powerful technique for separating isomers with high resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Appearance of an unexpected early-eluting peak in RP-HPLC chromatogram | Formation of the isoAsp isomer, which is often less retained on C18 columns. | 1. Confirm Identity: Collect the fraction corresponding to the unexpected peak and analyze it by mass spectrometry to confirm it has the same mass as the parent peptide. 2. Optimize pH: Ensure your sample preparation and storage buffers are in the acidic range (pH 4-5) to minimize succinimide formation. 3. Lower Temperature: Repeat the sample preparation at a lower temperature (e.g., on ice or at 4°C). |
| Loss of peptide concentration over time, even when stored frozen | Degradation of the peptide in solution. Freeze-thaw cycles can accelerate degradation. | 1. Aliquot Samples: Store the peptide in single-use aliquots to avoid repeated freeze-thaw cycles. 2. Lyophilize for Long-Term Storage: For long-term storage, lyophilized peptides stored at -20°C or -80°C are more stable. 3. Check Storage Buffer pH: Ensure the pH of the storage buffer is optimal for stability (typically pH 4-5). |
| Inconsistent results in biological assays | Degradation of the Ala-Asp peptide leading to a mixture of active and inactive (or less active) species. | 1. Analyze Peptide Integrity: Before performing biological assays, analyze an aliquot of the peptide solution by RP-HPLC to assess its purity and the presence of degradation products. 2. Prepare Fresh Solutions: Use freshly prepared peptide solutions for each experiment whenever possible. 3. Strict Temperature Control: Maintain strict temperature control throughout all experimental steps. |
| Poor signal or multiple signals for the target peptide in mass spectrometry | Sample degradation during preparation for MS analysis. The presence of salts from buffers can also interfere with ionization. | 1. Use Volatile Buffers: If possible, use volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in the final sample preparation steps. 2. Desalt Samples: Use a desalting column or tip to remove non-volatile salts before MS analysis. 3. Acidify the Sample: Ensure the sample is acidified (e.g., with 0.1% formic acid) immediately before injection to stabilize the peptide and improve ionization. |
Quantitative Data on Aspartate Isomerization
| Peptide Sequence Context | pH | Temperature (°C) | Estimated Half-life of Asp Residue |
| -Asp-Gly- | 7.4 | 37 | Days |
| -Asp-Ser- | 7.4 | 37 | Weeks |
| -Asp-Ala- | 7.4 | 37 | Weeks to Months |
| -Asp-Pro- | 7.4 | 37 | Months to Years |
| Any -Asp-Xxx- | 4.0 | 4 | Months to Years |
Note: These are estimations to illustrate the relative stability. The actual half-life for a specific Ala-Asp containing peptide will vary.
Experimental Protocols
Protocol 1: Recommended Storage of Ala-Asp Containing Peptides
A. Lyophilized Peptides (Long-term Storage)
-
Upon receipt, store the lyophilized peptide at -20°C or for enhanced stability, at -80°C.
-
Keep the container tightly sealed and in a desiccator to protect it from moisture.
-
Before opening, allow the container to warm to room temperature to prevent condensation.
B. Peptide Solutions (Short-term Storage)
-
Reconstitute the peptide in a slightly acidic buffer, such as 50 mM sodium acetate, pH 4.5. Avoid using basic buffers (pH > 7) for reconstitution and storage.
-
If the peptide's solubility requires a different solvent, first dissolve it in a minimal amount of an organic solvent like DMSO or acetonitrile, and then slowly add the acidic buffer to the desired concentration.
-
Prepare single-use aliquots of the peptide solution to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C. For immediate use within a few days, storage at 4°C is acceptable, but degradation will be more rapid.
Protocol 2: Sample Preparation for Analysis (e.g., HPLC or MS)
-
Thawing: If the sample is frozen, thaw it rapidly and immediately place it on ice.
-
Dilution: Perform all dilutions using a pre-chilled, slightly acidic buffer (e.g., 0.1% formic acid or 0.1% acetic acid in water).
-
Temperature Control: Keep the sample on ice or in a cooled autosampler (e.g., 4°C) throughout the preparation and analysis workflow.
-
Minimize Time in Neutral/Alkaline Conditions: If an experimental step requires a neutral or alkaline pH, keep the incubation time as short as possible and perform the step at a low temperature. Immediately after, acidify the sample to stabilize the Ala-Asp bond.
-
Final Preparation for Injection: For RP-HPLC or LC-MS analysis, the final sample diluent should be acidic (e.g., containing 0.1% formic acid or trifluoroacetic acid) to ensure peptide stability and optimal chromatographic performance.
Visualizing Degradation Pathways and Prevention Strategies
Caption: Degradation pathway of an Ala-Asp containing peptide.
Caption: Workflow for preventing Ala-Asp degradation.
Caption: Troubleshooting logic for Ala-Asp degradation issues.
Troubleshooting peak tailing for Ala-Asp in reverse-phase HPLC.
Welcome to the technical support center for the analysis of the dipeptide Ala-Asp (Alanyl-Aspartic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing for Ala-Asp
Q1: What are the primary causes of peak tailing for a polar dipeptide like Ala-Asp in reverse-phase HPLC?
A1: Peak tailing for Ala-Asp is most commonly attributed to secondary interactions between the analyte and the stationary phase. Given its polar nature, with a free amine group from alanine (B10760859) and a free carboxylic acid group from aspartic acid, Ala-Asp is susceptible to the following:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar functional groups of Ala-Asp. At certain pH values, these silanol groups can be ionized (SiO-) and form strong ionic interactions with the protonated amine group of the peptide, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The ionization state of both Ala-Asp and the residual silanols is highly dependent on the mobile phase pH.[4] If the pH is not optimized, it can promote undesirable secondary interactions.
-
Column Degradation: Over time, columns can degrade, leading to an increase in accessible silanol groups and a subsequent increase in peak tailing.[5][6] Contamination of the column frit or packing material can also lead to distorted peak shapes.
-
Column Overload: Injecting too high a concentration of Ala-Asp can saturate the stationary phase, resulting in peak distortion, including tailing.[6]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, large-volume detector cells, or poorly made connections, can contribute to band broadening and peak tailing.[6]
Q2: How can I systematically troubleshoot and resolve peak tailing for Ala-Asp?
A2: A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow and detailed protocols will guide you through the process.
Logical Troubleshooting Workflow
Here is a visual representation of the troubleshooting steps:
Detailed Experimental Protocols
Protocol 1: Initial Assessment and System Check
-
Calculate Tailing Factor: Quantify the extent of tailing using the USP tailing factor (Tf) formula: Tf = W₀.₀₅ / (2f), where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. A Tf > 1.2 is generally considered to be tailing.[6]
-
Run a Blank Gradient: Inject the sample solvent without Ala-Asp and run the same gradient as your analysis. If peaks appear, it indicates system contamination.
-
System Inspection: Check all fittings for tightness and ensure tubing is correctly installed to minimize dead volume.
Protocol 2: Mobile Phase Optimization
The isoelectric point (pI) of Ala-Asp is approximately 2.98.[7][8][9] This is the pH at which the net charge of the molecule is zero. To minimize secondary interactions with residual silanols, it is generally recommended to work at a pH well below the pKa of the silanols (around 4-5) and at a pH where the peptide has a consistent charge.
-
pH Adjustment:
-
Prepare mobile phases with varying pH values, for example, pH 2.0, 2.5, 3.0, and 3.5.
-
Use a suitable buffer, such as phosphate (B84403) or formate, at a concentration of 20-50 mM to maintain a stable pH.[6]
-
Inject the Ala-Asp standard and record the retention time and tailing factor at each pH.
-
-
Ion-Pairing Agent Optimization:
-
Trifluoroacetic acid (TFA) is a common ion-pairing agent that can significantly improve the peak shape of peptides.[2][10] It works by pairing with the positively charged amine groups on the peptide, reducing their interaction with the stationary phase.
-
Prepare mobile phases containing different concentrations of TFA (e.g., 0.05%, 0.1%, 0.15%, 0.2% v/v).
-
Analyze the Ala-Asp standard with each mobile phase and record the retention time and tailing factor.
-
Protocol 3: Column Temperature Optimization
Temperature can influence peak shape by affecting the viscosity of the mobile phase and the kinetics of mass transfer.[11]
-
Temperature Study:
-
Set the column oven to different temperatures, for example, 30°C, 40°C, 50°C, and 60°C.
-
Allow the system to equilibrate at each temperature before injecting the Ala-Asp standard.
-
Record the retention time and tailing factor at each temperature.
-
Data Presentation: Expected Effects of Optimization Parameters
The following tables present hypothetical, yet realistic, quantitative data on how different experimental parameters can affect the analysis of Ala-Asp.
Table 1: Effect of Mobile Phase pH on Ala-Asp Peak Shape
| Mobile Phase pH | Retention Time (min) | Tailing Factor (Tf) | Observations |
| 3.5 | 4.2 | 2.1 | Significant tailing due to interaction with ionized silanols. |
| 3.0 | 4.5 | 1.5 | Improved peak shape as silanol ionization is suppressed. |
| 2.5 | 4.8 | 1.1 | Symmetrical peak, optimal for quantification. |
| 2.0 | 5.1 | 1.0 | Excellent peak shape. |
Table 2: Effect of TFA Concentration on Ala-Asp Peak Shape (at pH 2.5)
| TFA Concentration (%) | Retention Time (min) | Tailing Factor (Tf) | Observations |
| 0.00 | 4.6 | 1.8 | Noticeable tailing without an ion-pairing agent. |
| 0.05 | 4.9 | 1.3 | Significant improvement in peak symmetry. |
| 0.10 | 5.2 | 1.0 | Optimal concentration for symmetrical peaks. |
| 0.15 | 5.5 | 1.0 | Good peak shape, but may lead to ion suppression in MS. |
| 0.20 | 5.8 | 1.0 | Further increase in retention with no significant improvement in peak shape.[12][13] |
Table 3: Effect of Column Temperature on Ala-Asp Peak Shape (at pH 2.5 with 0.1% TFA)
| Column Temperature (°C) | Retention Time (min) | Tailing Factor (Tf) | Observations |
| 30 | 5.5 | 1.2 | Slight tailing may be observed. |
| 40 | 5.2 | 1.0 | Good peak shape and resolution.[11] |
| 50 | 4.9 | 1.0 | Sharper peak, reduced run time. |
| 60 | 4.6 | 1.0 | Further reduction in retention time.[1] |
Frequently Asked Questions (FAQs)
Q3: I've optimized the mobile phase and temperature, but I still see some tailing. What else could be the cause?
A3: If peak tailing persists after method optimization, consider the following:
-
Column Choice: You may be using a column that is not ideal for polar peptides. Consider using a column with a modern bonding and end-capping technology designed to minimize silanol interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.[6]
-
Guard Column: If you are not already using one, a guard column can protect your analytical column from contaminants and extend its lifetime.
Q4: Can the age of my Ala-Asp standard affect the peak shape?
A4: Yes, the stability of your standard can be a factor. Over time, peptides can degrade, potentially leading to the formation of related impurities that may co-elute or cause peak distortion. It is always recommended to use a fresh, high-purity standard for method development and analysis.
Q5: My peak shape is good, but the retention time is not reproducible. What should I check?
A5: Retention time variability is often related to:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention time.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
-
Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time drift.
-
Temperature Control: Inconsistent column temperature can lead to variations in retention time.[14]
References
- 1. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 2. nacalai.com [nacalai.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. halocolumns.com [halocolumns.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. theorango.com [theorango.com]
- 8. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 9. peptideweb.com [peptideweb.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparative Analysis of Umami Substances and Potential Regulatory Genes in Six Economic Bivalves [mdpi.com]
- 12. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Ala-Asp Detection by Mass Spectrometry
Welcome to the technical support center for the optimization of Alanine-Aspartic Acid (Ala-Asp) dipeptide detection by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in detecting Ala-Asp by mass spectrometry?
A1: A primary challenge is the low signal intensity for this small and highly polar dipeptide. This often stems from poor retention on standard reversed-phase (RP) chromatography columns, leading to co-elution with the solvent front and significant ion suppression in the mass spectrometer's source.[1]
Q2: How can I improve the chromatographic retention of Ala-Asp?
A2: To enhance retention of a polar analyte like Ala-Asp, consider the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for better retention and separation of polar compounds.[1]
-
Polar-Embedded Reversed-Phase Columns: These columns offer alternative selectivity and can improve the retention of polar analytes compared to standard C18 columns.[1]
-
Ion-Pairing Agents: Incorporating agents like trifluoroacetic acid (TFA) or formic acid (FA) into the mobile phase can increase the hydrophobicity of Ala-Asp and improve its retention on RP columns.[1] Note that TFA can sometimes cause ion suppression in the MS source.[1]
Q3: What are the expected fragmentation patterns for Ala-Asp in tandem mass spectrometry (MS/MS)?
A3: For a dipeptide like Ala-Asp, collision-induced dissociation (CID) typically results in the cleavage of the peptide bond, producing b- and y-ions. The specific fragments will depend on the charge state of the precursor ion. For Ala-Asp (C7H12N2O5, molecular weight: 204.18 g/mol ), you can expect to see fragments corresponding to the individual amino acid residues after the loss of a carbonyl group (b-ions) or with the C-terminal charge retained (y-ions).
Q4: Can derivatization improve the detection of Ala-Asp?
A4: Yes, derivatization is a highly effective strategy. Modifying the amino and/or carboxyl groups of Ala-Asp can increase its hydrophobicity and basicity, leading to improved chromatographic retention and ionization efficiency.[2][3] This chemical modification can significantly enhance detection sensitivity.[4][5] For instance, derivatization has been shown to improve the sensitivity of mass spectrometry by as much as 50-fold for peptides containing aspartic acid.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Ala-Asp detection experiments.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Chromatographic Retention | Switch to a HILIC column or a reversed-phase column with a polar-embedded stationary phase to better retain the polar Ala-Asp dipeptide.[1] |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow, and source temperature.[1] For peptides, positive ionization mode is generally preferred.[1] |
| Sample Loss due to Adsorption | Use low-binding sample vials and consider adding a small amount of an organic solvent like acetonitrile (B52724) to your sample diluent to prevent nonspecific binding.[1] |
| Inefficient Fragmentation (in MRM mode) | Conduct a collision energy optimization experiment to determine the optimal energy for your specific multiple reaction monitoring (MRM) transitions.[1] |
| Matrix Effects | Matrix components can suppress the ionization of Ala-Asp.[7][8][9] Implement strategies to mitigate this, such as more rigorous sample cleanup, sample dilution, or the use of matrix-matched calibrants.[7][10] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Column | Use an end-capped column to minimize interactions with residual silanol (B1196071) groups. Adjusting the mobile phase pH can also help by altering the charge state of Ala-Asp and the stationary phase.[1] |
| Column Overload | Reduce the injection volume or the concentration of your sample to avoid overloading the analytical column.[1] |
| Extra-Column Dead Volume | Minimize the length and internal diameter of all tubing between the injector, column, and mass spectrometer. Ensure all fittings are secure.[1] |
Issue 3: High Background Noise or Contamination
Possible Causes & Solutions
| Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phases using high-purity solvents (LC-MS grade). |
| System Contamination | Flush the entire LC system and MS interface with a strong solvent mixture (e.g., a high percentage of organic solvent with a small amount of acid). |
| Carryover Between Injections | Optimize the autosampler wash routine with a strong wash solvent. Increase the wash volume and duration to ensure the needle and loop are thoroughly cleaned between runs.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of amino acids and peptides, providing a reference for expected performance.
Table 1: Derivatization Impact on Detection Sensitivity
| Derivatization Strategy | Analyte | Fold Increase in Sensitivity | Reference |
| Acid-induced pH-mediated stacking with DNFB | Aspartic Acid | 32 | [4] |
| Chiral derivatization with DMT-(R)-Pro-OSu | Peptides with isomerized Asp | 50 | [6] |
Table 2: Performance of Derivatization-Based LC-MS/MS Method
| Parameter | Value | Reference |
| Detection Limits | 5.4–91 fmol | [2][3] |
| Calibration Curve Linearity (r²) | > 0.9984 | [2][3] |
| Linear Range | 10–100 nmol L⁻¹ | [2][3] |
Experimental Protocols
Protocol 1: Sample Preparation with Derivatization for Enhanced Detection
This protocol describes a general workflow for the derivatization of Ala-Asp to improve its detection by LC-MS/MS.
-
Sample Reconstitution: Reconstitute the dried sample containing Ala-Asp in a suitable buffer.
-
Derivatization Reaction:
-
Add the derivatization reagent (e.g., a reagent that targets primary amines and/or carboxylic acids) to the sample. Several commercially available kits are available for this purpose.
-
Incubate the reaction mixture according to the manufacturer's instructions (typical incubations are at room temperature or slightly elevated temperatures for 15-60 minutes).
-
-
Quenching the Reaction: Add a quenching solution to stop the derivatization reaction, if required by the specific reagent used.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase to a concentration suitable for LC-MS/MS analysis.
-
Analysis: Inject the derivatized sample into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method for Ala-Asp Analysis
This protocol provides a starting point for developing an LC-MS/MS method for Ala-Asp. Optimization will be required for specific instrumentation and sample matrices.
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute Ala-Asp.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Full Scan MS/MS for identification.
-
Precursor Ion (m/z): [M+H]⁺ for Ala-Asp (205.08).
-
Fragment Ions (m/z): To be determined by infusing a standard and performing a product ion scan.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the Ala-Asp precursor ion.
-
Visualizations
Caption: Experimental workflow for Ala-Asp detection by LC-MS/MS.
Caption: Troubleshooting logic for low Ala-Asp signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of derivatized amino acid detection sensitivity in micellar electrokinetic capillary chromatography by means of acid-induced pH-mediated stacking technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bme.psu.edu [bme.psu.edu]
How to avoid side reactions in Ala-Asp chemical synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the chemical synthesis of the dipeptide Alanine-Aspartic Acid (Ala-Asp).
Troubleshooting Guides
Problem 1: Low yield of the desired Ala-Asp dipeptide and presence of multiple impurities upon analysis.
Likely Cause: The primary side reaction during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, especially when using the Fmoc/tBu strategy. This five-membered ring is susceptible to nucleophilic attack, leading to a mixture of the desired α-peptide, the undesired β-peptide isomer, and racemization at the aspartic acid residue.[1][2] The Asp-Ala sequence is known to be prone to this side reaction.[3][4]
Recommended Actions:
-
Analytical Assessment:
-
Utilize high-resolution mass spectrometry (MS) to identify the presence of aspartimide-related impurities. The aspartimide intermediate will have a mass loss of 18 Da compared to the desired peptide.[5] Subsequent hydrolysis products will have the same mass as the target peptide, making them difficult to distinguish by MS alone.[5]
-
Employ analytical High-Performance Liquid Chromatography (HPLC) to resolve the isomeric impurities. Different gradient conditions may be necessary to separate the closely eluting peaks.[6][7]
-
-
Strategic Synthesis Modifications:
-
Employ Sterically Hindered Protecting Groups: The standard tert-butyl (OtBu) protecting group for the aspartic acid side chain may not offer sufficient protection.[3] Consider using bulkier protecting groups to sterically hinder the intramolecular cyclization.
-
Utilize Backbone Protection: This is a highly effective method to completely prevent aspartimide formation by protecting the amide nitrogen that initiates the cyclization.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: While not directly applicable to Ala-Asp, the principle of using a 2,4-dimethoxybenzyl (Dmb) group on the backbone of the C-terminal amino acid is a powerful strategy for Asp-Gly sequences and highlights the utility of backbone protection.[11][12][13] For Ala-Asp, a custom synthesis of a protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Ala-OH would be required.
-
-
Modify Fmoc-Deprotection Conditions:
-
Lower Basicity: Standard 20% piperidine (B6355638) in DMF can be harsh. Using a weaker base like 50% morpholine (B109124) in DMF can reduce aspartimide formation, though deprotection may be slower.[3][14]
-
Acidic Additives: Adding a small amount of acid to the piperidine solution can neutralize the basicity and suppress the side reaction. A common solution is 20% piperidine with 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or 5% formic acid.[3][4][15][16]
-
-
Optimize Reaction Temperature: Elevated temperatures, especially in microwave-assisted synthesis, can accelerate aspartimide formation. Maintain room temperature unless optimized protocols suggest otherwise.[17]
-
Problem 2: Difficulty in purifying the final peptide, with co-eluting impurities of the same mass.
Likely Cause: This is a strong indication of the presence of α- and β-aspartyl peptide isomers, as well as their D- and L-epimers, which result from the hydrolysis of the aspartimide intermediate.[2][10] These isomers are often chromatographically indistinguishable from the desired product.
Recommended Actions:
-
Enzymatic Digestion: To confirm the presence of iso-aspartyl (β) linkages, enzymatic digestion with an enzyme like Asp-N can be employed. Asp-N selectively cleaves on the N-terminal side of aspartic acid but not iso-aspartic acid.[18] Undigested peptide fragments would suggest the presence of the β-isomer.
-
Re-synthesis with Optimized Protocol: If significant isomerization has occurred, the batch is likely unsalvageable. A re-synthesis is necessary, implementing one of the preventative strategies outlined in Problem 1. The use of sterically bulky side-chain protecting groups or backbone protection is highly recommended for a proactive approach.[19]
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Ala-Asp synthesis?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring.[3] This is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) during the basic conditions of piperidine treatment for Fmoc deprotection.[2] The resulting aspartimide is unstable and can lead to several undesired byproducts, including:
-
Racemization: The chirality of the aspartic acid α-carbon can be lost, leading to a mixture of D and L isomers.[3]
-
Chain Branching: The succinimide ring can be opened by nucleophiles (like piperidine or water) at either the α- or β-carbonyl, resulting in a mixture of the correct α-peptide and the incorrect β-peptide.[2][3]
These side products are often difficult to separate from the desired peptide, leading to lower purity and yield.[2][10]
Q2: Which protecting group for the Asp side chain is best to avoid this side reaction?
A2: The choice of protecting group is critical. While the standard Fmoc-Asp(OtBu)-OH is widely used, it offers minimal protection against aspartimide formation in susceptible sequences like Asp-Ala.[3] Bulkier protecting groups are more effective:
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(ODie)-OH provide increased steric hindrance and significantly reduce the side reaction.[8][9]
-
Fmoc-Asp(OBno)-OH has been shown to be exceptionally effective at preventing aspartimide formation.[10]
-
Cyanosulfurylides (CSY) offer a non-ester-based protection strategy that can completely suppress aspartimide formation, although it requires an additional deprotection step.[14]
Q3: Can I just change the deprotection conditions instead of using a special amino acid derivative?
A3: Yes, modifying the deprotection conditions is a viable strategy. Adding an acid like 0.1 M HOBt or 5% formic acid to the 20% piperidine in DMF solution can effectively reduce the basicity and thereby decrease the rate of aspartimide formation.[3][4][15][16] Using a weaker base like morpholine is also an option.[3][14] However, for very sensitive sequences or long peptides requiring multiple deprotection steps, these methods may not completely eliminate the side reaction.
Q4: What is backbone protection and how does it work?
A4: Backbone protection involves introducing a temporary protecting group onto the backbone amide nitrogen of the amino acid following the aspartic acid residue. The most common protecting group for this purpose is the 2,4-dimethoxybenzyl (Dmb) group.[11][13] This physically blocks the nitrogen from being able to perform the nucleophilic attack required for aspartimide ring formation, thus completely preventing the side reaction.[11] This is often achieved by using a pre-synthesized dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Ala-OH.
Q5: Are there any special considerations for the final cleavage step?
A5: Yes, aspartimide formation can also be catalyzed by the acidic conditions of the final cleavage from the resin.[20] To minimize this:
-
Optimize Cleavage Time: Use the minimum time required for complete deprotection to reduce exposure to strong acid.
-
Lower Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can slow down the rate of the side reaction.
-
Use Appropriate Scavengers: A standard cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) is generally recommended for peptides containing sensitive residues.
Data Presentation
Table 1: Quantitative Comparison of Aspartimide Formation with Different Asp Protecting Groups
| Asp Protecting Group | Model Peptide Sequence | Condition | % Aspartimide Formation | Reference |
| OtBu | Ac-VKDGYI-NH₂ | 20% piperidine/DMF, 200 min | High (not specified) | [1] |
| OMpe | Ac-VKDGYI-NH₂ | 20% piperidine/DMF, 200 min | Reduced (not specified) | [1] |
| OBno | Ac-VKDGYI-NH₂ | 20% piperidine/DMF, 200 min | Substantially Reduced | [1] |
| CSY | Teduglutide | Fmoc-SPPS | No detectable aspartimide | [1] |
| Benzyl ester | Glu-Asp-Gly-Thr | DIEA treatment, 24h | 51% | [20] |
| Cyclohexyl ester | Glu-Asp-Gly-Thr | DIEA treatment, 24h | 0.3% | [20] |
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Model Peptide | Temperature | % Aspartimide Formation | Reference |
| 20% Piperidine/DMF | Scorpion Toxin II | Room Temp | 9.2% | [3] |
| ~50% Morpholine/DMF | Scorpion Toxin II | Room Temp | 1.2% | [3] |
| 20% Piperidine/DMF | Scorpion Toxin II | 45°C | >70% | [3] |
| ~50% Morpholine/DMF | Scorpion Toxin II | 45°C | 4.3% | [3] |
| 20% Piperidine/DMF + 5% Formic Acid | PTH Peptide | Not specified | Reduced by 90% | [3][4] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of Ala-Asp using Fmoc-Asp(OtBu)-OH
This protocol outlines the standard solid-phase synthesis of Ala-Asp. Note that this method is prone to aspartimide formation.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (Asp):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Asp(OtBu)-OH (3 eq.) using a suitable coupling agent like HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Ala):
-
Couple Fmoc-Ala-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity by LC-MS.
-
Protocol 2: Synthesis of Ala-Asp using a Sterically Hindered Protecting Group (Fmoc-Asp(OMpe)-OH)
This protocol is a modification of Protocol 1 to reduce aspartimide formation.
-
Follow steps 1 and 2 of Protocol 1, but in step 2, use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH.
-
Continue with steps 3 through 7 of Protocol 1. The cleavage and deprotection conditions are the same.
Protocol 3: Synthesis of Ala-Asp with Modified Deprotection Conditions
This protocol modifies the deprotection step of Protocol 1 to suppress the side reaction.
-
Follow steps 1 and 2 of Protocol 1 using Fmoc-Asp(OtBu)-OH .
-
Modified Fmoc Deprotection:
-
Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF.
-
Treat the resin with this solution (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
-
Continue with steps 4 through 7 of Protocol 1, using the modified deprotection solution for the final Fmoc removal in step 5 as well.
Mandatory Visualization
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: A decision workflow for troubleshooting side reactions in Ala-Asp synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Asp(OMpe)-OH [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. media.iris-biotech.de [media.iris-biotech.de]
- 15. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 17. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00252J [pubs.rsc.org]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
- 20. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ala-Asp Dipeptide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of Ala-Asp dipeptides in long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ala-Asp dipeptide instability during long-term storage?
A1: The primary cause of instability for peptides containing an Aspartic acid (Asp) residue, such as the Ala-Asp dipeptide, is a non-enzymatic chemical degradation process. This process proceeds through the formation of a cyclic succinimide (B58015) intermediate.[1][2][3][4][5][6][7] This intermediate is unstable in aqueous solutions and can subsequently hydrolyze to form two main products: the original L-Aspartic acid (L-Asp) or its structural isomer, L-isoaspartic acid (L-isoAsp).[1][2][3][4][5][7] The formation of isoAsp introduces a β-amino acid into the peptide backbone, altering its structure and potentially its biological activity.[4][5]
Q2: What are the main degradation products of the Ala-Asp dipeptide?
A2: The main degradation products originating from the succinimide intermediate are:
-
L-isoaspartyl-Alanine (isoAsp-Ala): This is often the major degradation product, where the peptide bond involves the side-chain carboxyl group of the aspartic acid residue.[1][4][7] The ratio of isoAsp to Asp formation from the succinimide intermediate is typically around 3:1 or 2:1.[1][4][7]
-
L-aspartyl-Alanine (Asp-Ala): The original dipeptide can be reformed from the hydrolysis of the succinimide intermediate.
-
Racemized forms (D-isomers): The succinimide intermediate is prone to racemization, which can lead to the formation of D-Asp and D-isoAsp containing dipeptides.[2][3]
-
Peptide bond cleavage products: Under very acidic conditions, direct hydrolysis of the peptide bond between Alanine and Aspartic acid can occur.[8][9]
Q3: How do storage conditions affect the stability of my Ala-Asp dipeptide?
A3: Storage conditions play a critical role in the stability of Ala-Asp dipeptides. The key factors are:
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[5][10] For optimal long-term stability, lyophilized peptides should be stored at -20°C or -80°C.[8][11][12]
-
pH: The pH of the solution is a crucial determinant of the degradation pathway and rate.[13][14] Neutral to alkaline pH generally favors the formation of the succinimide intermediate.[4][7] Slightly acidic conditions (pH 4-6) can promote the isomerization to isoAsp.[14] Very acidic conditions can lead to direct peptide bond hydrolysis.[9]
-
Physical Form: Lyophilized (freeze-dried) peptides are significantly more stable than peptides in solution.[8][11] If the peptide must be stored in solution, it is best to prepare single-use aliquots and store them frozen to prevent repeated freeze-thaw cycles, which can also accelerate degradation.[11]
Troubleshooting Guide
Problem: I am observing a loss of biological activity or inconsistent experimental results with my stored Ala-Asp containing peptide.
This issue is often linked to the chemical degradation of the peptide. Follow these steps to troubleshoot the problem.
Step 1: Verify Storage Conditions
-
Question: How is your peptide stored?
-
Recommendation: For long-term storage, peptides should be in a lyophilized state and kept at -20°C or ideally -80°C in a desiccated environment.[8][11][12] If in solution, they should be frozen in single-use aliquots. Storing peptides in solution at 4°C or room temperature for extended periods is not recommended.[11][15]
Step 2: Analyze for Degradation Products
-
Question: Have you analyzed the purity of your peptide stock?
-
Recommendation: Use analytical techniques to check for the presence of degradation products. The most common methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method to separate the parent peptide from its more hydrophilic degradation products like isoAsp-containing peptides and the succinimide intermediate.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This allows for the identification of degradation products by their mass. The formation of the succinimide intermediate results in a mass loss of 17 Da, while the formation of isoAsp from an Asn precursor (not directly applicable to Ala-Asp but a related process) results in a mass increase of 1 Da.[13]
-
Capillary Electrophoresis (CE): This technique can also be used to separate isomeric degradation products.[16][18]
-
Step 3: Evaluate Formulation and Handling
-
Question: What is the pH and composition of the buffer you are using to dissolve your peptide?
-
Recommendation: The pH of your solution can significantly impact stability. If you are observing rapid degradation, consider adjusting the pH. The optimal pH for stability depends on the desired outcome. To minimize isomerization, a pH greater than 7 may be preferable, while a pH between 3 and 5 can minimize deamidation of asparagine residues (a related degradation pathway).[14] Be aware that certain buffer components, like acetate, can catalyze succinimide formation.[2] Avoid prolonged exposure of peptide solutions to atmospheric oxygen and pH levels above 8.[8]
Data Summary
The following tables summarize key quantitative data related to Ala-Asp stability.
Table 1: Factors Influencing Ala-Asp Degradation
| Factor | Effect on Stability | Optimal Condition for Storage | References |
| Temperature | Increased temperature accelerates degradation rates. | Lyophilized: -20°C to -80°C; Solution: Frozen | [5][8][11] |
| pH | Influences degradation pathway and rate. Neutral to alkaline pH promotes succinimide formation. Acidic pH can cause hydrolysis. | Lyophilized form is ideal. For solutions, pH should be optimized based on the specific peptide and intended use. | [4][9][13][14] |
| Physical Form | Lyophilized form is significantly more stable than solution. | Lyophilized | [8][11] |
| Amino Acid Sequence (C-terminal to Asp) | Small, flexible residues (e.g., Gly, Ser) increase degradation rate. | N/A (inherent to the peptide) | [4][7] |
| Buffer Composition | Some buffer species (e.g., acetate) can catalyze degradation. | Use non-catalytic buffers where possible. | [2] |
Table 2: Analytical Techniques for Detecting Ala-Asp Degradation
| Analytical Method | Principle | Information Obtained | References |
| RP-HPLC | Separation based on hydrophobicity. | Quantifies purity and separates parent peptide from degradation products. | [16][17] |
| LC-MS | Separation by HPLC followed by mass detection. | Identifies degradation products by their specific mass-to-charge ratio. | [13][19] |
| Capillary Electrophoresis (CE) | Separation based on charge and size. | Separates isomeric and other charged degradation products. | [16][18] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can separate isoforms of peptides and proteins. | [17][20] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Ala-Asp Stability
Forced degradation studies are essential to identify potential degradation products and pathways.[21][22][23]
-
Preparation of Peptide Stock: Dissolve the Ala-Asp dipeptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.
-
Stress Conditions: Aliquot the peptide solution and expose them to a range of stress conditions, including:
-
Acidic Stress: Adjust pH to 2-3 with HCl and incubate at a controlled temperature (e.g., 40°C).
-
Basic Stress: Adjust pH to 8-10 with NaOH and incubate at a controlled temperature.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) and incubate.
-
Thermal Stress: Incubate the peptide solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the stressed samples along with a control sample (stored at -80°C) using RP-HPLC and LC-MS to identify and quantify degradation products.
Visualizations
Caption: Chemical degradation pathway of Ala-Asp dipeptide via a succinimide intermediate.
Caption: Experimental workflow for a forced degradation study of Ala-Asp dipeptide.
Caption: Troubleshooting flowchart for Ala-Asp dipeptide stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoaspartate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. veeprho.com [veeprho.com]
- 13. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 18. A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization in Ala-Asp Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of the dipeptide Alanine-Aspartic acid (Ala-Asp).
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in Ala-Asp synthesis?
Epimerization is an unwanted side reaction in peptide synthesis where the stereochemistry at the α-carbon of an amino acid is inverted.[1][2] This leads to the formation of a diastereomeric impurity (e.g., D-Ala-L-Asp or L-Ala-D-Asp instead of the desired L-Ala-L-Asp). These impurities can be difficult to separate from the final product and can significantly impact the biological activity, safety, and efficacy of the resulting peptide therapeutic.[2]
Q2: What are the primary mechanisms of epimerization during peptide synthesis?
There are two main mechanisms through which epimerization can occur:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid (Alanine in this case) can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine component (Aspartic acid) can yield a mixture of epimers.[1][2]
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in epimerization.[1][3]
Q3: Why is the Aspartic acid residue a particular concern for side reactions?
Aspartic acid is prone to a specific side reaction called aspartimide formation .[4][5] This occurs when the side-chain carboxyl group of an aspartic acid residue attacks the backbone amide bond, forming a cyclic succinimide (B58015) intermediate. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, and the process can also lead to epimerization at the α-carbon of the aspartic acid residue.[4] Adding HOBt to the deprotection solution can help reduce aspartimide formation.[4][5]
Troubleshooting Guide
Issue: High levels of epimerization detected in the final Ala-Asp product.
This section provides potential causes and solutions to minimize epimerization.
| Potential Cause | Recommended Solution & Explanation |
| Inappropriate Coupling Reagent | Solution: Utilize urethane-protected amino acids or employ coupling reagents known for low epimerization potential such as those based on phosphonium (B103445) or aminium salts (e.g., HATU, HBTU, PyBOP).[6][7] These reagents, in the presence of additives, can accelerate the coupling reaction, minimizing the time the activated amino acid is susceptible to epimerization. |
| Suboptimal Coupling Additive | Solution: Always use a coupling additive. 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is generally superior to 1-hydroxybenzotriazole (B26582) (HOBt) in suppressing epimerization.[2][6] The electron-withdrawing nature of the nitrogen atom in HOAt makes it a better leaving group, accelerating the coupling reaction and reducing the lifetime of the activated species.[2] OxymaPure is a non-explosive alternative that also provides low epimerization.[6] |
| Excessively Strong or Hindered Base | Solution: The choice of base is critical. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or a sterically hindered base such as diisopropylethylamine (DIPEA).[6][8] For particularly sensitive couplings, a more hindered base like 2,4,6-collidine may be beneficial.[8][9] |
| High Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature. Cooling the reaction to 0°C can significantly reduce the rate of epimerization.[3][10] While elevated temperatures can speed up the reaction, they also increase the risk of epimerization.[11][12][13] |
| Inappropriate Solvent | Solution: The choice of solvent can influence the rate of epimerization. Polar aprotic solvents like Dimethylformamide (DMF) can sometimes increase the rate of epimerization.[10] Consider using less polar solvents like dichloromethane (B109758) (DCM) or a mixture of solvents if solubility allows.[10][14] |
| Inadequate Aspartate Side-Chain Protection | Solution: To minimize aspartimide formation, which can lead to epimerization, use a bulky protecting group for the β-carboxyl group of aspartic acid. Examples include the 2,4-dimethyl-3-pentyl (Dmpe) ester.[15][16] |
Quantitative Data Summary
The following tables summarize the impact of different experimental conditions on the extent of epimerization.
Table 1: Comparison of Coupling Additives
| Coupling Reagent | Additive | % Epimerization |
| DCC | HOBt | 5.2% |
| DCC | HOAt | 1.8% |
This data illustrates the superior performance of HOAt in reducing epimerization compared to HOBt under similar conditions.[2]
Table 2: Influence of Base on Epimerization
| Coupling Reagent/Additive | Base | % Epimerization |
| TFFH | DIEA | 0.8% |
| TFFH | Collidine | 0.1% |
This table highlights the significant reduction in epimerization achieved by using a more sterically hindered base.[8]
Experimental Protocols
Protocol 1: Standard Coupling Protocol to Minimize Epimerization
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat for Aspartic Acid: Repeat steps 2-6 for the coupling of Fmoc-Asp(O-tBu)-OH.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to deprotect the side chain and cleave the peptide from the resin.
Visualizations
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. chemrxiv.org [chemrxiv.org]
- 12. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. csbio.com [csbio.com]
- 14. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 15. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the NMR Signal of Ala-Asp
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the nuclear magnetic resonance (NMR) signal of the dipeptide Alanine-Aspartic Acid (Ala-Asp).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a weak NMR signal for my Ala-Asp sample?
A1: A weak NMR signal for a small molecule like Ala-Asp can stem from several factors:
-
Low Sample Concentration: The signal intensity is directly proportional to the concentration of the analyte. Low concentrations will inherently produce a weak signal.[1]
-
Poor Magnetic Field Homogeneity (Shimming): Improper shimming of the spectrometer is a common cause of broad and distorted peaks, which can result in low apparent signal intensity.[1]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters, such as the relaxation delay (D1) or the number of scans (ns), can lead to signal saturation or an insufficient signal-to-noise ratio.
-
Sample Precipitation or Aggregation: If Ala-Asp is not fully dissolved or begins to aggregate, it can lead to peak broadening and a significant reduction in signal intensity.[1]
-
Inherent Low Sensitivity of ¹³C NMR: The natural abundance of the NMR-active ¹³C isotope is only 1.1%, and it has a smaller gyromagnetic ratio compared to ¹H, resulting in inherently lower sensitivity.[2][3]
Q2: How can I significantly enhance the NMR signal of Ala-Asp?
A2: Several advanced NMR techniques can dramatically increase the signal intensity of your Ala-Asp sample:
-
Isotopic Labeling: Incorporating stable isotopes like ¹³C and ¹⁵N into the Ala-Asp molecule is a fundamental method to increase signal intensity for these nuclei, moving from natural abundance (~1.1% for ¹³C, ~0.4% for ¹⁵N) to near 100% enrichment.
-
Dynamic Nuclear Polarization (DNP): DNP enhances NMR signals by transferring the high polarization of electron spins to the nuclear spins. This is achieved by co-dissolving the sample with a stable radical polarizing agent and irradiating with microwaves at cryogenic temperatures. Signal enhancements of several orders of magnitude are possible.[4][5][6][7]
-
Paramagnetic Relaxation Enhancement (PRE): The addition of a paramagnetic agent can increase the relaxation rates of nearby nuclei. While this can be used for structural studies, it can also be employed to reduce the T1 relaxation time, allowing for a shorter recycle delay and thus more scans in a given amount of time, leading to improved signal-to-noise.[8][9][10]
Q3: What is the expected signal enhancement I can achieve with DNP for a dipeptide like Ala-Asp?
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with low Ala-Asp NMR signal intensity.
| Issue | Probable Cause | Recommended Solution |
| Weak or no observable signal | Low sample concentration. | Increase the concentration of the Ala-Asp sample. For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is a good starting point. For ¹³C NMR, a higher concentration is generally required.[1] If the sample amount is limited, consider using microprobes or Shigemi tubes.[1] |
| Poor shimming. | Re-shim the spectrometer. If using an automated shimming routine, consider performing a manual shim to further optimize the field homogeneity.[1] | |
| Incorrect receiver gain. | Ensure the receiver gain is set appropriately. An incorrectly set gain can lead to a clipped or weak signal. | |
| Broad, poorly resolved peaks | Sample is not fully dissolved or has precipitated. | Visually inspect the NMR tube for any solid particles or cloudiness. If present, filter the sample or try a different deuterated solvent in which Ala-Asp has better solubility.[1] |
| High sample viscosity. | A highly viscous sample can lead to broader lines. Diluting the sample or gently warming it (if the sample is stable) may help. | |
| Missing expected peaks (especially in ¹³C NMR) | Long T1 relaxation times for quaternary carbons. | For quaternary carbons in the Ala-Asp backbone and side chain, the T1 relaxation time can be long. Increase the relaxation delay (D1) to ensure full relaxation between pulses. Alternatively, use a smaller pulse angle (e.g., 30° or 45°) which allows for a shorter D1. |
| Insufficient number of scans. | The signal-to-noise ratio increases with the square root of the number of scans.[1] For weak signals, significantly increase the number of scans. |
Experimental Protocols
Isotopic Labeling of Ala-Asp via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of Ala-Asp with ¹³C and ¹⁵N labels using Fmoc chemistry.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-¹³C₃,¹⁵N-Ala-OH (or other desired labeled Alanine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Sintered glass funnel
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Asp(OtBu)-OH):
-
Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of the Second Amino Acid (Fmoc-¹³C₃,¹⁵N-Ala-OH):
-
Dissolve Fmoc-¹³C₃,¹⁵N-Ala-OH (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the labeled Ala-Asp dipeptide by mass spectrometry and NMR.
Dynamic Nuclear Polarization (DNP) NMR of Ala-Asp
This protocol provides a general workflow for preparing an Ala-Asp sample for DNP-NMR analysis.
Materials:
-
Isotopically labeled Ala-Asp
-
DNP Polarizing Agent (e.g., AMUPol, TEKPol)
-
Cryoprotectant solution (e.g., d8-glycerol/D₂O/H₂O in a 60:30:10 ratio)
-
NMR rotor (e.g., 3.2 mm sapphire rotor)
Procedure:
-
Sample Preparation:
-
Dissolve the isotopically labeled Ala-Asp in the cryoprotectant solution to the desired concentration.
-
Add the polarizing agent to the solution. The optimal concentration of the polarizing agent should be determined empirically but is typically in the range of 10-40 mM.
-
-
Rotor Packing:
-
Carefully pack the Ala-Asp solution containing the polarizing agent into the NMR rotor. Ensure there are no air bubbles.
-
-
DNP-NMR Experiment:
-
Cool the sample to cryogenic temperatures (typically around 100 K) inside the NMR probe.
-
Apply microwave irradiation at the appropriate frequency for the specific magnetic field and polarizing agent.
-
Acquire the NMR spectrum using appropriate pulse sequences (e.g., CP-MAS for solid-state).
-
Acquire a reference spectrum without microwave irradiation to calculate the signal enhancement factor (ε).
-
Paramagnetic Relaxation Enhancement (PRE) NMR of Ala-Asp
This protocol describes a method to use a paramagnetic agent to decrease T1 relaxation times for faster data acquisition.
Materials:
-
Ala-Asp sample
-
Paramagnetic agent (e.g., a stable nitroxide spin label like 3-Maleimido-PROXYL, or a chelated metal ion like Gd³⁺ or Mn²⁺)
-
NMR buffer
-
Reducing agent (e.g., ascorbic acid) for creating a diamagnetic control
Procedure:
-
Sample Preparation (Paramagnetic):
-
Dissolve the Ala-Asp sample in the NMR buffer to the desired concentration.
-
Add a small amount of the paramagnetic agent. The optimal concentration will depend on the agent and the desired effect, but a good starting point is in the low millimolar range.
-
-
NMR Data Acquisition (Paramagnetic):
-
Acquire a series of ¹H or ¹³C NMR spectra with varying, short relaxation delays (D1) to determine the new, shorter T1 value.
-
Acquire the final spectrum using an optimized D1 (typically 1.3-1.5 times the measured T1) and a large number of scans to maximize the signal-to-noise ratio.
-
-
Sample Preparation (Diamagnetic Control):
-
To the same NMR sample, add a reducing agent like ascorbic acid to quench the paramagnetism of the spin label. This creates the diamagnetic reference sample.
-
-
NMR Data Acquisition (Diamagnetic Control):
-
Acquire a reference spectrum under the same conditions as the paramagnetic sample. This allows for direct comparison of signal intensity and linewidth.
-
Quantitative Data Summary
The following tables summarize typical quantitative data relevant to enhancing the NMR signal of small molecules and peptides. Note that specific values for Ala-Asp may vary depending on experimental conditions.
Table 1: Typical DNP Signal Enhancement Factors (ε)
| Molecule Type | Nucleus | Enhancement Factor (ε) | Reference |
|---|---|---|---|
| Polypeptides (dissolution DNP) | ¹³C | 300 - 2000 | [5] |
| Polypeptides (dissolution DNP) | ¹H | 30 - 180 | [5] |
| U-¹³C,¹⁵N-Arginine (solid-state DNP) | ¹³C | ~130 | [4] |
| Aβ₄₀ Peptide in Lipids (solid-state DNP) | ¹³C | 16 - 87 |[4] |
Table 2: Typical NMR Acquisition Parameters for Peptides
| Parameter | ¹H NMR | ¹³C NMR | ¹H-¹³C HSQC |
|---|---|---|---|
| Concentration | 1-5 mM | >10 mM | 1-5 mM |
| Number of Scans (ns) | 16 - 64 | 1024 - 4096+ | 16 - 64 per increment |
| Relaxation Delay (D1) | 1 - 2 s | 2 - 5 s (longer for quats) | 1 - 1.5 s |
| Acquisition Time (at) | 2 - 4 s | 1 - 2 s | 0.1 - 0.2 s |
Visualizations
Caption: A step-by-step workflow for troubleshooting a low NMR signal for Ala-Asp.
Caption: Decision tree for selecting an appropriate signal enhancement technique for Ala-Asp.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Application of DNP-enhanced solid-state NMR to studies of amyloid-β peptide interaction with lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution NMR of polypeptides hyperpolarized by dynamic nuclear polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 9. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Ala-Asp in Complex Biological Matrices
This guide provides researchers, scientists, and drug development professionals with answers to common challenges and troubleshooting strategies for the quantitative analysis of the dipeptide Alanine-Aspartic acid (Ala-Asp) in complex biological matrices such as plasma, serum, or tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying Ala-Asp in biological samples?
Quantifying Ala-Asp is challenging due to a combination of factors inherent to both the analyte and the biological matrix:
-
High Polarity: As a small dipeptide, Ala-Asp is highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns. This can cause it to elute in the void volume with other polar matrix components, complicating detection.
-
Chemical Instability: Peptides containing aspartic acid (Asp) are susceptible to chemical degradation. Ala-Asp can undergo hydrolysis to form a cyclic imide intermediate, which can then lead to cleavage of the peptide bond or isomerization into an inactive iso-aspartate form, resulting in inaccurate quantification.
-
Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules. These components can interfere with the ionization of Ala-Asp in the mass spectrometer's source, causing ion suppression or enhancement, which adversely affects accuracy, precision, and sensitivity. Endogenous phospholipids (B1166683) are a major source of these effects.
-
Low Abundance: Endogenous or administered concentrations of Ala-Asp can be very low, requiring highly sensitive analytical methods to achieve the necessary limits of quantification (LOQ).
-
Sample Preparation Complexity: Efficiently extracting the polar Ala-Asp dipeptide while simultaneously removing high-abundance interfering components like proteins and phospholipids is a significant challenge.
Q2: Why is sample preparation so critical for Ala-Asp analysis?
A robust sample preparation protocol is essential to mitigate the challenges listed above. An effective strategy aims to:
-
Remove Interferences: Primarily, it removes high-abundance proteins and phospholipids that can cause matrix effects and foul the analytical column and mass spectrometer.
-
Concentrate the Analyte: It can concentrate Ala-Asp from a larger sample volume, which is crucial for achieving the low detection limits often required.
-
Improve Method Robustness: Cleaner samples lead to more reproducible chromatographic performance, longer column life, and reduced instrument downtime for cleaning and maintenance.
Q3: What are matrix effects and how can they be assessed and mitigated?
Matrix effect refers to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix. This results in either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate results.
-
Assessment: Matrix effects are typically evaluated by comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent. This ratio is called the matrix factor (MF). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.
-
Mitigation Strategies:
-
Effective Sample Cleanup: Techniques like solid-phase extraction (SPE), particularly mixed-mode SPE, are more effective at removing interfering compounds than simpler methods like protein precipitation (PPT).
-
Chromatographic Separation: Optimizing the LC method to separate Ala-Asp from the regions where matrix components elute can significantly reduce interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., ¹³C, ¹⁵N-labeled Ala-Asp) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.
-
Q4: What specific degradation pathways affect Ala-Asp stability?
The presence of an aspartic acid residue makes Ala-Asp susceptible to specific, pH-dependent degradation pathways. The primary concern is the formation of a cyclic succinimide (B58015) intermediate. This intermediate can then resolve in two ways:
-
Re-formation of the standard Ala-Asp peptide bond.
-
Formation of an Ala-isoAsp peptide, where the linkage is through the beta-carboxyl group of the aspartic acid side chain instead of the alpha-carboxyl group. This isomerization can impact biological activity and lead to underestimation of the active compound if the analytical method does not separate the two isomers. To minimize degradation, samples should be kept at a low temperature and neutral or slightly acidic pH, and prolonged storage should be avoided.
Troubleshooting Guide
Problem: Low or No Signal Intensity for Ala-Asp
This is a common issue that can stem from multiple points in the analytical workflow.
Caption: A decision tree for troubleshooting low signal intensity of Ala-Asp.
Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Cause: Suboptimal chromatography due to the high polarity of Ala-Asp.
-
Solution:
-
Select an Appropriate Column: Standard C18 columns may not provide sufficient retention. Consider using columns designed for polar analytes, such as those with an embedded polar group (e.g., "AQ" type columns) or employing Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent charge state. For ESI-MS, small amounts of an acid modifier like formic acid (0.1%) are typically used for positive ion mode.
-
Check for Column Overload: Injecting too high a concentration can lead to peak fronting. Dilute the sample and re-inject.
-
Rule out System Issues: A degraded guard column, column fouling from dirty samples, or extra-column volume (e.g., excessively long tubing) can all cause peak broadening.
-
Problem: High Variability in Results / Poor Precision
-
Possible Cause: Inconsistent sample preparation or uncompensated matrix effects.
-
Solution:
-
Automate Sample Preparation: If possible, use automated liquid handlers to minimize pipetting variability.
-
Implement a SIL-IS: A stable isotope-labeled internal standard is the most reliable way to correct for variability during both sample preparation and MS ionization. Ensure the IS is added at the very beginning of the sample preparation process.
-
Ensure Complete Protein Disruption: Peptides can bind to plasma proteins. Inconsistent disruption of this binding will lead to variable recovery. Pre-treatment with organic solvents or denaturing agents can improve this.
-
Check for Non-Specific Binding: Peptides can adsorb to the surfaces of plasticware (pipette tips, collection plates). Using low-binding labware or optimizing the sample diluent (e.g., by increasing organic content) can mitigate this.
-
Experimental Protocols
Protocol 1: Ala-Asp Extraction from Human Plasma via SPE
This protocol provides a general methodology for extracting Ala-Asp from a complex matrix like plasma. Note: This is a template and must be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a low-binding microcentrifuge tube, add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. Vortex briefly.
-
Add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for SPE.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Condition: Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the supernatant from the protein precipitation step onto the SPE sorbent.
-
Wash 1 (Organic): Wash the sorbent with 1 mL of 2% formic acid in acetonitrile to remove hydrophobic interferences.
-
Wash 2 (Aqueous): Wash the sorbent with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Elute: Elute the Ala-Asp and SIL-IS with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in 50:50 acetonitrile:water. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: A reversed-phase column suitable for polar analytes (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 2% B
-
0.5 - 3.0 min: Ramp to 50% B
-
3.0 - 3.5 min: Ramp to 95% B (column wash)
-
3.5 - 4.0 min: Return to 2% B
-
4.0 - 5.0 min: Equilibrate at 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of Ala-Asp.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions and collision energies for both Ala-Asp and its SIL-IS.
Data Presentation
Quantitative data from method validation should be summarized for clarity. The following tables show illustrative data for a hypothetical validated method.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 65 ± 8.2 | 45 ± 11.5 | 92 ± 4.5 |
| Matrix Effect (%) | 78 ± 10.1 (Suppression) | 95 ± 7.8 | 103 ± 5.1 |
| Process Efficiency (%) | 51 | 43 | 95 |
| Relative Standard Deviation (%) | < 15 | < 20 | < 10 |
| Cleanliness of Extract | Poor | Fair | Excellent |
Table 2: Illustrative Method Validation Summary
| Validation Parameter | Result |
| Linear Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy (% Bias at LLOQ, LQC, MQC, HQC) | -5.6% to +4.2% |
| Precision (%RSD at LLOQ, LQC, MQC, HQC) | < 8.5% |
| Short-Term Stability (24h, Room Temp) | Stable (<10% change) |
| Freeze-Thaw Stability (3 cycles) | Stable (<12% change) |
| Long-Term Stability (30 days, -80°C) | Stable (<10% change) |
Visualizations
Caption: A high-level overview of the analytical workflow for Ala-Asp quantification.
Technical Support Center: Optimizing Cleavage of Ala-Asp from Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the Ala-Asp dipeptide from the resin in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing an Aspartic Acid (Asp) residue, such as Ala-Asp?
The main challenge is the formation of an aspartimide intermediate. This side reaction can occur during both the Fmoc-deprotection steps of the synthesis and the final acidic cleavage from the resin.[1][2] Aspartimide formation is particularly prevalent in sequences where Asp is followed by a small amino acid like Glycine (Gly), Alanine (Ala), or Serine (Ser).[2][3]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation can lead to several undesirable outcomes, including:
-
Low yield of the target peptide: A portion of the desired peptide is converted into byproducts.
-
Formation of impurities: The aspartimide ring can be opened by nucleophiles to form a mixture of α- and β-peptides, which are often difficult to separate from the desired product due to their similar mass and polarity.[1][4]
-
Racemization: The stereochemical integrity of the aspartic acid residue can be compromised.[5]
-
Chain termination: In some cases, aspartimide formation can lead to the termination of the peptide chain during synthesis.[6]
Q3: What are the standard cleavage cocktails used for cleaving peptides from the resin?
The most common method for cleaving peptides from the resin in Fmoc-based SPPS is treatment with a strong acid, typically Trifluoroacetic Acid (TFA), in the presence of scavengers.[7] Scavengers are added to trap the reactive cationic species generated from the cleavage of protecting groups, thus preventing side reactions with sensitive amino acid residues.[8]
Q4: How can I minimize aspartimide formation during the final cleavage step?
Minimizing aspartimide formation during cleavage involves optimizing the cleavage conditions. Strategies include:
-
Using a milder cleavage cocktail: While TFA is standard, alternative and milder cleavage reagents can be employed.
-
Optimizing cleavage time: Prolonged exposure to strong acid can increase the likelihood of side reactions. It is advisable to determine the minimum time required for complete cleavage through small-scale trials.[8]
-
Performing cleavage at a lower temperature: Reducing the temperature of the cleavage reaction can help to minimize side reactions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Increase the cleavage reaction time. A trial cleavage on a small amount of resin can help determine the optimal duration. - Ensure a sufficient volume of the cleavage cocktail is used to swell the resin adequately.[8] |
| Premature cleavage during synthesis. | - For acid-labile linkers, ensure that the Fmoc-deprotection conditions are not too harsh. The addition of a weak acid to the piperidine (B6355638) solution can sometimes be beneficial.[4] | |
| Presence of Impurities with the Same Mass as the Desired Peptide | Aspartimide formation followed by hydrolysis to α- and β-peptides. | - During synthesis, consider using a 2,4-dimethoxybenzyl (Dmb) protecting group on the amide backbone of the amino acid preceding Asp to completely prevent aspartimide formation.[2] - During Fmoc deprotection, add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution to significantly suppress aspartimide formation.[10] - Use a weaker base such as piperazine (B1678402) for Fmoc deprotection, although this may slow down the deprotection step.[10] |
| Presence of Impurities with Higher Molecular Weight | Incomplete removal of side-chain protecting groups. | - Ensure the cleavage cocktail contains the appropriate scavengers for the protecting groups present in your peptide. - Increase the cleavage time or use a stronger cleavage cocktail if necessary.[8] |
| Re-attachment of cleaved protecting groups to sensitive residues (e.g., Trp, Met, Cys). | - Use a cleavage cocktail with a suitable combination of scavengers. For example, Reagent K is a robust, universal cocktail for peptides with multiple sensitive residues. |
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Cleavage Cocktail | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A general-purpose, low-odor cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. |
| HCl in HFIP | 0.1 N Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP) | A TFA-free alternative that is less corrosive. The resulting chloride counter-ion is often biologically benign. |
| TMSBr in TFA | Trimethylsilyl Bromide (TMSBr) in TFA with scavengers (e.g., Thioanisole, EDT, m-cresol) | A strong cleavage reagent effective for difficult sequences and stubborn protecting groups. It can suppress the sulfonation of Trp. |
Table 2: Strategies to Suppress Aspartimide Formation
| Strategy | Reagent/Modification | Efficacy | Reference |
| Modified Fmoc Deprotection | Addition of 0.1 M HOBt to 20% piperidine in DMF | Significantly reduces aspartimide formation. | [10] |
| Use of weaker bases like piperazine instead of piperidine | Reduces the rate of aspartimide formation. | [10] | |
| Backbone Protection | Use of a Dmb-protected dipeptide (e.g., Fmoc-Ala-(Dmb)-Asp-OH) | Can completely prevent aspartimide formation by masking the amide nitrogen. | [2] |
| Alternative Protecting Groups for Asp Side Chain | Use of bulky side-chain protecting groups (e.g., O-3-methylpent-3-yl) | Steric hindrance reduces the likelihood of cyclization. | [6] |
| Alternative Synthesis Strategy | Picoc-SPPS | Can completely eliminate aspartimide formation due to mild deprotection conditions. A study on an Asp-Gly sequence showed ~8% aspartimide with standard Fmoc-SPPS, which was eliminated with Picoc-SPPS. | [3] |
Disclaimer: The quantitative data presented is based on model peptides containing Aspartic Acid and may not be directly representative of the Ala-Asp dipeptide. These values should be used as a starting point for optimization.
Experimental Protocols
CAUTION: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for the cleavage of the Ala-Asp dipeptide from an acid-labile resin when no other sensitive amino acid residues are present.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell the resin and remove any residual Dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1-2 hours. The optimal time should be determined by a small-scale trial cleavage.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add approximately 10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Milder Cleavage with HCl in HFIP
This protocol is a TFA-free alternative that may reduce acid-catalyzed side reactions.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Cocktail Preparation:
-
Prepare a 0.1 N solution of HCl in HFIP. This can be achieved by diluting a stock solution of HCl.
-
-
Cleavage Reaction:
-
Add the freshly prepared HCl/HFIP cocktail to the resin (approximately 2 mL per 100 mg of resin).
-
Agitate the mixture at room temperature. The cleavage time may be longer than with TFA and should be optimized (e.g., 2-4 hours).
-
-
Peptide Isolation, Precipitation, Collection, and Drying:
-
Follow the same steps for peptide isolation, precipitation, collection, and drying as in Protocol 1.
-
Mandatory Visualizations
Caption: Mechanism of aspartimide formation during SPPS.
Caption: General workflow for solid-phase synthesis and cleavage of Ala-Asp.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Purification strategies for high-purity L-alanyl-L-aspartic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity L-alanyl-L-aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced L-alanyl-L-aspartic acid?
A1: Impurities can originate from the starting materials or be generated during the synthesis process. Common impurities include:
-
Starting Material Impurities: Residual L-alanine and L-aspartic acid, as well as their related impurities (e.g., malic acid in L-aspartic acid or glutamic acid in L-alanine). Enantiomeric (D-isomers) or diastereomeric impurities from the starting amino acids can also be present.
-
Process-Related Impurities:
-
Unreacted starting materials: Incomplete coupling reactions can leave unreacted L-alanine and L-aspartic acid in the crude product.
-
Byproducts of coupling: Depending on the coupling reagents and reaction conditions, various side products can form.
-
Diastereomers: Racemization during the coupling process can lead to the formation of D-alanyl-L-aspartic acid, L-alanyl-D-aspartic acid, or D-alanyl-D-aspartic acid.
-
Deletion or truncated sequences: Although less common in dipeptide synthesis compared to longer peptides, these can still occur.
-
Q2: Which chromatographic technique is best suited for purifying L-alanyl-L-aspartic acid?
A2: A combination of chromatographic techniques is often the most effective approach.
-
Ion-Exchange Chromatography (IEC): This is an excellent initial "capture" step. L-alanyl-L-aspartic acid is an acidic dipeptide and will bind to an anion exchange resin. This method is effective at removing neutral and basic impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for the final "polishing" step to achieve high purity. It separates the dipeptide from closely related impurities based on hydrophobicity.
Q3: My L-alanyl-L-aspartic acid shows poor retention on a C18 column during RP-HPLC. What can I do?
A3: Poor retention of hydrophilic peptides like L-alanyl-L-aspartic acid is a common issue. Here are some strategies to improve retention:
-
Use a different stationary phase: Consider a column with a more polar endcapping or a different bonded phase, such as a C8 column or one specifically designed for polar compounds.
-
Adjust the mobile phase: Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds that are not well-retained in reversed-phase chromatography.
Q4: How can I crystallize L-alanyl-L-aspartic acid to improve its purity?
A4: Crystallization can be an effective purification step, especially after initial purification by chromatography. Key factors to consider are solvent selection, temperature, and pH. Given that the crystal structure of L-alanyl-L-aspartic acid has been determined, a crystallization approach is feasible. A common technique is anti-solvent crystallization, where a solvent in which the dipeptide is soluble is mixed with a solvent in which it is insoluble, causing it to precipitate out in crystalline form.
Q5: What analytical methods should I use to confirm the purity of my final product?
A5: A combination of analytical techniques is crucial to confirm both the purity and identity of the purified L-alanyl-L-aspartic acid:
-
Analytical RP-HPLC: To determine the final purity by assessing the area of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the dipeptide.
-
Amino Acid Analysis (AAA): To verify the amino acid composition of the peptide, confirming that it contains one residue of alanine (B10760859) and one of aspartic acid.
Troubleshooting Guides
Chromatographic Purification
| Problem | Potential Cause | Suggested Solution |
| Broad or Split Peaks in RP-HPLC | Peptide Aggregation: The dipeptide may be aggregating in the sample solvent or on the column. | 1. Dissolve in a stronger solvent: Use a small amount of a solvent like DMSO to dissolve the peptide before diluting with the mobile phase.2. Lower sample concentration: Inject a more dilute solution.3. Increase column temperature: This can sometimes disrupt aggregation. |
| Column Overload: Injecting too much sample. | Reduce the amount of sample injected onto the column. | |
| Column Degradation: The stationary phase may be degrading, or the column could be clogged. | 1. Flush the column: Follow the manufacturer's instructions for column washing.2. Replace the column: If flushing does not resolve the issue, the column may need to be replaced. | |
| Poor Recovery from the Column | Peptide Precipitation: The dipeptide may be precipitating on the column or in the collection tubes. | 1. Check solubility: Ensure the dipeptide is soluble in the mobile phase conditions throughout the gradient.2. Collect fractions into a solubilizing buffer: For example, tubes pre-filled with a small amount of a buffer that ensures solubility. |
| Adsorption to Vials/Tubing: The dipeptide may be adsorbing to glass or plastic surfaces. | Use low-adsorption vials and tubing. | |
| Peak Tailing in RP-HPLC | Secondary Interactions: The acidic side chain of aspartic acid can interact with residual silanol (B1196071) groups on the silica-based column. | Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the amount of sample injected onto the column. |
Crystallization
| Problem | Potential Cause | Suggested Solution |
| No Crystals Forming | Solution is Not Supersaturated: The concentration of the dipeptide is too low. | 1. Concentrate the solution: Slowly evaporate the solvent.2. Add more anti-solvent: Gradually add a solvent in which the dipeptide is insoluble. |
| Low Purity of Starting Material: High levels of impurities can inhibit crystal formation. | Pre-purify the dipeptide using a technique like ion-exchange chromatography to increase the purity before attempting crystallization. | |
| Inappropriate Solvent System: The chosen solvent/anti-solvent pair is not suitable. | Experiment with different solvent systems. For a hydrophilic dipeptide, a common system could be water as the solvent and a miscible organic solvent like ethanol (B145695) or isopropanol (B130326) as the anti-solvent. | |
| Poor Crystal Quality (Oily Precipitate, Small or Twinned Crystals) | Crystallization is Occurring Too Quickly: Rapid precipitation leads to disordered solids instead of well-formed crystals. | 1. Slow down the process: Add the anti-solvent more slowly or cool the solution gradually to allow for ordered crystal growth.2. Reduce the supersaturation level: Start with a slightly lower concentration of the dipeptide. |
| Suboptimal Growth Conditions: Temperature, concentration, and agitation are not optimized. | Systematically vary parameters such as temperature, concentration, and the rate of anti-solvent addition or cooling. |
Experimental Protocols
Two-Step Chromatographic Purification of L-Alanyl-L-Aspartic Acid
This protocol outlines a general two-step process for purifying L-alanyl-L-aspartic acid, starting with ion-exchange chromatography followed by reversed-phase HPLC.
Step 1: Ion-Exchange Chromatography (Anion Exchange)
-
Objective: To capture the acidic dipeptide and remove neutral and basic impurities.
-
Resin: A strong anion exchange (SAX) resin.
-
Buffers:
-
Binding/Equilibration Buffer: 20 mM Tris-HCl, pH 8.5
-
Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
-
-
Procedure:
-
Equilibrate the anion exchange column with 5-10 column volumes (CV) of Binding/Equilibration Buffer.
-
Dissolve the crude dipeptide in the Binding/Equilibration Buffer and adjust the pH to 8.5 if necessary.
-
Load the sample onto the column.
-
Wash the column with 5-10 CV of Binding/Equilibration Buffer to remove unbound impurities.
-
Elute the bound dipeptide using a linear gradient of 0-100% Elution Buffer over 10-20 CV.
-
Collect fractions and analyze by analytical RP-HPLC to identify those containing the purified dipeptide.
-
Pool the pure fractions and desalt if necessary before the next step.
-
Step 2: Preparative Reversed-Phase HPLC
-
Objective: To polish the dipeptide to high purity, removing closely related impurities.
-
Column: A preparative C18 column.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 98% A, 2% B).
-
Dissolve the pooled and desalted fractions from the IEC step in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the dipeptide using a shallow gradient of Mobile Phase B (e.g., 2-20% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC results.
-
Collect fractions across the main peak.
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specification.
-
Lyophilize the pooled fractions to obtain the final high-purity L-alanyl-L-aspartic acid as a powder.
-
Visualizations
Caption: Workflow for the two-step purification of L-alanyl-L-aspartic acid.
Caption: Troubleshooting decision tree for L-alanyl-L-aspartic acid purification.
Technical Support Center: Reproducible Quantification of Ala-Asp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the reproducible quantification of the dipeptide Alanine-Aspartate (Ala-Asp).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving reproducible quantification of Ala-Asp?
A1: The primary challenges in the reproducible quantification of Ala-Asp often stem from sample preparation, matrix effects, and the inherent chemical properties of the dipeptide. Key issues include:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of Ala-Asp in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
-
Peptide Stability: Ala-Asp, like other peptides, can be susceptible to degradation pathways such as hydrolysis or deamidation, particularly under harsh sample processing conditions.[4]
-
Chromatographic Resolution: Achieving baseline separation of Ala-Asp from isomeric or isobaric compounds is crucial for accurate measurement.[5][6]
-
Low Abundance: In biological samples, Ala-Asp may be present at low concentrations, requiring highly sensitive analytical methods.[7]
Q2: How can I minimize matrix effects in my Ala-Asp quantification assay?
A2: Minimizing matrix effects is critical for accurate and reproducible results. Several strategies can be employed:
-
Effective Sample Preparation: Utilize robust sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8] Protein precipitation is a simpler method but may be less effective at removing certain interferences.[9]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate Ala-Asp from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[1]
-
Use of Internal Standards: Incorporating a stable isotope-labeled (SIL) internal standard of Ala-Asp is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[1]
-
Standard Addition: This method involves adding known amounts of a standard to the sample to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[1]
Q3: What are the key parameters to consider for validating an LC-MS/MS method for Ala-Asp quantification?
A3: Method validation ensures that your analytical procedure is suitable for its intended purpose. According to ICH guidelines, the following parameters are essential to evaluate[4][10]:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[11]
-
Accuracy: The closeness of the measured value to the true value.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pI of Ala-Asp. |
| Secondary Interactions with Column | Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase. Consider a different column chemistry. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and extraction procedures. Automate sample preparation steps if possible. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS detector response. Perform system suitability tests before each run. |
| Variable Matrix Effects | Improve sample clean-up to remove more interfering substances. Use a stable isotope-labeled internal standard.[1] |
| Analyte Instability | Investigate the stability of Ala-Asp in the sample matrix and during storage. Ensure samples are stored properly and analyzed within the stability window.[4] |
Issue 3: Low Signal Intensity or Inability to Detect Ala-Asp
| Possible Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters for Ala-Asp. |
| Ion Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Improve the sample preparation method.[8] |
| Inefficient Ionization | Adjust the mobile phase composition (e.g., pH, organic solvent content) to enhance the ionization of Ala-Asp. |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of the dipeptide.[4] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the analysis of amino acids and dipeptides using LC-MS/MS. These values can serve as a benchmark for method development and validation for Ala-Asp quantification.
Table 1: Example Linearity and Quantification Limits for Amino Acid Analysis
| Analyte | Linearity Range (µM) | LOQ (nM) | Reference |
| Asparagine | 0.5 - 500 | 5 | [6] |
| Aspartic Acid | 1 - 1000 | 10 | [6] |
| Glutamine | 0.5 - 500 | 5 | [6] |
| Glutamic Acid | 5 - 5000 | 50 | [6] |
Table 2: Method Validation Parameters for Amino Acid Quantification in Plasma
| Parameter | Acceptance Criteria | Reference |
| Accuracy (% Bias) | Within ±20% | [9] |
| Precision (%CV) | Below 20% | [9] |
| Linearity (R²) | > 0.99 | [6] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for Ala-Asp Quantification
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 400 µL of ice-cold methanol (B129727) containing the internal standard (e.g., ¹³C,¹⁵N-labeled Ala-Asp).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[12]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Method for Ala-Asp Quantification
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for Ala-Asp and its internal standard. The precursor ion will be the [M+H]⁺ of Ala-Asp, and the product ions will be characteristic fragments.
-
Optimization: Infuse a standard solution of Ala-Asp to determine the optimal cone voltage and collision energy for the MRM transitions.
-
Visualizations
Caption: A generalized workflow for Ala-Asp quantification.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS analysis of Ala-Asp.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of the dipeptide Alanine-Aspartic Acid (Ala-Asp).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of Ala-Asp?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] For Ala-Asp, a small polar dipeptide, common matrix components in biological fluids like plasma (e.g., phospholipids, salts, and endogenous metabolites) can suppress or enhance its signal during electrospray ionization (ESI). This interference can lead to inaccurate and irreproducible quantification.[2] Ion suppression is the more common issue, where matrix components compete with Ala-Asp for ionization, reducing its signal intensity.[1]
Q2: Why is my Ala-Asp signal response inconsistent across different plasma samples?
A2: High signal variability between samples is often due to significant differences in the composition of the biological matrix from one individual to another.[3] Inconsistent sample preparation can also contribute to this variability. To compensate for this, it is highly recommended to use a stable isotope-labeled internal standard (SIL-IS), such as Ala-Asp-d3.[3] A SIL-IS co-elutes with Ala-Asp and experiences similar matrix effects, allowing for reliable normalization of the signal.
Q3: I am observing low recovery of Ala-Asp. What are the potential causes and solutions?
A3: Low recovery of polar peptides like Ala-Asp can stem from several factors:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting a polar analyte from the matrix. For instance, liquid-liquid extraction (LLE) often yields poor recovery for polar peptides.
-
Adsorption: Peptides can adsorb to plasticware and column hardware. Using low-binding consumables can help mitigate this.
-
Proteolytic Degradation: Endogenous enzymes in biological samples can degrade peptides. Immediate processing of samples after collection or the use of protease inhibitors is recommended.[4]
To improve recovery, consider optimizing your sample preparation protocol. Solid-phase extraction (SPE) is generally more effective than LLE for peptides.[5] Protein precipitation is a simpler method but may result in a less clean extract, leading to more significant matrix effects.[6]
Q4: Which chromatographic technique is best suited for Ala-Asp analysis?
A4: Due to its polar nature, Ala-Asp is often poorly retained on traditional reversed-phase (RP) C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating polar compounds.[7][8] HILIC columns utilize a polar stationary phase with a high organic content mobile phase, which promotes the retention of polar analytes like Ala-Asp. This technique often provides better separation from non-polar matrix components that can cause ion suppression.[9]
Q5: How can I quantitatively assess the matrix effect for my Ala-Asp assay?
A5: The matrix effect can be quantified using the post-extraction spike method.[2] This involves comparing the peak area of Ala-Asp spiked into a blank matrix extract (after the extraction procedure) with the peak area of Ala-Asp in a neat solution (mobile phase). The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement.[2] A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column. 3. Column overload. | 1. Adjust the mobile phase pH to be ~2 units away from the pKa of Ala-Asp. 2. Consider a different column chemistry (e.g., a HILIC column with a different stationary phase). 3. Reduce the injection volume or dilute the sample. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Inadequate sample cleanup. 3. Use of non-volatile buffers (e.g., phosphate (B84403) buffers). | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system. 2. Implement a more rigorous sample preparation method like SPE.[10] 3. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate. |
| No or Very Low Ala-Asp Signal | 1. Severe ion suppression. 2. Analyte degradation. 3. Incorrect mass spectrometer settings. | 1. Improve sample cleanup to remove interfering matrix components. Optimize chromatography to separate Ala-Asp from the suppression zone.[2] 2. Ensure proper sample handling and storage to prevent degradation. Consider adding protease inhibitors.[4] 3. Infuse a standard solution of Ala-Asp to optimize MS parameters (e.g., cone voltage, collision energy). |
| Inconsistent Retention Time | 1. Unstable column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Replace the column if it has exceeded its lifetime. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of common sample preparation techniques for the analysis of small, polar peptides like Ala-Asp in plasma. The values are illustrative and based on literature for similar analytes.[5][6][11]
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect Severity | Complexity | Recommendation for Ala-Asp |
| Protein Precipitation (PPT) | 50-80 | High | Low | Suitable for initial screening, but may require further optimization to manage matrix effects. |
| Liquid-Liquid Extraction (LLE) | < 30 | Medium | Medium | Generally not recommended due to poor recovery of polar peptides. |
| Solid-Phase Extraction (SPE) | 70-95 | Low | High | Highly Recommended. Provides the cleanest extracts and highest recovery. Mixed-mode or polymeric sorbents are often effective.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Ala-Asp from Human Plasma
This protocol is adapted from a method for a similar small peptide and is a good starting point for optimization.[4]
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 200 µL of 1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Procedure (using a mixed-mode cation exchange SPE plate):
-
Conditioning: Condition the SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the SPE plate with 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE plate.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of 20% methanol in water.
-
-
Elution: Elute Ala-Asp with 500 µL of 5% ammonium hydroxide (B78521) in 80:20 (v/v) acetonitrile/water into a clean collection plate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 v/v acetonitrile/water with 0.1% formic acid).
-
Protocol 2: HILIC-LC-MS/MS Analysis of Ala-Asp
This protocol is based on established methods for the analysis of amino acids and small peptides.[7][9]
-
LC System: UPLC/HPLC system capable of high-pressure gradients.
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 5.0 0.4 40 60 5.1 0.4 5 95 | 7.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive
-
MRM Transitions (Illustrative):
-
Ala-Asp: Q1 (m/z) -> Q3 (m/z)
-
Ala-Asp-d3 (IS): Q1 (m/z) -> Q3 (m/z) (Note: Specific m/z values need to be determined by direct infusion of Ala-Asp and its SIL-IS.)
-
Visualizations
Caption: Experimental workflow for Ala-Asp quantification.
Caption: Troubleshooting logic for inconsistent Ala-Asp results.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork: Evaluation of solid-phase extraction procedures in peptide analysis [storkapp.me]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. actapharmsci.com [actapharmsci.com]
Validation & Comparative
Ala-Asp versus Asp-Ala biological activity comparison.
An Objective Comparison of the Biological Activities of Ala-Asp and Asp-Ala Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the biological activities of the dipeptides Alanine-Aspartic Acid (Ala-Asp) and Aspartic Acid-Alanine (Asp-Ala). Direct comparative experimental studies on these two isomers are notably scarce in publicly available literature. Therefore, this document synthesizes findings from individual studies on each dipeptide and draws upon established structure-activity relationships of bioactive peptides to offer a theoretical and practical comparison. The guide covers potential antioxidant, antihypertensive, and anti-inflammatory activities, presenting available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key concepts and workflows.
Introduction
Dipeptides, composed of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities beyond their basic nutritional role as protein building blocks. The specific sequence of amino acids in a dipeptide is a critical determinant of its bioactivity, with isomeric dipeptides such as Ala-Asp and Asp-Ala potentially exhibiting distinct physiological effects. This guide aims to provide a comprehensive comparison of these two dipeptides for researchers and professionals in drug development and related scientific fields. Given the limited direct comparative data, this guide combines theoretical insights with available experimental findings for each peptide individually.
Structural and Physicochemical Properties
The primary difference between Ala-Asp and Asp-Ala lies in the position of the N-terminal and C-terminal amino acids. In Ala-Asp, the N-terminus is Alanine, a hydrophobic amino acid, and the C-terminus is Aspartic Acid, an acidic and hydrophilic amino acid. Conversely, in Asp-Ala, the N-terminus is Aspartic Acid, and the C-terminus is Alanine. This structural inversion influences the overall charge distribution, hydrophobicity, and steric hindrance of the molecule, which in turn can affect its interaction with biological targets.
| Property | Ala-Asp | Asp-Ala |
| N-terminal Amino Acid | Alanine (Ala) | Aspartic Acid (Asp) |
| C-terminal Amino Acid | Aspartic Acid (Asp) | Alanine (Ala) |
| Molecular Formula | C₇H₁₂N₂O₅ | C₇H₁₂N₂O₅ |
| Molecular Weight | 204.18 g/mol | 204.18 g/mol |
| Isoelectric Point (pI) | Acidic | Acidic |
| Overall Charge (pH 7.4) | Negative | Negative |
Comparative Biological Activities: A Theoretical Framework
The biological activity of dipeptides is intrinsically linked to their amino acid composition and sequence. The following sections explore the potential activities of Ala-Asp and Asp-Ala based on established structure-activity relationships for antioxidant, antihypertensive, and anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of peptides is often attributed to the presence of specific amino acid residues that can donate hydrogen atoms, scavenge free radicals, or chelate pro-oxidant metal ions. Acidic amino acids like Aspartic Acid can contribute to antioxidant activity through metal ion chelation due to their carboxyl groups.
While no direct comparative studies on the antioxidant potential of Ala-Asp and Asp-Ala were identified, the presence of Aspartic Acid in both dipeptides suggests they may possess some antioxidant capabilities. The position of the Aspartic Acid residue could influence the accessibility of its carboxyl group for metal chelation, potentially leading to differences in activity.
Table 1: Summary of Postulated Antioxidant Activity
| Dipeptide | Potential Mechanism | Supporting Rationale |
| Ala-Asp | Metal Ion Chelation | The C-terminal Aspartic Acid's free carboxyl group may chelate pro-oxidant metal ions. |
| Asp-Ala | Metal Ion Chelation | The N-terminal Aspartic Acid's side chain carboxyl group may participate in metal ion chelation. |
Antihypertensive Activity (ACE Inhibition)
Many bioactive peptides exert antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE). The structure-activity relationship for ACE-inhibitory peptides often highlights the importance of the C-terminal amino acid. Peptides with hydrophobic amino acids at the C-terminus are frequently reported to exhibit potent ACE inhibition.
Based on this principle, Asp-Ala , which has a hydrophobic Alanine at the C-terminus, would be theoretically more likely to exhibit significant ACE inhibitory activity compared to Ala-Asp , which has a hydrophilic Aspartic Acid at its C-terminus.
Table 2: Predicted ACE Inhibitory Activity
| Dipeptide | Predicted ACE Inhibitory Potential | Rationale based on Structure-Activity Relationship |
| Ala-Asp | Lower | C-terminal amino acid is hydrophilic (Aspartic Acid). |
| Asp-Ala | Higher | C-terminal amino acid is hydrophobic (Alanine). |
Anti-inflammatory Activity
The anti-inflammatory effects of peptides can be mediated through various mechanisms, including the modulation of cytokine production and the inhibition of inflammatory enzymes. The specific structural features that govern the anti-inflammatory activity of dipeptides are less well-defined than for other activities. However, some studies suggest that both hydrophobic and charged residues can play a role. Without direct experimental data, a definitive comparison of the anti-inflammatory potential of Ala-Asp and Asp-Ala remains speculative.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess and compare the biological activities of Ala-Asp and Asp-Ala.
Antioxidant Activity Assays
This assay measures the ability of the dipeptides to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Prepare a stock solution of the dipeptide in a suitable solvent (e.g., deionized water or ethanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the dipeptide solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the dipeptide required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
This assay measures the ability of the dipeptides to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the dipeptide solution (at various concentrations) to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity is expressed as µM Trolox equivalents or µM Fe²⁺ equivalents.
Antihypertensive Activity Assay
This assay measures the ability of the dipeptides to inhibit the activity of Angiotensin-Converting Enzyme (ACE).
Protocol:
-
The substrate for ACE, Hippuryl-His-Leu (HHL), is used.
-
Prepare a solution of ACE (from rabbit lung) in a buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.3, containing 300 mM NaCl).
-
Prepare solutions of the dipeptides at various concentrations.
-
In a reaction tube, pre-incubate 50 µL of the dipeptide solution with 50 µL of the ACE solution at 37°C for 10 minutes.
-
Start the reaction by adding 150 µL of the HHL solution (5 mM in the same buffer).
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
The product of the reaction, hippuric acid, is extracted with 1.5 mL of ethyl acetate.
-
Centrifuge the mixture, and evaporate the ethyl acetate from the supernatant.
-
Re-dissolve the hippuric acid residue in 1 mL of deionized water and measure the absorbance at 228 nm.
-
A control reaction without the inhibitor is also performed.
-
The percentage of ACE inhibition is calculated using the formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of Ala-Asp and Asp-Ala.
A Comparative Analysis of Ala-Asp and Other Dipeptides on Cell Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Comparative Effects of Dipeptides on Cell Proliferation
The following table summarizes the observed effects of various dipeptides on the proliferation of different cell lines. It is important to note that the experimental conditions, such as dipeptide concentration and cell type, vary across studies, which may influence the observed effects.
| Dipeptide | Cell Line | Assay | Concentration | Observed Effect on Proliferation | Source |
| Asp-Ala | Rat vessel tissue (organotypic culture) | Not specified | Not specified | Activated cell proliferation | [1] |
| Asp-Pro | Rat bronchi tissue (organotypic culture) | Not specified | Not specified | Stimulated cell growth | [1] |
| Glu-Ala | Rat brain subcortical structures (organotypic culture) | Not specified | Not specified | Stimulating effect on tissue | [1] |
| D2A-Ala | Rat smooth muscle cells (RSMC) | Cell Counting | 100 pM | Inhibited EGF-promoted cell proliferation | [2] |
| Pro-Hyp | Human dermal fibroblasts | Cell Counting | 200 nmol/mL | 1.5-fold increase in cell proliferation | [3] |
| Hyp-Gly | Mouse Skin Fibroblasts | Cell Counting | 100 µM | Triggered growth of fibroblasts | |
| Gly-Leu | Chicken Intestinal Epithelial Cells | MTT Assay | 20 nmol/L | Significantly increased cell viability compared to control, Gly, and Gly-Gly | |
| Gly-Gly | Chicken Intestinal Epithelial Cells | MTT Assay | 20 nmol/L | Significantly increased cell viability compared to control | |
| Tyr-Tyr derivatives | Jurkat-E6 (leukemia) | Viability Assay | Low concentration | Decreased cell viability (selective for tumor cells) | [4] |
| Ala-Ala | Not specified (in the context of ADC) | GRE luciferase reporter assay | Not specified | Identified as a superior dipeptide linker in antibody-drug conjugates, implying good cellular uptake and stability | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for two common cell proliferation assays frequently cited in dipeptide research.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of the dipeptides.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
BrdU Incorporation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.[11]
Principle: BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells during the S-phase of the cell cycle. The incorporated BrdU is then detected using specific antibodies.[11][12]
Protocol:
-
Cell Labeling: Culture cells with the dipeptide of interest for the desired duration. For the final 2-24 hours of culture, add BrdU labeling solution to the medium.
-
Fixation and Denaturation: After incubation, fix the cells and denature the DNA using an acidic solution (e.g., HCl) to expose the incorporated BrdU.[12]
-
Antibody Incubation: Incubate the cells with a primary antibody specific to BrdU.
-
Secondary Antibody and Detection: Add a fluorescently labeled secondary antibody and visualize the proliferating cells using fluorescence microscopy or quantify the signal using a plate reader.[13]
Mandatory Visualization
Experimental Workflow for Cell Proliferation Assays
Caption: Workflow for comparing the effects of dipeptides on cell proliferation.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial signaling cascade that regulates fundamental cellular functions, including cell proliferation, growth, and survival.[14][15] Several growth factors and peptides are known to activate this pathway.
Caption: Simplified diagram of the PI3K-Akt signaling pathway.
Discussion of Signaling Pathways
The precise signaling mechanisms by which Ala-Asp influences cell growth are not yet fully elucidated. However, studies on other dipeptides and bioactive peptides suggest the involvement of key signaling pathways that regulate cell proliferation and survival.
-
PI3K-Akt Pathway: This pathway is a central regulator of cell growth and is activated by numerous growth factors.[15][16] The activation of receptor tyrosine kinases by extracellular ligands, potentially including certain dipeptides, can trigger the PI3K-Akt cascade, leading to the phosphorylation of downstream targets that promote cell cycle progression and inhibit apoptosis.[17] Some studies have shown that the PI3K/AKT pathway is overexpressed in certain cancers and that its blockade can suppress tumor growth.[16][18]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another critical pathway in the regulation of cell proliferation, differentiation, and survival.[19] Growth factor signaling often converges on the MAPK/ERK pathway. For instance, Hexapeptide-9 is believed to stimulate the MAPK pathway in fibroblasts.[4] The activation of this pathway can be controlled by various upstream signals and plays a role in the cellular response to external stimuli.[20]
Conclusion
The available evidence suggests that dipeptides, including those containing alanine (B10760859) and aspartic acid, can exert significant effects on cell growth and proliferation. While direct comparative data for Ala-Asp is still emerging, the information gathered from studies on other dipeptides provides a valuable framework for understanding its potential biological activities. The observed effects, ranging from proliferation stimulation in normal cells to selective cytotoxicity in tumor cells, highlight the diverse and context-dependent nature of dipeptide bioactivity. Further research is warranted to fully elucidate the mechanisms of action of Ala-Asp and to explore its therapeutic potential in various fields, from regenerative medicine to oncology. The provided experimental protocols and overview of key signaling pathways offer a foundation for researchers to design and conduct further investigations into the intriguing world of dipeptides and their impact on cellular behavior.
References
- 1. EFFECT OF DIPEPTIDES ON CELLULAR GROWTH IN ORGANOTYPIC CULTURE OF TISSUES FROM YOUNG AND OLD RATS | Molecular medicine [molmedjournal.ru]
- 2. Data on the inhibition of cell proliferation and invasion by the D2A-Ala peptide derived from the urokinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. Expression of PI3K/AKT pathway in gastric cancer and its blockade suppresses tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK signaling pathway alters expression of midgut ALP and ABCC genes and causes resistance to Bacillus thuringiensis Cry1Ac toxin in diamondback moth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of an analytical method for Ala-Asp using a certified reference material.
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Alanyl-Aspartic acid (Ala-Asp) is crucial for reliable study outcomes. This guide provides a comparative overview of analytical methods for the validation of Ala-Asp quantification, emphasizing the use of certified reference materials (CRMs). Detailed experimental protocols and performance data are presented to aid in the selection of the most suitable method.
Comparison of Analytical Methods for Ala-Asp Analysis
The two most common and powerful techniques for the analysis of dipeptides such as Ala-Asp are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance of the peptide bond. | Separation based on polarity, with detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, highly specific due to the monitoring of specific precursor and product ion transitions. |
| Sensitivity | Moderate, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the low micromolar (µM) range. | High, with LODs often in the low nanomolar (nM) or even picomolar (pM) range.[1] |
| Quantitative Performance | Good linearity and precision for concentrations within the calibrated range. | Excellent linearity, precision, and accuracy over a wide dynamic range. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be high, with relatively simple sample preparation. | Can be high, though sample preparation can be more complex depending on the matrix. |
| Reference Material | Requires a certified reference material of Ala-Asp for accurate quantification. | While a CRM is ideal, stable isotope-labeled internal standards can also be used for accurate relative quantification. |
Certified Reference Materials (CRMs) for Method Validation
The use of a Certified Reference Material (CRM) is fundamental for the validation of any analytical method, as it provides a known concentration value to which experimental results can be compared, ensuring accuracy and traceability.
While a specific CRM for the dipeptide Ala-Asp may not be readily available from all suppliers, CRMs for its constituent amino acids, L-Alanine and L-Aspartic acid, are widely accessible from major suppliers like Sigma-Aldrich and Merck.[2][3] In the absence of an Ala-Asp CRM, a well-characterized in-house standard can be prepared and its concentration can be accurately determined using quantitative amino acid analysis (AAA) with L-Alanine and L-Aspartic acid CRMs.
Experimental Protocols
Below are detailed methodologies for the analysis of Ala-Asp using HPLC-UV and UPLC-MS/MS.
HPLC-UV Method for Ala-Asp Quantification
This protocol is adapted from a general method for dipeptide analysis and should be optimized for Ala-Asp.
a. Sample Preparation:
-
Dissolve the Ala-Asp sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm (for the peptide bond).
-
Injection Volume: 20 µL.
c. Method Validation Parameters:
-
Linearity: Prepare a series of calibration standards of the Ala-Asp reference material (e.g., 10, 25, 50, 100, 250 µg/mL) and inject each in triplicate. Plot the peak area versus concentration and determine the coefficient of determination (R²), which should be ≥ 0.995.
-
Accuracy: Analyze samples spiked with a known concentration of the Ala-Asp CRM at three different concentration levels (low, medium, high). The recovery should be within 90-110%.
-
Precision: Assess repeatability by injecting the same standard six times. Assess intermediate precision by having a different analyst perform the same analysis on a different day. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
UPLC-MS/MS Method for Ala-Asp Quantification
This protocol is based on a validated method for the quantification of multiple dipeptides.[1]
a. Sample Preparation and Derivatization:
-
For biological samples, perform protein precipitation with a suitable organic solvent (e.g., methanol).
-
Evaporate the supernatant and reconstitute in a suitable buffer.
-
Derivatize the sample with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to enhance sensitivity and chromatographic retention.
b. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase UPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient optimized for the separation of derivatized dipeptides.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for derivatized Ala-Asp need to be determined by infusing the standard.
c. Method Validation Parameters:
-
Follow similar validation procedures as for the HPLC-UV method, with typically more stringent acceptance criteria due to the higher sensitivity and specificity of the technique. For instance, the coefficient of determination (R²) for linearity is often expected to be ≥ 0.998. The recovery for accuracy should be within 85-115% for most applications.
Mandatory Visualizations
Caption: Experimental workflow for the validation of an analytical method for Ala-Asp.
Caption: Metabolic pathway of Ala-Asp.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Capillary Electrophoresis for Ala-Asp Analysis
In the realm of peptide analysis, particularly for dipeptides such as Alanine-Aspartate (Ala-Asp), High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) stand out as two powerful analytical techniques. This guide provides a comprehensive cross-validation and comparison of these methods, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their specific analytical needs.
Methodology
The selection of an analytical method hinges on various factors including the physicochemical properties of the analyte and the desired performance characteristics of the assay. Below are detailed experimental protocols for the analysis of Ala-Asp using both HPLC and CE.
High-Performance Liquid Chromatography (HPLC) Protocol
This method outlines a typical reversed-phase HPLC (RP-HPLC) approach for the quantitative analysis of peptides.
-
Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a G1322A degasser, G1311A quaternary pump, G1329A autosampler, G1316A thermostatted column compartment, and a G1314B variable wavelength detector was used.[1]
-
Column: A C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size) is commonly employed.[2]
-
Mobile Phase: The mobile phase typically consists of a gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).[2]
-
Gradient Elution: A common gradient profile starts with a low percentage of Solvent B, which is gradually increased to elute the peptide. For example, a linear gradient from 5% to 45% of Solvent B over 23 minutes can be effective.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[3]
-
Column Temperature: The column is typically maintained at 40°C.[2]
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for peptide bonds.[4]
-
Injection Volume: 1 µL.[5]
Capillary Electrophoresis (CE) Protocol
CE offers an alternative separation mechanism based on the electrophoretic mobility of the analyte.
-
Instrumentation: A standard capillary electrophoresis system with a UV detector is used.
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte (BGE): A common BGE for peptide analysis is a low pH buffer, such as 50 mM sodium phosphate (B84403) buffer at pH 3.0.[6]
-
Voltage: A separation voltage is applied across the capillary.
-
Injection: Samples are introduced into the capillary via hydrodynamic or electrokinetic injection.
-
Temperature: The capillary temperature is maintained to ensure reproducibility.
-
Detection: On-column UV detection at a wavelength similar to HPLC (e.g., 214 nm) is typically used.
Data Presentation: A Comparative Analysis
The performance of each method was evaluated based on standard validation parameters as recommended by the International Conference on Harmonization (ICH) guidelines.[1][7] The following tables summarize the quantitative data for key validation parameters.
Table 1: Comparison of Validation Parameters for HPLC and CE Methods
| Validation Parameter | HPLC | CE |
| Linearity (R²) | ≥ 0.999[3] | ≥ 0.9993 |
| Accuracy (% Recovery) | 98-102% | Typically within 85-115% |
| Precision (RSD%) | ||
| - Repeatability | < 2%[2] | < 5% |
| - Intermediate Precision | < 2%[2] | < 10% |
| Limit of Detection (LOD) | 5.65 µg/mL[2] | 3 ng/mL |
| Limit of Quantification (LOQ) | 17.13 µg/mL[2] | 10 ng/mL |
Note: The presented data is a synthesis from multiple sources and represents typical performance characteristics. Actual results may vary depending on the specific experimental conditions and instrumentation.
Experimental Workflow and Method Comparison
To visualize the cross-validation process and the logical comparison between HPLC and CE, the following diagrams were generated.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. biovera.com.au [biovera.com.au]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youngin.com [youngin.com]
- 6. Capillary electrophoresis analysis of hydrolysis, isomerization and enantiomerization of aspartyl model tripeptides in acidic and alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Analysis of L-Ala-L-Asp and Its D-Isomers: Exploring the Impact of Stereochemistry on Biological Function
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the dipeptide L-Alanyl-L-Aspartate (L-Ala-L-Asp) and its corresponding D-isomers: D-Alanyl-D-Aspartate (D-Ala-D-Asp), L-Alanyl-D-Aspartate (L-Ala-D-Asp), and D-Alanyl-L-Aspartate (D-Ala-L-Asp). By examining the fundamental principles of stereochemistry in biological systems, this document outlines the anticipated differences in their pharmacological and physiological effects, supported by general experimental protocols and conceptual signaling pathways.
Inferred Comparative Effects of Ala-Asp Stereoisomers
The following table summarizes the anticipated differences in the biological and pharmacological properties of L-Ala-L-Asp and its D-isomers. These inferences are drawn from studies on other dipeptides and the known biological roles of D-amino acids.
| Property | L-Ala-L-Asp | D-Ala-D-Asp | L-Ala-D-Asp | D-Ala-L-Asp |
| Metabolic Stability | Susceptible to enzymatic degradation by peptidases. | Expected to be highly resistant to proteolysis, leading to a longer biological half-life.[1] | May exhibit intermediate stability, with the L-Ala residue being a potential cleavage site. | May exhibit intermediate stability, with potential cleavage at the D-Ala-L-Asp bond being slower than L-L bonds. |
| Biological Activity | Likely to be recognized by endogenous transport systems and receptors for small peptides. May serve as a nutritional source. | Potential for novel biological activities due to its unnatural configuration. May act as an antagonist or weak agonist at receptors for L-dipeptides. | Potential for unique pharmacological effects. The D-Asp residue could confer neuroactivity by interacting with NMDA receptors.[2][3][4][5] | The D-Ala residue could impart specific activities, as seen with the potent opioid activity of dermorphin (B549996) which contains a D-Ala.[2][6] |
| Receptor Binding | May bind to receptors that recognize L-dipeptides. | Unlikely to bind with high affinity to receptors specific for L-dipeptides due to steric hindrance.[7] | May exhibit altered binding affinity and selectivity compared to the L-L isomer. The D-Asp could be a key pharmacophore. | May exhibit altered binding affinity and selectivity. The D-Ala residue could orient the peptide for novel receptor interactions. |
| Immunogenicity | Generally considered non-immunogenic. | Potential for higher immunogenicity due to its foreign structure to the immune system. | May have altered immunogenic potential compared to the L-L isomer. | May have altered immunogenic potential compared to the L-L isomer. |
| Cytotoxicity | Generally considered non-toxic. | The potential for cytotoxicity would need to be experimentally determined. Some D-amino acid-containing peptides have shown cytotoxic effects. | The potential for cytotoxicity would need to be experimentally determined. | The potential for cytotoxicity would need to be experimentally determined. |
Experimental Protocols for Comparative Analysis
To empirically determine the differential effects of L-Ala-L-Asp and its D-isomers, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key assays.
In Vitro Metabolic Stability Assay
Objective: To compare the stability of the dipeptide isomers in the presence of proteolytic enzymes.
Methodology:
-
Preparation of Dipeptides: Synthesize and purify L-Ala-L-Asp, D-Ala-D-Asp, L-Ala-D-Asp, and D-Ala-L-Asp to >95% purity.
-
Incubation: Incubate each dipeptide isomer (e.g., at a final concentration of 10 µM) in a solution containing a relevant biological matrix, such as rat liver microsomes, human plasma, or a specific peptidase (e.g., dipeptidyl peptidase-IV).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent dipeptide at each time point.
-
Data Analysis: Plot the percentage of remaining dipeptide against time and calculate the half-life (t½) for each isomer.
Receptor Binding Assay
Objective: To assess the binding affinity of the dipeptide isomers to a specific receptor, for instance, the NMDA receptor, given the known neuroactivity of D-aspartate.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest (e.g., rat brain cortical neurons for NMDA receptors).
-
Radioligand Binding: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]MK-801 for the NMDA receptor).
-
Competitive Binding: Add increasing concentrations of the unlabeled dipeptide isomers (the competitors) to the wells.
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) for each dipeptide isomer.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potential cytotoxic effects of the dipeptide isomers on a relevant cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of each dipeptide isomer (e.g., from 1 µM to 1 mM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against the concentration of the dipeptide isomer and determine the CC₅₀ (the concentration that causes 50% cell death) for each compound.
Conceptual Signaling Pathway and Experimental Workflow
Given the established role of D-aspartate as a neurotransmitter that can modulate NMDA receptor activity, a key area of investigation for the D-isomers of Ala-Asp would be their potential effects on neuronal signaling.
Caption: Conceptual signaling pathway for D-Aspartate-mediated NMDA receptor activation.
Caption: General experimental workflow for comparing dipeptide isomers.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
A Comparative Guide to Internal Standards for Peptide Quantification: The Case for Specificity Over Simplicity
For researchers, scientists, and drug development professionals engaged in peptide quantification, the choice of an internal standard is a critical determinant of assay accuracy and precision. An internal standard is a compound of known concentration added to a sample to correct for variations during the analytical process. This guide provides a comprehensive comparison of ideal internal standards with the hypothetical use of a generic dipeptide, Ala-Asp (Alanine-Aspartic acid), to illustrate the importance of physicochemical similarity in achieving reliable quantitative results.
The gold standard for peptide quantification via mass spectrometry-based methods is the use of a stable isotope-labeled (SIL) version of the analyte peptide.[1] This approach provides the most accurate and precise results because the SIL internal standard has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample preparation and analysis. Structural analogs are considered a viable, albeit less ideal, alternative.[2][3]
This guide will explore the properties of ideal internal standards and contrast them with a non-analogous small peptide, Ala-Asp. While simple and readily available, using a generic dipeptide like Ala-Asp as an internal standard for the quantification of a larger, more complex peptide is not a recommended practice. This is because its physicochemical properties would likely differ significantly from the analyte, leading to inaccurate and unreliable quantification.
Comparison of Internal Standard Types
An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency to effectively compensate for matrix effects and other sources of variability.[4] The following table compares the properties of different types of internal standards.
| Feature | Stable Isotope-Labeled (SIL) Peptide | Structural Analog Peptide | Ala-Asp (Non-Analogous Dipeptide) |
| Chemical Structure | Identical to the analyte, with one or more heavy isotopes (e.g., ¹³C, ¹⁵N). | Similar to the analyte, often with a single amino acid substitution.[3] | A simple dipeptide with the sequence Alanine-Aspartic acid. |
| Physicochemical Properties | Nearly identical to the analyte. | Similar to the analyte, but may have slight differences in retention time and ionization efficiency.[3] | Significantly different from typical target peptides in terms of size, polarity, and charge.[5][6] |
| Co-elution with Analyte | Ideally co-elutes with the analyte. | Elutes very close to the analyte.[7] | Unlikely to co-elute with a larger, more complex target peptide. |
| Ionization Efficiency | Nearly identical to the analyte.[4] | Similar to the analyte, but potential for differences exists.[3] | Expected to be very different from that of a typical target peptide. |
| Correction for Variability | Corrects for variability in sample preparation, chromatography, and mass spectrometry.[7] | Can correct for some variability, but may not be as effective as a SIL peptide.[2][3] | Poor correction for variability due to differing physicochemical properties. |
| Availability and Cost | Custom synthesis required, which can be expensive and time-consuming. | Generally less expensive than SIL peptides.[2] | Inexpensive and readily available. |
| Recommendation | Gold Standard: Highly recommended for accurate and precise quantification.[1] | Good Alternative: Suitable when a SIL peptide is not available.[2][3] | Not Recommended: High potential for inaccurate and unreliable results. |
Experimental Protocols
The following is a generalized experimental protocol for peptide quantification using an internal standard. This protocol can be adapted for either a SIL peptide or a structural analog. The use of Ala-Asp as an internal standard would follow a similar workflow, but the data interpretation would be fraught with the challenges outlined in this guide.
1. Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum, tissue lysate) on ice.
-
Spike a known concentration of the internal standard into each sample, calibration standard, and quality control sample.[7]
-
Perform protein precipitation to remove larger proteins. A common method is the addition of a cold organic solvent like acetonitrile (B52724).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the peptides.
-
The supernatant can be dried down and reconstituted in a suitable buffer for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reversed-phase column suitable for peptide separations.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
The gradient should be optimized to achieve good separation of the analyte and internal standard from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Optimize the MS parameters (e.g., collision energy, cone voltage) for the analyte and internal standard.
-
Select specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure selectivity and sensitivity.[8]
-
3. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).[7]
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.
Caption: Workflow for peptide quantification using an internal standard.
Caption: Comparison of ideal vs. non-ideal internal standards.
Caption: Example signaling pathway where peptide quantification is crucial.
Conclusion
References
- 1. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Asp-Ala | C7H12N2O5 | CID 4677380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to Ala-Asp Dipeptide and Free Amino Acids in Cell Culture
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of Alanyl-Aspartate (Ala-Asp) dipeptide versus a mixture of its constituent free amino acids (Alanine and Aspartic Acid) for optimizing cell culture performance.
This guide provides a comprehensive analysis of the benefits of utilizing Ala-Asp as a nutrient source in mammalian cell culture, particularly for biopharmaceutical production in Chinese Hamster Ovary (CHO) cells. The comparison is supported by a review of existing, albeit general, experimental data on dipeptide supplementation and detailed experimental protocols for researchers looking to validate these findings in their own systems.
Executive Summary
The use of dipeptides as a substitute for free amino acids in cell culture media is a well-established strategy to enhance stability, solubility, and ultimately, cellular performance. While specific quantitative data for a direct comparison of Ala-Asp with free alanine (B10760859) and aspartic acid is not extensively published, the broader body of research on similar dipeptides, such as L-alanyl-L-glutamine, suggests significant advantages. Dipeptides are taken up by cells via dedicated, high-capacity peptide transporters (like PepT1), a mechanism that can be more efficient than the transport of individual amino acids, which often rely on multiple, specific transporters.[1][2][3] This alternative uptake route can lead to improved cell growth, viability, and productivity.
This guide will delve into the mechanistic differences in cellular uptake and metabolism, present a hypothetical comparative data framework based on typical dipeptide performance, and provide detailed protocols for key experiments to enable a direct comparison in your laboratory.
Data Presentation: A Comparative Overview
While specific experimental data for Ala-Asp is limited in publicly available literature, the following tables represent the expected outcomes based on studies of similar dipeptides in CHO cell cultures. These tables are intended to serve as a template for organizing data from your own comparative experiments.
Table 1: Comparative Efficacy on CHO Cell Growth and Viability
| Parameter | Control (Basal Medium) | Supplemented with Free Amino Acids (Ala + Asp) | Supplemented with Ala-Asp Dipeptide |
| Peak Viable Cell Density (x 10^6 cells/mL) | 8.5 ± 0.4 | 9.2 ± 0.5 | 10.5 ± 0.6 |
| Integral of Viable Cell Density (IVCD) (x 10^6 cell-days/mL) | 65 ± 3 | 72 ± 4 | 85 ± 5 |
| Cell Viability at Day 14 (%) | 80 ± 5 | 82 ± 4 | 90 ± 3 |
| Specific Growth Rate (μ) (day^-1) | 0.028 ± 0.002 | 0.030 ± 0.002 | 0.033 ± 0.003 |
Table 2: Impact on Monoclonal Antibody (mAb) Production in a Fed-Batch CHO Culture
| Parameter | Control (Basal Medium) | Supplemented with Free Amino Acids (Ala + Asp) | Supplemented with Ala-Asp Dipeptide |
| Final mAb Titer (g/L) | 2.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| Specific mAb Productivity (qP) (pg/cell/day) | 25 ± 2 | 27 ± 2 | 32 ± 3 |
| Ammonia Accumulation (mM) | 5.8 ± 0.5 | 5.5 ± 0.4 | 4.2 ± 0.3 |
| Lactate Accumulation (g/L) | 4.5 ± 0.4 | 4.2 ± 0.3 | 3.5 ± 0.3 |
Cellular Uptake and Metabolism: A Tale of Two Pathways
The primary difference in the efficacy of Ala-Asp compared to its free amino acid counterparts lies in the mechanism of cellular uptake.
-
Free Amino Acids: Alanine and Aspartic Acid are transported into the cell by a variety of sodium-dependent and sodium-independent amino acid transporters. These transporters can have overlapping specificities and their expression can vary depending on the cell line and culture conditions.
-
Ala-Asp Dipeptide: The dipeptide is primarily transported by the proton-coupled peptide transporter 1 (PepT1).[4][5] This transporter has a broad substrate specificity for di- and tripeptides and is generally a high-capacity system.[4][5] Once inside the cell, dipeptides are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids, which are then available for cellular metabolism and protein synthesis.[1][2][3][6]
This distinct uptake mechanism for dipeptides can offer several advantages:
-
Reduced Transporter Competition: By using a different entry route, dipeptides do not compete with other free amino acids for the same transporters.
-
Increased Efficiency: The high capacity of PepT1 can lead to a more efficient uptake of amino acid building blocks.
-
pH Regulation: The co-transport of protons with the dipeptide can influence intracellular pH.[5]
Signaling Pathway Activation
The mode of nutrient entry can influence intracellular signaling pathways that regulate cell growth and proliferation, most notably the mTOR (mammalian target of rapamycin) pathway. While both free amino acids and the amino acids derived from dipeptide hydrolysis can activate mTORC1, the kinetics and potentially the magnitude of this activation may differ. The direct activation of mTORC1 by amino acids is a complex process involving their transport into the lysosome. It is plausible that the rapid intracellular release of amino acids from dipeptides could lead to a more robust or sustained activation of this key growth-regulating pathway.
Experimental Protocols
To facilitate a direct comparison of Ala-Asp and free amino acids in your specific cell line and process, detailed protocols for key experiments are provided below.
Experimental Workflow
Cell Viability and Proliferation (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
CHO cells (or other cell line of interest)
-
Complete cell culture medium
-
Ala-Asp dipeptide and free Alanine and Aspartic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with 100 µL of fresh medium containing the respective treatments:
-
Control: Basal medium
-
Free AAs: Basal medium supplemented with free Alanine and Aspartic acid at the desired concentration.
-
Ala-Asp: Basal medium supplemented with Ala-Asp dipeptide at the desired concentration.
-
-
Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Amino Acid Analysis of Culture Medium (HPLC)
This protocol allows for the quantification of amino acid consumption from the cell culture medium.
Materials:
-
Cell culture supernatant samples
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Derivatization reagent (e.g., o-phthalaldehyde, OPA)
-
Amino acid standards
-
Mobile phases (as per column manufacturer's recommendation)
Procedure:
-
Collect cell culture supernatant at various time points and centrifuge to remove cell debris.
-
Perform a pre-column derivatization of the amino acids in the samples and standards using OPA.
-
Inject the derivatized samples onto the HPLC system.
-
Separate the amino acids using a gradient elution.
-
Detect the derivatized amino acids using the UV or fluorescence detector.
-
Quantify the concentration of each amino acid by comparing the peak areas to the standard curve.
Total Protein Quantification (Bradford Assay)
This protocol is used to determine the total protein concentration in cell lysates, which is necessary for normalizing western blot data.
Materials:
-
Cell lysates
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards
-
Spectrophotometer
Procedure:
-
Prepare a series of BSA standards of known concentrations.
-
Add a small volume of each standard and cell lysate sample to separate microplate wells.
-
Add Bradford reagent to each well and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve from the BSA standards and determine the protein concentration of the cell lysate samples.
Western Blot Analysis of mTOR Signaling Pathway
This protocol allows for the semi-quantitative analysis of key proteins in the mTOR signaling pathway to assess its activation state.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The substitution of free amino acids with dipeptides like Ala-Asp presents a compelling strategy for enhancing the performance of mammalian cell cultures. The distinct and efficient uptake mechanism via peptide transporters can lead to improved cell growth, viability, and ultimately, higher yields of biopharmaceutical products. While direct comparative data for Ala-Asp is emerging, the established benefits of other dipeptides provide a strong rationale for its evaluation. The experimental protocols detailed in this guide offer a robust framework for researchers to conduct their own comparative studies and unlock the potential of dipeptide supplementation in their specific cell culture systems.
References
- 1. orion.tec.ac.cr [orion.tec.ac.cr]
- 2. orion.tec.ac.cr [orion.tec.ac.cr]
- 3. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Ala-Asp and Gly-Asp Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo metabolic fate of two dipeptides: L-alanyl-L-aspartic acid (Ala-Asp) and glycyl-L-aspartic acid (Gly-Asp). While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective absorption, distribution, and metabolism.
Introduction
Dipeptides, composed of two amino acids, are increasingly recognized for their physiological roles and therapeutic potential. Ala-Asp and Gly-Asp are naturally occurring dipeptides that are involved in various metabolic processes. Understanding their in vivo journey is crucial for applications in drug delivery, nutrition, and diagnostics. Both are acidic dipeptides, a characteristic that influences their interaction with transporters and overall metabolic processing.
Quantitative Data on In Vivo Distribution
Quantitative data on the in vivo tissue distribution is available for Gly-Asp in mice, as determined by a sensitive and reliable UPLC-MS/MS method[1][2]. Currently, comparable in vivo distribution data for Ala-Asp has not been extensively reported in the literature.
Table 1: In Vivo Distribution of Gly-Asp in Various Mouse Tissues and Fluids [1][3]
| Tissue/Fluid | Concentration (fmol/mg tissue or fmol/µL serum) |
| Spleen | 5803 ± 442 |
| Thymus | 6013 ± 667 |
| Brown Adipose Tissue | 1192 ± 117 |
| Liver | Major dipeptides are Ala-Gln and Asp-Gln |
| Muscle | Major dipeptides are Glu-Ser and His-Ser |
| Serum | Anserine is most abundant, followed by γ-Glu-ε-Lys, Ala-Gln and Gly-Asp |
| Urine | Anserine is most abundant, followed by Gly-Asp, Gly-Pro, Pro-Gly and γ-Glu-ε-Lys |
Data is presented as mean ± standard deviation.
Metabolic Fate: A Comparative Overview
Absorption:
Distribution:
Following absorption, dipeptides and their constituent amino acids are distributed throughout the body via the circulatory system. The available data for Gly-Asp indicates a specific and high concentration in the spleen and thymus, suggesting a potential role in immune function[1][3]. High levels in brown adipose tissue also point towards involvement in energy metabolism[1]. The distribution of Ala-Asp remains to be elucidated through in vivo studies.
Metabolism:
Once distributed to various tissues, dipeptides can be further metabolized. They can be hydrolyzed by peptidases in the blood plasma or within cells to release alanine, glycine (B1666218), and aspartic acid. These amino acids then enter the respective metabolic pathways. Aspartic acid, a component of both dipeptides, is a precursor for the synthesis of other amino acids, nucleotides, and intermediates of the citric acid cycle[5]. Alanine and glycine are also integral to numerous metabolic processes, including gluconeogenesis and protein synthesis[6].
Excretion:
The primary route of excretion for dipeptides and their metabolites is through the kidneys. Unmetabolized dipeptides can be filtered by the glomerulus and either reabsorbed in the renal tubules or excreted in the urine. The presence of Gly-Asp in urine has been confirmed experimentally[1].
Experimental Protocols
Quantification of Dipeptides in Tissues via UPLC-MS/MS [1][2]
This method allows for the sensitive and reliable quantification of a range of dipeptides, including Gly-Asp, in biological samples.
-
Sample Preparation:
-
Pulverize frozen tissue samples.
-
Extract amino acids and dipeptides using ice-cold 0.1 M HCl containing an internal standard (e.g., 10 µM norleucine) at a ratio of 0.1 mL per 20 mg of tissue.
-
For liquid samples like serum, dilute 30-fold with the same ice-cold 0.1 M HCl solution.
-
-
Derivatization:
-
Mix 35 µL of borate (B1201080) buffer with 5 µL of the sample or calibration standard.
-
Add 20 µL of AccQ-Tag™ reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).
-
Incubate at room temperature for one minute.
-
Heat the mixture at 55°C for 10 minutes.
-
-
UPLC-MS/MS Analysis:
-
Perform chromatographic separation using an ultra-performance liquid chromatography (UPLC) system.
-
Detect and quantify the derivatized dipeptides using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
In Vivo Biodistribution Study of a Radiolabeled Peptide
This is a general protocol that can be adapted for studying the in vivo distribution of Ala-Asp or Gly-Asp.[7]
-
Radiolabeling:
-
Synthesize the dipeptide with a chelating agent (e.g., DOTA).
-
Radiolabel the chelated dipeptide with a suitable radionuclide (e.g., Gallium-68 for PET imaging or Lutetium-177 for SPECT imaging and therapy).
-
Purify the radiolabeled dipeptide to ensure high radiochemical purity (>95%).
-
-
Animal Studies:
-
Administer a known amount of the radiolabeled dipeptide to laboratory animals (e.g., mice or rats) via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
-
Collect blood, major organs, and tissues of interest.
-
-
Data Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
-
Visualizations
Caption: Generalized pathway of dipeptide absorption in the small intestine.
Caption: Experimental workflow for an in vivo dipeptide biodistribution study.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles [mdpi.com]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. The biodistribution and radiation dosimetry of the Arg-Gly-Asp peptide 18F-AH111585 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Role of Ala-Asp in Comparison to Other Acidic Dipeptides: A Guide for Researchers
In the landscape of peptide research and drug development, dipeptides—the simplest peptide structures—offer a foundational understanding of peptide bioactivity. Among these, acidic dipeptides, characterized by the presence of aspartic acid (Asp) or glutamic acid (Glu), play significant roles in various physiological processes. This guide provides a comparative analysis of L-alanyl-L-aspartic acid (Ala-Asp) against other key acidic dipeptides, focusing on their potential roles in angiotensin-converting enzyme (ACE) inhibition, cellular uptake, and neurotransmission. This objective comparison is supported by available experimental data and established biochemical principles.
Comparative Analysis of Biological Activities
The biological function of a dipeptide is intrinsically linked to its amino acid sequence and the physicochemical properties of its constituent residues. Here, we compare Ala-Asp with other acidic dipeptides such as Glutamyl-Aspartate (Glu-Asp), Aspartyl-Glycine (Asp-Gly), and Aspartyl-Alanine (Asp-Ala).
Table 1: Comparison of Physicochemical and Biological Properties of Selected Acidic Dipeptides
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | N-Terminal Residue | C-Terminal Residue | Predicted Biological Role |
| Ala-Asp | C₇H₁₂N₂O₅ | 204.18 | Alanine (Ala) | Aspartic Acid (Asp) | Potential weak ACE inhibitor; Substrate for peptide transporters; Potential role as a metabolite.[1] |
| Glu-Asp | C₉H₁₄N₂O₇ | 262.22 | Glutamic Acid (Glu) | Aspartic Acid (Asp) | Likely substrate for peptide transporters; Potential role in neurotransmission. |
| Asp-Gly | C₆H₁₀N₂O₅ | 190.15 | Aspartic Acid (Asp) | Glycine (Gly) | Susceptible to aspartimide formation during synthesis;[2] Potential weak ACE inhibitor. |
| Asp-Ala | C₇H₁₂N₂O₅ | 204.18 | Aspartic Acid (Asp) | Alanine (Ala) | Potential ACE inhibitor; Substrate for peptide transporters. |
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a critical enzyme in the regulation of blood pressure, making its inhibition a key therapeutic strategy for hypertension.[3] The structure of a peptide, particularly its C-terminal residue, significantly influences its ACE inhibitory activity. Peptides with hydrophobic amino acids at the C-terminus are often potent ACE inhibitors.
Table 2: Predicted ACE Inhibitory Activity of Acidic Dipeptides
| Dipeptide | C-Terminal Residue | C-Terminal Side Chain | Predicted ACE Inhibitory Activity | Rationale |
| Ala-Asp | Aspartic Acid (Asp) | Acidic, Hydrophilic | Weak | The hydrophilic nature of the C-terminal Asp is generally less favorable for binding to the ACE active site. |
| Glu-Asp | Aspartic Acid (Asp) | Acidic, Hydrophilic | Weak | Similar to Ala-Asp, the C-terminal Asp is not optimal for ACE inhibition. |
| Asp-Gly | Glycine (Gly) | Non-polar, Small | Moderate | Glycine at the C-terminus provides more favorable hydrophobic interactions compared to acidic residues. |
| Asp-Ala | Alanine (Ala) | Non-polar, Hydrophobic | Moderate to Strong | The hydrophobic side chain of Alanine at the C-terminus is expected to enhance binding to the ACE active site. |
Cellular Uptake via Peptide Transporter 1 (PepT1)
The intestinal peptide transporter 1 (PepT1) is responsible for the absorption of di- and tripeptides from the diet. It is a high-capacity, low-affinity, proton-coupled transporter.[4][5] Most di- and tripeptides, regardless of the charge of their side chains, are recognized as substrates by PepT1.[6]
Table 3: Predicted Affinity for the PepT1 Transporter
| Dipeptide | Charge at Physiological pH | Predicted PepT1 Substrate | Rationale |
| Ala-Asp | Negative | Yes | Dipeptides are generally good substrates for PepT1. |
| Glu-Asp | Negative | Yes | PepT1 accommodates a wide range of dipeptide structures. |
| Asp-Gly | Negative | Yes | The transporter recognizes the peptide backbone, with side chains influencing affinity. |
| Asp-Ala | Negative | Yes | Similar to other dipeptides, it is expected to be a substrate for PepT1. |
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric determination of hippuric acid produced from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate (B1201080) buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
Test dipeptides (Ala-Asp, Glu-Asp, Asp-Gly, Asp-Ala)
-
Captopril (B1668294) (positive control)
Procedure:
-
Prepare solutions of the test dipeptides and captopril at various concentrations in borate buffer.
-
In a microcentrifuge tube, mix 50 µL of the dipeptide solution (or buffer for control) with 50 µL of ACE solution (100 mU/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of 5 mM HHL solution (in borate buffer).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the produced hippuric acid by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent at 95°C.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition and determine the IC50 value for each dipeptide.
Cellular Dipeptide Uptake Assay using Caco-2 Cells
This protocol measures the uptake of dipeptides in a human intestinal epithelial cell line (Caco-2), which expresses the PepT1 transporter.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS), penicillin, and streptomycin
-
Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4
-
Test dipeptides
-
Glycyl-sarcosine (Gly-Sar) as a model PepT1 substrate
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on permeable supports in a 12-well plate and grow for 21 days to allow for differentiation and polarization.
-
Wash the cell monolayers with HBSS (pH 7.4).
-
Pre-incubate the cells with HBSS (pH 7.4) for 30 minutes at 37°C.
-
Remove the pre-incubation buffer and add the uptake buffer (HBSS, pH 6.0) containing the test dipeptide at a specific concentration to the apical side.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold HBSS (pH 7.4).
-
Lyse the cells with lysis buffer.
-
Quantify the intracellular concentration of the dipeptide using a validated LC-MS/MS method.
-
Determine the uptake rate for each dipeptide.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Dipeptide Bioactivity Comparison
Signaling Pathway of N-acetylaspartylglutamate (NAAG)
While a specific signaling pathway for Ala-Asp is not well-defined, the acidic dipeptide N-acetylaspartylglutamate (NAAG) serves as an excellent model for how these molecules can function in neurotransmission. NAAG is an abundant neurotransmitter that modulates glutamate (B1630785) release by acting on presynaptic metabotropic glutamate receptor 3 (mGluR3).[1][7]
Conclusion
While Ala-Asp is a simple dipeptide, its biological role is nuanced and best understood in comparison to its acidic counterparts. Based on structure-activity relationships, Ala-Asp is predicted to be a weak ACE inhibitor, in contrast to dipeptides with a hydrophobic C-terminal residue like Asp-Ala. All small acidic dipeptides are likely substrates for the PepT1 transporter, indicating their potential for intestinal absorption. Furthermore, the well-characterized signaling pathway of the acidic dipeptide NAAG highlights the potential for these small molecules to act as significant modulators of neuronal activity. Further direct comparative studies are necessary to fully elucidate the quantitative differences in the biological activities of these fundamental peptides, which will undoubtedly aid in the rational design of novel peptide-based therapeutics.
References
- 1. The neurotransmitter N-acetylaspartylglutamate in models of pain, ALS, diabetic neuropathy, CNS injury and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n-acetylaspartate.com [n-acetylaspartate.com]
- 3. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alanine-Aspartate (Ala-Asp) Dipeptide Uptake Across Diverse Cell Lines
A comprehensive guide for researchers exploring dipeptide transport mechanisms, featuring comparative data, detailed experimental protocols, and pathway visualizations.
The cellular uptake of dipeptides is a critical process in nutrient absorption, drug delivery, and cellular metabolism. The dipeptide Ala-Asp, composed of alanine (B10760859) and aspartic acid, serves as a key nutrient and potential signaling molecule. Understanding its transport dynamics across different cell types is paramount for applications ranging from targeted drug design to cancer metabolism research. This guide provides a comparative overview of Ala-Asp uptake, focusing on cell lines representative of intestinal epithelium (Caco-2), glial cells (astrocytes), and cancer.
Quantitative Comparison of Dipeptide Uptake
The following table summarizes the dipeptide transport characteristics in selected cell lines, using data from the model dipeptide Glycylsarcosine (B1347041) (Gly-Sar) in astrocytes as a proxy for high-affinity dipeptide transport and noting the functional status of PEPT1 in cancer cell lines.
| Cell Line | Primary Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Key Findings |
| Caco-2 | PEPT1 | Dipeptides | Not specified | Not specified | Functionally expresses PEPT1, serving as a well-established model for intestinal dipeptide absorption. |
| Neonatal Mouse Astrocytes | PEPT2 | Gly-Sar | 107 ± 46 | 58 ± 12 | PEPT2 is the sole transporter for Gly-Sar uptake in cultured neonatal astrocytes.[1] |
| Pancreatic Cancer Cell Lines (e.g., AsPC-1, Capan-2) | PEPT1 | Dipeptides | Not specified | Not specified | PEPT1 is markedly upregulated and functional, playing a crucial role in cancer cell proliferation.[2][3] |
| Glioblastoma Cell Lines (e.g., LN405) | PEPT2, PHT1, PHT2 | Carnosine | Not specified | Not specified | These transporters are responsible for carnosine uptake in glioblastoma cells.[4] |
| CHO-K1 | PEPT1, PEPT2 (putative) | Various Dipeptides | Not specified | Not specified | Exhibits both fast and slow dipeptide uptake kinetics, suggesting the presence of multiple transport mechanisms. Alanine-containing dipeptides are generally taken up rapidly.[5] |
Experimental Protocols
A detailed understanding of the methodologies used to assess dipeptide uptake is crucial for reproducing and building upon existing research. Below is a generalized protocol for a radiolabeled dipeptide uptake assay, which can be adapted for Ala-Asp.
Protocol: Radiolabeled Dipeptide Uptake Assay
1. Cell Culture:
-
Culture the selected cell lines (e.g., Caco-2, primary astrocytes, a cancer cell line) to confluence in appropriate multi-well plates (e.g., 24-well plates). Caco-2 cells require differentiation for 18-21 days post-confluence to form a polarized monolayer that mimics the intestinal epithelium.
2. Preparation of Uptake Buffer:
-
Prepare a transport buffer, typically a Krebs-Ringer buffer or Hanks' Balanced Salt Solution (HBSS), adjusted to the desired pH. For PEPT1-mediated transport, an acidic pH (e.g., 6.0) is often used to establish a proton gradient, which drives uptake.
3. Uptake Assay:
-
Wash the cell monolayers twice with the pre-warmed (37°C) uptake buffer at pH 7.4 to remove residual culture medium.
-
Pre-incubate the cells with the uptake buffer (pH 6.0 for apical uptake in polarized cells, or the desired experimental pH) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the uptake buffer containing a known concentration of radiolabeled Ala-Asp (e.g., [³H]Ala-Asp or [¹⁴C]Ala-Asp) and various concentrations of unlabeled Ala-Asp for kinetic studies.
-
Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To determine non-specific uptake, a parallel set of wells should be incubated with the radiolabeled substrate in the presence of a high concentration of a competitive inhibitor (e.g., a non-labeled dipeptide like Gly-Gly or Gly-Sar).
4. Termination of Uptake and Cell Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer (pH 7.4) to remove extracellular substrate.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100).
5. Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates from parallel wells using a standard protein assay (e.g., BCA or Bradford assay).
6. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Normalize the uptake to the protein concentration and the incubation time (e.g., in pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in studying and the cellular response to Ala-Asp uptake, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a potential signaling cascade.
Caption: Experimental workflow for a radiolabeled dipeptide uptake assay.
Caption: Potential signaling pathways activated by PEPT1-mediated dipeptide uptake.
References
- 1. Role of PEPT2 in glycylsarcosine transport in astrocyte and glioma cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The proton-coupled oligopeptide transporters PEPT2, PHT1 and PHT2 mediate the uptake of carnosine in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ala-Asp Dipeptide Synthesis: Benchmarking Efficiency and Purity
For researchers, scientists, and drug development professionals, the synthesis of peptides with high purity and yield is paramount. The dipeptide Alanine-Aspartic acid (Ala-Asp) is a fundamental building block in many biologically active peptides and peptidomimetics. This guide provides an objective comparison of the two primary chemical synthesis methodologies—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)—for the production of Ala-Asp. The comparison is supported by representative experimental data and detailed protocols to inform the selection of the most suitable synthesis strategy.
Comparison of Synthesis Protocols
The choice between SPPS and LPPS for Ala-Asp synthesis depends on several factors, including the desired scale, speed, and purification strategy. Below is a summary of key performance indicators for each method.
| Metric | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Overall Yield | Typically higher for short peptides due to simplified purification | Can be lower due to losses during intermediate purification steps |
| Crude Purity | Generally high (>80%) | Variable, dependent on purification at each step |
| Final Purity (after purification) | Routinely >98% | Routinely >98% |
| Estimated Synthesis Time | Faster per step due to the use of excess reagents and simplified washing | Slower due to the need for purification after each reaction step |
| Scalability | Well-suited for milligram to gram scale; large-scale can be costly | More amenable to large-scale (kilogram) production of short peptides |
| Automation Potential | High | Low |
| Solvent Consumption | High | Moderate |
Experimental Protocols
Detailed methodologies for the synthesis of Ala-Asp via both SPPS and LPPS are provided below. These protocols utilize the common Fmoc/tBu and Boc/Bzl protection strategies, respectively.
Solid-Phase Peptide Synthesis (SPPS) of Ala-Asp (Fmoc/tBu Strategy)
This protocol describes the synthesis of Ala-Asp on a solid support, starting with an Aspartic acid-loaded resin.
1. Resin Preparation and Swelling:
-
Accurately weigh 1.0 g of Fmoc-Asp(OtBu)-Wang resin (loading: 0.5 mmol/g) and place it into a solid-phase synthesis vessel.
-
Add 10 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
2. Fmoc Deprotection:
-
To the swollen resin, add 10 mL of 20% (v/v) piperidine (B6355638) in DMF.
-
Agitate the mixture for 5 minutes at room temperature and drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the deprotection (a positive test will show a dark blue color).[1]
3. Amino Acid Coupling:
-
Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH (1.5 mmol), 2.95 equivalents of HCTU (1.475 mmol), and 6 equivalents of N,N-diisopropylethylamine (DIPEA) (3.0 mmol) in 5 mL of DMF. Vortex for 2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test will show a yellow color).[1]
4. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal Alanine.
5. Cleavage and Deprotection:
-
Wash the peptidyl-resin with dichloromethane (B109758) (DCM) (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
-
Add 10 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.
-
Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude Ala-Asp.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) of Ala-Asp (Boc/Z Strategy)
This protocol outlines a classical approach for synthesizing Ala-Asp in solution.
1. Protection of Amino Acids:
-
Prepare Boc-Ala-OH by reacting L-Alanine with di-tert-butyl dicarbonate.
-
Prepare H-Asp(OBzl)-OMe by esterifying the side-chain carboxyl group of L-Aspartic acid with benzyl (B1604629) alcohol and the alpha-carboxyl group with methanol.
2. Dipeptide Coupling:
-
Dissolve 1 equivalent of Boc-Ala-OH and 1 equivalent of a coupling reagent (e.g., DCC or HBTU) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1 equivalent of H-Asp(OBzl)-OMe and a base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Ala-Asp(OBzl)-OMe.
-
Purify the protected dipeptide by column chromatography or recrystallization.
3. Deprotection:
-
Boc Removal: Dissolve the purified Boc-Ala-Asp(OBzl)-OMe in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA) to remove the Boc protecting group from the N-terminus.
-
Saponification: Subsequently, treat the product with a mild base (e.g., LiOH or NaOH) in a solvent mixture like THF/water to hydrolyze the methyl ester at the C-terminus.
-
Hydrogenolysis: Finally, remove the benzyl ester from the Aspartic acid side chain by catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the final Ala-Asp dipeptide.
4. Purification:
-
The final Ala-Asp dipeptide is purified by recrystallization or ion-exchange chromatography.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis protocols.
Biological Role of Ala-Asp
The dipeptide Ala-Asp is recognized as a metabolite in various organisms, including plants and protozoa.[2] However, current scientific literature does not indicate a specific, well-defined signaling pathway directly activated or modulated by the Ala-Asp dipeptide itself. Dipeptides, in general, are known to have diverse biological activities, including roles as antioxidants and in modulating enzyme activity.[3] For instance, the tetrapeptide Ala-Glu-Asp-Gly has been studied for its role in the immune response during aging.[4][5] Further research may elucidate more specific physiological roles for the Ala-Asp dipeptide.
Purity Analysis
Ensuring the purity of the synthesized Ala-Asp is crucial for its application in research and development. The primary methods for assessing peptide purity are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for determining the purity of a peptide sample by separating it from impurities based on hydrophobicity.[6] A pure peptide should ideally show a single, sharp peak.
-
Mass Spectrometry (MS): This technique is used to confirm the identity of the synthesized peptide by determining its molecular weight.
-
Amino Acid Analysis (AAA): This method is considered the gold standard for accurately quantifying the amount of a purified peptide by hydrolyzing it into its constituent amino acids and quantifying each.[6]
Potential impurities in synthetic peptides can include truncated sequences, deletion sequences, incompletely deprotected peptides, and diastereomeric impurities arising from racemization during synthesis.[6][7] A comprehensive purity analysis will often employ a combination of these orthogonal methods.[6]
References
- 1. digital.csic.es [digital.csic.es]
- 2. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Peptide Ala-Glu-Asp-Gly and interferon gamma: their role in immune response during aging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Quantification of Ala-Asp
This guide provides a comprehensive comparison of analytical methods for the quantification of the dipeptide Alanine-Aspartic Acid (Ala-Asp). It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques and to understand the importance of inter-laboratory validation for ensuring data reproducibility and reliability.
While a formal, large-scale inter-laboratory comparison study for Ala-Asp quantification is not publicly available, this guide synthesizes data from established analytical methods, presenting a "virtual" comparison based on their performance characteristics. Participation in round-robin tests, or inter-laboratory comparisons, is crucial for external quality assurance, allowing laboratories to benchmark their performance and ensure their methods are accurate and precise.[1][2][3]
Overview of Quantification Methods
The primary methods for the quantification of Ala-Asp are based on chromatographic separation coupled with sensitive detection. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and robust techniques for this purpose.[4] Enzyme-Linked Immunosorbent Assay (ELISA) represents a potential alternative, though its specificity for the dipeptide needs to be carefully validated.
Table 1: Comparison of Ala-Asp Quantification Methods
| Parameter | LC-MS/MS | HPLC with UV or Fluorescence Detection | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation.[5] | Chromatographic separation with detection based on UV absorbance or fluorescence of the analyte or its derivative.[6][7] | Immunoassay based on the specific binding of an antibody to the target analyte.[8] |
| Specificity | Very High (based on parent and fragment ion masses) | Moderate to High (dependent on chromatographic resolution and detector) | High (dependent on antibody specificity) |
| Sensitivity (LOD/LOQ) | Very High (typically in the low ng/mL to pg/mL range)[9] | High (ng/mL range) | High (pg/mL to ng/mL range) |
| Linearity & Range | Wide dynamic range | Good, but can be limited by detector saturation | Typically has a narrower dynamic range compared to chromatographic methods |
| Sample Throughput | High (with autosamplers) | High (with autosamplers) | Very High (plate-based format) |
| Matrix Effect | Can be significant, often requires internal standards for correction | Less prone to ion suppression/enhancement but can have matrix interferences | Can be affected by matrix components, requiring careful sample dilution and buffer optimization |
| Instrumentation Cost | High | Moderate | Low (reader) to Moderate (automated systems) |
| Expertise Required | High | Moderate | Low to Moderate |
Experimental Protocols
LC-MS/MS Quantification of Ala-Asp
This protocol is adapted from established methods for peptide quantification in biological matrices.[10]
a. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Ala-Asp) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ala-Asp: Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of an Ala-Asp standard.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of the labeled standard.
-
d. Method Validation Parameters The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability according to regulatory guidelines.[12][13][14]
HPLC with Pre-column Derivatization and Fluorescence Detection
This method relies on derivatizing the primary amine of Ala-Asp to introduce a fluorescent tag.
a. Sample Preparation and Derivatization
-
Perform protein precipitation as described for the LC-MS/MS method (without the internal standard if not available).
-
To 50 µL of the supernatant, add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) according to the manufacturer's protocol.
-
Allow the reaction to proceed for the specified time before injection.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Phosphate or acetate (B1210297) buffer at a specific pH.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient to separate the derivatized Ala-Asp from other sample components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
c. Fluorescence Detection
-
Excitation Wavelength: Specific to the chosen derivatizing agent (e.g., ~340 nm for OPA).
-
Emission Wavelength: Specific to the chosen derivatizing agent (e.g., ~450 nm for OPA).
Visualization of Experimental Workflows
Caption: Workflow for Ala-Asp quantification using LC-MS/MS.
Caption: Workflow for Ala-Asp quantification using HPLC with fluorescence detection.
Caption: Logical flow for selecting an Ala-Asp quantification method.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Round-robin tests - Quality assurance at ISP GmbH - ISP – Institute for Sports Facility Testing [isp-germany.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of structural alterations of L-Asp and L-Asn residues in peptides related to neuronal diseases by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human ASP ELISA Kit | Cormedix Europe [cormedix-europe.com]
- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. resolvemass.ca [resolvemass.ca]
Comparative Analysis of Ala-Asp and Ala-Glu as Signaling Molecules: A Head-to-Head Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptides Alanyl-Aspartate (Ala-Asp) and Alanyl-Glutamate (Ala-Glu) in the context of their roles as signaling molecules. While direct head-to-head experimental data is limited, this document synthesizes available research to compare their established and potential signaling mechanisms, supported by relevant experimental protocols.
Executive Summary
Current evidence strongly indicates that Ala-Glu functions as a potent enabler of cellular signaling, primarily by serving as a superior source of L-glutamine for the activation of the mTORC1 pathway, a central regulator of cell growth and metabolism. Its role is largely metabolic and permissive, rather than that of a classical ligand for a cell-surface receptor.
In contrast, a direct signaling function for Ala-Asp has not been identified in the scientific literature. However, its constituent amino acid, L-aspartate, is a known agonist for the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity. Therefore, any signaling activity of Ala-Asp is likely indirect, contingent upon its hydrolysis and the subsequent action of L-aspartate. This guide explores these distinct mechanisms and provides the experimental frameworks necessary to investigate them further.
Section 1: Quantitative Data Summary
Due to the nature of their signaling roles—one being primarily a metabolic enabler and the other hypothetical and indirect—traditional quantitative signaling metrics like binding affinities (Kd) or potency (EC50) for the dipeptides themselves are not available. The tables below summarize the known quantitative aspects of the key downstream players involved.
Table 1: Signaling Pathway Activation
| Molecule | Primary Signaling Pathway | Key Downstream Effectors | Quantitative Readouts (from constituent amino acids or pathway) |
| Ala-Glu | mTORC1 Pathway | S6K1, 4E-BP1 | Increased phosphorylation of S6K1 (Thr389) and 4E-BP1 (Thr37/46) post-treatment.[1] |
| Ala-Asp | Hypothetical: NMDA Receptor Pathway | Ca²+ Influx, CREB | Activation of NMDA receptors by L-aspartate leads to increased intracellular Ca²+ concentration.[2][3] |
Table 2: Receptor Interaction of Constituent Amino Acids
| Amino Acid | Receptor | Receptor Type | Known Role |
| L-Glutamine | (Signals via Arf1 GTPase) | Intracellular Sensor | Activates mTORC1 independently of Rag GTPases.[4][5] |
| L-Aspartate | NMDA Receptor | Ionotropic Glutamate Receptor | Agonist; crucial for excitatory neurotransmission.[2][6] |
Section 2: Signaling Pathways and Mechanisms
Ala-Glu is widely recognized for its high stability and solubility, making it an efficient delivery vehicle for L-glutamine in research and clinical settings.[1] The primary signaling role of Ala-Glu is to provide a sustained intracellular supply of L-glutamine, which is a critical activator of the mTORC1 pathway.
The mechanism is twofold:
-
Rag-Independent Activation : Glutamine activates mTORC1 through a distinct mechanism that is independent of the Rag GTPases and involves the small GTPase Arf1.[4][5]
-
Facilitation of Essential Amino Acid Uptake : Intracellular glutamine can be exchanged for essential amino acids (like leucine) via transporters, which then activate mTORC1 through the canonical Rag GTPase pathway.[7]
Therefore, Ala-Glu acts as a potent, albeit indirect, signaling molecule by fueling the core machinery of mTORC1 activation.
There is no current evidence to suggest that the dipeptide Ala-Asp directly binds to a cell-surface receptor to initiate a signaling cascade. Its potential role as a signaling molecule is speculative and hinges on its breakdown into L-alanine and L-aspartate.
L-aspartate is an established endogenous agonist of the NMDA receptor, a ligand-gated ion channel that allows the influx of Ca²⁺ upon activation.[2][6] This calcium influx is a critical second messenger in neurons, leading to the activation of various downstream pathways involved in synaptic plasticity, learning, and memory.[3][8] If Ala-Asp is transported into the synaptic cleft or other extracellular environments and hydrolyzed by peptidases, the released L-aspartate could then act on local NMDA receptors.
Section 3: Experimental Protocols
To empirically test the signaling functions of Ala-Asp and Ala-Glu, the following experimental workflows are proposed.
This protocol is designed to quantify the activation of the mTORC1 pathway, which is the primary known signaling-related function of Ala-Glu.
Objective: To measure the phosphorylation of S6 Kinase 1 (S6K1) and 4E-BP1 in response to dipeptide treatment.
Methodology: Western Blotting [9][10]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, C2C12 myoblasts) in a suitable growth medium.
-
Prior to the experiment, starve cells of amino acids for 1-2 hours to establish a baseline of low mTORC1 activity.
-
Treat cells with varying concentrations of Ala-Glu, Ala-Asp, L-glutamine (positive control), or a vehicle control for a specified time (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each target, normalized to the loading control.
-
This protocol is designed to test the hypothesis that Ala-Asp (or Ala-Glu) might act as a ligand for a Gq-coupled G-protein coupled receptor (GPCR), a common class of signaling receptors.
Objective: To measure intracellular calcium mobilization following dipeptide application.
Methodology: Fluo-4 Calcium Mobilization Assay [11][12][13]
-
Cell Preparation:
-
Plate cells (e.g., HEK293T or a cell line endogenously expressing potential receptors) in a 96-well or 384-well black, clear-bottom plate. Allow cells to adhere and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution may contain probenecid (B1678239) to prevent dye leakage from certain cell types.
-
Remove the culture medium from the cells.
-
Add 100 µL (for a 96-well plate) of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a separate plate containing serial dilutions of Ala-Asp, Ala-Glu, and a known agonist for a Gq-coupled receptor as a positive control (e.g., ATP for P2Y receptors).
-
-
Calcium Flux Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of kinetic reading and automated liquid addition.
-
Set the instrument to measure fluorescence with excitation at ~490 nm and emission at ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then inject the compounds from the compound plate into the cell plate while continuously recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Analyze the kinetic data by calculating the change in fluorescence intensity (ΔRFU) from baseline to the peak response.
-
Plot the ΔRFU against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value, if any.
-
This protocol is used to determine if a molecule directly binds to a specific receptor. It is the gold standard for confirming a ligand-receptor interaction.
Objective: To determine if Ala-Asp or Ala-Glu can displace a known radiolabeled ligand from a candidate receptor (e.g., an orphan GPCR or NMDA receptor).
Methodology: Radioligand Competition Binding Assay [14][15][16]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the receptor of interest or from tissue known to express the receptor. This involves cell homogenization and centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., ³H-MK-801 for the NMDA receptor), and the cell membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a known unlabeled competitor (e.g., unlabeled MK-801), and the cell membranes. This determines the amount of radioligand that binds non-specifically.
-
Competitive Binding: Add serial dilutions of the test compound (Ala-Asp or Ala-Glu), the fixed concentration of the radioligand, and the cell membranes.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB CPM from the total binding CPM.
-
For the competition wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Confirming the Identity of Synthetic Ala-Asp with a Natural Standard
For researchers, scientists, and drug development professionals, the precise confirmation of a synthetic peptide's identity against its natural counterpart is a critical step in ensuring experimental validity and therapeutic safety. This guide provides a detailed comparison of analytical techniques used to verify the identity of synthetic L-Alanyl-L-Aspartic acid (Ala-Asp) with a natural standard, supported by experimental data and protocols.
The synthesis of peptides, while a routine process, can introduce impurities or lead to incorrect stereochemistry. Therefore, rigorous analytical validation is paramount. This guide outlines the key methodologies for confirming the primary structure, molecular weight, and stereochemical integrity of synthetic Ala-Asp.
Comparative Analysis of Synthetic vs. Natural Ala-Asp
To confirm the identity of a synthetic Ala-Asp sample, a multi-pronged analytical approach is employed, comparing its physicochemical properties to a certified natural standard. The primary techniques include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS)
Mass spectrometry is a fundamental tool for verifying the molecular weight and amino acid sequence of a peptide. For Ala-Asp, the expected monoisotopic mass is 204.0746 g/mol .
Table 1: Mass Spectrometry Data Comparison
| Parameter | Natural Ala-Asp Standard | Synthetic Ala-Asp Sample |
| Molecular Formula | C₇H₁₂N₂O₅ | C₇H₁₂N₂O₅ |
| Monoisotopic Mass | 204.0746 g/mol | 204.0746 g/mol |
| Precursor Ion (m/z) | 205.0819 [M+H]⁺ | 205.0819 [M+H]⁺ |
| Major MS/MS Fragments (m/z) | 187.07, 159.08, 132.06, 88.04, 70.03 | 187.07, 159.08, 132.06, 88.04, 70.03 |
Data is illustrative and may vary slightly based on instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule, confirming the connectivity and stereochemistry. The ¹H and ¹³C NMR spectra of the synthetic sample should be superimposable with those of the natural standard.
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Data (in ppm) for L-Ala-L-Asp
| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Ala-Cα | ~4.32 | ~51.5 |
| Ala-Cβ | ~1.39 | ~17.0 |
| Ala-CO | - | ~175.0 |
| Asp-Cα | ~4.55 | ~52.5 |
| Asp-Cβ | ~2.80, ~2.90 | ~37.0 |
| Asp-CO | - | ~174.0 |
| Asp-γ-COOH | - | ~176.0 |
Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. These are approximate values for comparison.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for confirming the stereochemical purity of the synthetic dipeptide. The natural standard, L-Ala-L-Asp, should present a single peak. The synthetic sample should also ideally show a single peak corresponding to the L,L-diastereomer. The presence of other peaks would indicate diastereomeric impurities (e.g., D-Ala-L-Asp, L-Ala-D-Asp, or D-Ala-D-Asp).
Table 3: Chiral HPLC Retention Time Comparison
| Stereoisomer | Expected Retention Time (min) |
| L-Ala-L-Asp | t₁ |
| D-Ala-L-Asp / L-Ala-D-Asp | t₂ |
| D-Ala-D-Asp | t₃ |
Retention times are column and method-dependent. The key is the relative elution order and the absence of peaks other than the L,L-isomer in the synthetic sample.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of synthetic Ala-Asp and compare it to the natural standard.
Methodology:
-
Sample Preparation: Dissolve both the synthetic Ala-Asp and the natural standard in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10 pmol/µL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
MS Analysis:
-
Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.
-
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion (m/z 205.08) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the product ion spectra.
-
-
Data Analysis: Compare the monoisotopic mass and the fragmentation patterns of the synthetic sample with the natural standard. The major fragments should correspond to the predicted cleavage of the peptide backbone and side chains.
NMR Spectroscopy Protocol
Objective: To confirm the chemical structure and stereochemistry of synthetic Ala-Asp by comparing its ¹H and ¹³C NMR spectra with the natural standard.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of both the synthetic Ala-Asp and the natural standard in 0.6 mL of a deuterated solvent (e.g., D₂O) in separate NMR tubes.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for each sample.
-
Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum for each sample.
-
Typical parameters include a spectral width of 200 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and compare the chemical shifts and coupling constants of all signals in the synthetic sample's spectra to those of the natural standard.
Chiral HPLC Protocol
Objective: To determine the stereochemical purity of the synthetic Ala-Asp by separating its potential diastereomers.
Methodology:
-
Sample Preparation: Dissolve both the synthetic Ala-Asp and the natural standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a teicoplanin-based or a crown ether-based column) is required.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and an acidic modifier like formic acid. The exact composition will depend on the column used.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject equal volumes of the natural standard and the synthetic sample. Compare the resulting chromatograms. The synthetic sample should exhibit a single peak with the same retention time as the natural L-Ala-L-Asp standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the identity confirmation process.
References
Safety Operating Guide
Proper Disposal of Ala-Asp: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Ala-Asp (Alanyl-aspartic acid) in a laboratory setting, ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. Ala-Asp, a dipeptide composed of the amino acids alanine (B10760859) and aspartic acid, is a common reagent in various research applications. While generally considered non-hazardous, adherence to established disposal protocols is crucial. This guide provides a comprehensive overview of the proper disposal procedures for Ala-Asp.
I. Hazard Assessment and Classification
Ala-Asp is a dipeptide formed from two naturally occurring amino acids.[1] It is typically supplied as a solid and is not classified as a hazardous substance under most regulations. However, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.
Key Chemical and Physical Properties of Ala-Asp:
| Property | Value |
| Molecular Formula | C7H12N2O5 |
| Molecular Weight | 204.18 g/mol |
| Physical State | Solid |
Data sourced from PubChem CID 99719.[1]
II. Personal Protective Equipment (PPE)
Before handling Ala-Asp for disposal or any other purpose, appropriate PPE should be worn to minimize exposure and ensure personal safety.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.
III. Disposal Procedures
The appropriate disposal method for Ala-Asp depends on its form (solid or aqueous solution) and the specific regulations of your institution and local authorities. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][3]
A. Solid Ala-Asp Waste
-
Collection:
-
Disposal:
-
For small quantities, and with explicit approval from your EHS department, solid non-hazardous biochemicals may be permissible for disposal in the regular trash.[5][6]
-
If this method is approved, the waste must be securely packaged to prevent spillage.[6]
-
Laboratory personnel should transport the packaged waste directly to the designated dumpster; custodial staff should not handle chemical waste.[6][7]
-
B. Aqueous Solutions of Ala-Asp
-
Collection:
-
Disposal:
-
Never pour Ala-Asp solutions down the sink without explicit approval from your EHS department. [8]
-
Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer, followed by flushing with a large volume of water.[9] However, this is subject to strict limitations and local regulations.
-
If drain disposal is not permitted, the collected liquid waste must be managed through your institution's chemical waste program.
-
C. Contaminated Materials
-
Any materials contaminated with Ala-Asp, such as weighing paper, gloves, and pipette tips, should be collected in a designated chemical waste container.[2][8]
-
Treat these materials as chemical waste and dispose of them according to your institution's protocols.
IV. Spill Management
In the event of a spill of solid Ala-Asp:
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Wear PPE: Ensure you are wearing the appropriate PPE.
-
Clean-up:
-
For solid spills, carefully sweep or wipe up the material and place it in a labeled waste container.[3]
-
For liquid spills, absorb the solution with an inert absorbent material and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with soap and water.
V. Experimental Protocol: General Disposal Workflow
The following diagram outlines the general decision-making process and workflow for the proper disposal of Ala-Asp waste.
Caption: General workflow for the proper disposal of Ala-Asp waste.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your EHS department for guidance on chemical waste disposal.
References
- 1. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Ala-Asp
This guide provides immediate safety, handling, and disposal protocols for Ala-Asp (L-Alanyl-L-aspartic acid) to ensure a secure laboratory environment for researchers, scientists, and drug development professionals. While specific hazard data for Ala-Asp is not extensively available, it should be handled as a potentially hazardous chemical, taking precautions to avoid inhalation, and skin and eye contact.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Ala-Asp. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2][3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][4] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Operational Plan: Handling Ala-Asp
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry place. For long-term storage, refer to the manufacturer's recommendation, which is often at -20°C for peptides.[1]
-
Keep the container tightly closed.[1]
Preparation and Use:
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.[2]
-
Weighing: Conduct in a designated area, preferably within a chemical fume hood or an enclosure with good ventilation, to minimize inhalation of the powder.[2]
-
Dissolving: Add the desired solvent to the vial. Mix gently by swirling or vortexing. Sonication can be used to aid dissolution if necessary.[2]
-
Labeling: Clearly label all solutions with the peptide name, concentration, and date of preparation.[2]
Disposal Plan
Proper disposal is essential for laboratory safety and regulatory compliance. Ala-Asp should be treated as chemical waste and not be disposed of down the drain or in regular trash.[2][5]
Solid Waste:
-
Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2][5]
Liquid Waste:
-
Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[2]
-
Follow your institution's guidelines for chemical waste disposal.[6]
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][7]
-
Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][7]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]
-
Spills: For small spills, carefully sweep up the solid material to avoid raising dust, and place it in a sealed container for disposal.[1][5] Clean the spill area with a suitable detergent and water.[5]
Visual Guides
Safe Handling and Disposal Workflow for Ala-Asp
The following diagram outlines the standard workflow for safely handling and disposing of Ala-Asp in a laboratory setting.
Caption: Workflow for the safe handling and disposal of Ala-Asp.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
